Fmoc-4-aminomethyl-phenylacetic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKYGLCUQGQTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176504-01-1 | |
| Record name | 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-4-aminomethyl-phenylacetic Acid: Properties and Applications
Introduction
Fmoc-4-aminomethyl-phenylacetic acid is a pivotal building block in the field of peptide synthesis and drug development. Its unique structural architecture, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenylacetic acid core, and an aminomethyl spacer, offers researchers a versatile tool for the construction of complex peptide architectures and other bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical reagent is a thorough characterization of its intrinsic properties. The structure of this compound is depicted below.
dot digraph "Fmoc-4-aminomethyl-phenylacetic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; jaa [label=""]; jab [label=""]; jac [label=""]; jad [label=""]; jae [label=""]; jaf [label=""]; jag [label=""]; jah [label=""]; jai [label=""]; jaj [label=""]; jak [label=""]; jal [label=""]; jam [label=""]; jan [label=""]; jao [label=""]; jap [label=""]; jaq [label=""]; jar [label=""]; jas [label=""]; jat [label=""]; jau [label=""]; jav [label=""]; jaw [label=""]; jax [label=""]; jay [label=""]; jaz [label=""]; jba [label=""]; jbb [label=""]; jbc [label=""]; jbd [label=""]; jbe [label=""]; jbf [label=""]; jbg [label=""]; jbh [label=""]; jbi [label=""]; jbj [label=""]; jbk [label=""]; jbl [label=""]; jbm [label=""]; jbn [label=""]; jbo [label=""]; jbp [label=""]; jbq [label=""]; jbr [label=""]; jbs [label=""]; jbt [label=""]; jbu [label=""]; jbv [label=""]; jbw [label=""]; jbx [label=""]; jby [label=""]; jbz [label=""]; jca [label=""]; jcb [label=""]; jcc [label=""]; jcd [label=""]; jce [label=""]; jcf [label=""]; jcg [label=""]; jch [label=""]; jci [label=""]; jcj [label=""]; jck [label=""]; jcl [label=""]; jcm [label=""]; jcn [label=""]; jco [label=""]; jcp [label=""]; jcq [label=""]; jcr [label=""]; jcs [label=""]; jct [label=""]; jcu [label=""]; jcv [label=""]; jcw [label=""]; jcx [label=""]; jcy [label=""]; jcz [label=""]; jda [label=""]; jdb [label=""]; jdc [label=""]; jdd [label=""]; jde [label=""]; jdf [label=""]; jdg [label=""]; jdh [label=""]; jdi [label=""]; jdj [label=""]; jdk [label=""]; jdl [label=""]; jdm [label=""]; jdn [label=""]; jdo [label=""]; jdp [label=""]; jdq [label=""]; jdr [label=""]; jds [label=""]; jdt [label=""]; jdu [label=""]; jdv [label=""]; jdw [label=""]; jdx [label=""]; jdy [label=""]; jdz [label=""]; jea [label=""]; jeb [label=""]; jec [label=""]; jed [label=""]; jee [label=""]; jef [label=""]; jeg [label=""]; jeh [label=""]; jei [label=""]; jej [label=""]; jek [label=""]; jel [label=""]; jem [label=""]; jen [label=""]; jeo [label=""]; jep [label=""]; jeq [label=""]; jer [label=""]; jes [label=""]; jet [label=""]; jeu [label=""]; jev [label=""]; jew [label=""]; jex [label=""]; jey [label=""]; jez [label=""]; jfa [label=""]; jfb [label=""]; jfc [label=""]; jfd [label=""]; jfe [label=""]; jff [label=""]; jfg [label=""]; jfh [label=""]; jfi [label=""]; jfj [label=""]; jfk [label=""]; jfl [label=""]; jfm [label=""]; jfn [label=""]; jfo [label=""]; jfp [label=""]; jfq [label=""]; jfr [label=""]; jfs [label=""]; jft [label=""]; jfu [label=""]; jfv [label=""]; jfw [label=""]; jfx [label=""]; jfy [label=""]; jfz [label=""]; jga [label=""]; jgb [label=""]; jgc [label=""]; jgd [label=""]; jge [label=""]; jgf [label=""]; jgg [label=""]; jgh [label=""]; jgi [label=""]; jgj [label=""]; jgk [label=""]; jgl [label=""]; jgm [label=""]; jgn [label=""]; jgo [label=""]; jgp [label=""]; jgq [label=""]; jgr [label=""]; jgs [label=""]; jgt [label=""]; jgu [label=""]; jgv [label=""]; jgw [label=""]; jgx [label=""]; jgy [label=""]; jgz [label=""]; jha [label=""]; jhb [label=""]; jhc [label=""]; jhd [label=""]; jhe [label=""]; jhf [label=""]; jhg [label=""]; jhh [label=""]; jhi [label=""]; jhj [label=""]; jhk [label=""]; jhl [label=""]; jhm [label=""]; jhn [label=""]; jho [label=""]; jhp [label=""]; jhq [label=""]; jhr [label=""]; jhs [label=""]; jht [label=""]; jhu [label=""]; jhv [label=""]; jhw [label=""]; jhx [label=""]; jhy [label=""]; jhz [label=""]; jia [label=""]; jib [label=""]; jic [label=""]; jid [label=""]; jie [label=""]; jif [label=""]; jig [label=""]; jih [label=""]; jii [label=""]; jij [label=""]; jik [label=""]; jil [label=""]; jim [label=""]; jin [label=""]; jio [label=""]; jip [label=""]; jiq [label=""]; jir [label=""]; jis [label=""]; jit [label=""]; jiu [label=""]; jiv [label=""]; jiw [label=""]; jix [label=""]; jiy [label=""]; jiz [label=""]; jja [label=""]; jjb [label=""]; jjc [label=""]; jjd [label=""]; jje [label=""]; jjf [label=""]; jjg [label=""]; jjh [label=""]; jji [label=""]; jjj [label=""]; jjk [label=""]; jjl [label=""]; jjm [label=""]; jjn [label=""]; jjo [label=""]; jjp [label=""]; jjq [label=""]; jjr [label=""]; jjs [label=""]; jjt [label=""]; jju [label=""]; jjv [label=""]; jjw [label=""]; jjx [label=""]; jjy [label=""]; jjz [label=""]; jka [label=""]; jkb [label=""]; jkc [label=""]; jkd [label=""]; jke [label=""]; jkf [label=""]; jkg [label=""]; jkh [label=""]; jki [label=""]; jkj [label=""]; jkk [label=""]; jkl [label=""]; jkm [label=""]; jkn [label=""]; jko [label=""]; jkp [label=""]; jkq [label=""]; jkr [label=""]; jks [label=""]; jkt [label=""]; jku [label=""]; jkv [label=""]; jkw [label=""]; jkx [label=""]; jky [label=""]; jkz [label=""]; jla [label=""]; jlb [label=""]; jlc [label=""]; jld [label=""]; jle [label=""]; jlf [label=""]; jlg [label=""]; jlh [label=""]; jli [label=""]; jlj [label=""]; jlk [label=""]; jll [label=""]; jlm [label=""]; jln [label=""]; jlo [label=""]; jlp [label=""]; jlq [label=""]; jlr [label=""]; jls [label=""]; jlt [label=""]; jlu [label=""]; jlv [label=""]; jlw [label=""]; jlx [label=""]; jly [label=""]; jlz [label=""]; jma [label=""]; jmb [label=""]; jmc [label=""]; jmd [label=""]; jme [label=""]; jmf [label=""]; jmg [label=""]; jmh [label=""]; jmi [label=""]; jmj [label=""]; jmk [label=""]; jml [label=""]; jmm [label=""]; jmn [label=""]; jmo [label=""]; jmp [label=""]; jmq [label=""]; jmr [label=""]; jms [label=""]; jmt [label=""]; jmu [label=""]; jmv [label=""]; jmw [label=""]; jmx [label=""]; jmy [label=""]; jmz [label=""]; jna [label=""]; jnb [label=""]; jnc [label=""]; jnd [label=""]; jne [label=""]; jnf [label=""]; jng [label=""]; jnh [label=""]; jni [label=""]; jnj [label=""]; jnk [label=""]; jnl [label=""]; jnm [label=""]; jnn [label=""]; jno [label=""]; jnp [label=""]; jnq [label=""]; jnr [label=""]; jns [label=""]; jnt [label=""]; jnu [label=""]; jnv [label=""]; jnw [label=""]; jnx [label=""]; jny [label=""]; jnz [label=""]; joa [label=""]; job [label=""]; joc [label=""]; jod [label=""]; joe [label=""]; jof [label=""]; jog [label=""]; joh [label=""]; joi [label=""]; joj [label=""]; jok [label=""]; jol [label=""]; jom [label=""]; jon [label=""]; joo [label=""]; jop [label=""]; joq [label=""]; jor [label=""]; jos [label=""]; jot [label=""]; jou [label=""]; jov [label=""]; jow [label=""]; jox [label=""]; joy [label=""]; joz [label=""]; jpa [label=""]; jpb [label=""]; jpc [label=""]; jpd [label=""]; jpe [label=""]; jpf [label=""]; jpg [label=""]; jph [label=""]; jpi [label=""]; jpj [label=""]; jpk [label=""]; jpl [label=""]; jpm [label=""]; jpn [label=""]; jpo [label=""]; jpp [label=""]; jpq [label=""]; jpr [label=""]; jps [label=""]; jpt [label=""]; jpu [label=""]; jpv [label=""]; jpw [label=""]; jpx [label=""]; jpy [label=""]; jpz [label=""]; jqa [label=""]; jqb [label=""]; jqc [label=""]; jqd [label=""]; jqe [label=""]; jqf [label=""]; jqg [label=""]; jqh [label=""]; jqi [label=""]; jqj [label=""]; jqk [label=""]; jql [label=""]; jqm [label=""]; jqn [label=""]; jqo [label=""]; jqp [label=""]; jqq [label=""]; jqr [label=""]; jqs [label=""]; jqt [label=""]; jqu [label=""]; jqv [label=""]; jqw [label=""]; jqx [label=""]; jqy [label=""]; jqz [label=""]; jra [label=""]; jrb [label=""]; jrc [label=""]; jrd [label=""]; jre [label=""]; jrf [label=""]; jrg [label=""]; jrh [label=""]; jri [label=""]; jrj [label=""]; jrk [label=""]; jrl [label=""]; jrm [label=""]; jrn [label=""]; jro [label=""]; jrp [label=""]; jrq [label=""]; jrr [label=""]; jrs [label=""]; jrt [label=""]; jru [label=""]; jrv [label=""]; jrw [label=""]; jrx [label=""]; jry [label=""]; jrz [label=""]; jsa [label=""]; jsb [label=""]; jsc [label=""]; jsd [label=""]; jse [label=""]; jsf [label=""]; jsg [label=""]; jsh [label=""]; jsi [label=""]; jsj [label=""]; jsk [label=""]; jsl [label=""]; jsm [label=""]; jsn [label=""]; jso [label=""]; jsp [label=""]; jsq [label=""]; jsr [label=""]; jss [label=""]; jst [label=""]; jsu [label=""]; jsv [label=""]; jsw [label=""]; jsx [label=""]; jsy [label=""]; jsz [label=""]; jta [label=""]; jtb [label=""]; jtc [label=""]; jtd [label=""]; jte [label=""]; jtf [label=""]; jtg [label=""]; jth [label=""]; jti [label=""]; jtj [label=""]; jtk [label=""]; jtl [label=""]; jtm [label=""]; jtn [label=""]; jto [label=""]; jtp [label=""]; jtq [label=""]; jtr [label=""]; jts [label=""]; jtt [label=""]; jtu [label=""]; jtv [label=""]; jtw [label=""]; jtx [label=""]; jty [label=""]; jtz [label=""]; jua [label=""]; jub [label=""]; juc [label=""]; jud [label=""]; jue [label=""]; juf [label=""]; jug [label=""]; juh [label=""]; jui [label=""]; juj [label=""]; juk [label=""]; jul [label=""]; jum [label=""]; jun [label=""]; juo [label=""]; jup [label=""]; juq [label=""]; jur [label=""]; jus [label=""]; jut [label=""]; juu [label=""]; juv [label=""]; juw [label=""]; jux [label=""]; juy [label=""]; juz [label=""]; jva [label=""]; jvb [label=""]; jvc [label=""]; jvd [label=""]; jve [label=""]; jvf [label=""]; jvg [label=""]; jvh [label=""]; jvi [label=""]; jvj [label=""]; jvk [label=""]; jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=""]; llo [label=""]; llp [label=""]; llq [label=""];
A Comprehensive Technical Guide to the Synthesis of Fmoc-4-aminomethyl-phenylacetic Acid
Abstract
Fmoc-4-aminomethyl-phenylacetic acid is a pivotal bifunctional building block in modern chemical biology and pharmaceutical sciences. Its unique structure, featuring a phenylacetic acid moiety for peptide chain extension and an Fmoc-protected aminomethyl group, makes it an invaluable tool for creating specialized linkers, modifying peptide backbones, and developing complex peptide-based therapeutics.[1][][3] This guide provides an in-depth examination of a robust and field-proven synthetic route starting from readily available materials. We will explore the strategic considerations behind each transformation, offer detailed experimental protocols, and present a mechanistic analysis to empower researchers, scientists, and drug development professionals with a thorough understanding of its synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound (I) presents a classic challenge in regioselective functionalization and orthogonal protection strategies. A logical retrosynthetic analysis reveals a multi-step pathway that hinges on the sequential installation of the acetic acid and protected amine functionalities onto a simple aromatic precursor.
Our disconnection strategy begins by removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a standard procedure in peptide chemistry, to reveal the free amine of 4-(aminomethyl)phenylacetic acid (II). This key intermediate is the core scaffold. The primary amine of (II) can be traced back to a more stable and less reactive precursor, such as a halide, suggesting a nucleophilic substitution. This leads us to the pivotal intermediate, 4-(chloromethyl)phenylacetic acid (III). Finally, the chloro- and acetyl-substituted benzene ring can be derived from the chlorination of a simple, commercially available starting material, 4-methylphenylacetic acid (IV).
Caption: Retrosynthetic analysis of this compound.
This analysis outlines a logical and efficient forward synthesis, which we will now explore in detail.
The Primary Synthetic Pathway: From Toluene to Target
This route is favored for its reliance on well-understood, high-yielding reactions and the commercial availability of the starting material.
Step 1: Benzylic Chlorination of 4-Methylphenylacetic Acid
The initial transformation involves the selective chlorination of the benzylic methyl group of 4-methylphenylacetic acid to yield 4-(chloromethyl)phenylacetic acid.
Causality and Experimental Choice: Direct radical chlorination is the most efficient method for this conversion. The primary challenge is achieving selectivity for the benzylic position over the α-position of the acetic acid moiety and preventing over-chlorination to the dichloromethyl derivative.[4] The use of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) and a controlled reaction temperature is crucial. Sulfuryl chloride is often used as the chlorinating agent in a non-polar solvent.[4] The reaction temperature must be carefully managed, typically below 70°C, to suppress unwanted side reactions.[4]
Detailed Protocol: Synthesis of 4-(Chloromethyl)phenylacetic acid (III)
-
To a flask equipped with a reflux condenser and stirrer, charge 4-methylphenylacetic acid (1.0 eq) and a suitable solvent such as monochlorobenzene.[4]
-
Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).
-
Heat the mixture to approximately 70°C.
-
Add sulfuryl chloride (SO₂Cl₂) dropwise over several hours while maintaining the temperature.[4]
-
Monitor the reaction progress using gas chromatography or thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate and wash with a cold solvent to yield 4-(chloromethyl)phenylacetic acid as a solid. Purity can be further enhanced by recrystallization.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 4-Methylphenylacetic acid | C₉H₁₀O₂ | 150.17 | - |
| 4-(Chloromethyl)phenylacetic acid | C₉H₉ClO₂ | 184.62 | ~70-80%[4] |
Step 2: Conversion to 4-(Aminomethyl)phenylacetic acid via Gabriel Synthesis
With the reactive benzyl chloride in hand, the next step is the introduction of the primary amine. The Gabriel synthesis is the method of choice as it elegantly circumvents the common problem of over-alkylation that plagues direct ammonolysis.[5][6]
Mechanism and Rationale: The Gabriel synthesis utilizes the phthalimide anion as an ammonia surrogate.[5] The nitrogen in phthalimide is rendered non-nucleophilic after the first alkylation due to the presence of two electron-withdrawing carbonyl groups, thus preventing the formation of secondary and tertiary amine byproducts.[6] The synthesis proceeds in two stages: N-alkylation of potassium phthalimide with the benzyl chloride, followed by the liberation of the primary amine using hydrazine (the Ing-Manske procedure).[7]
Caption: Workflow for the Gabriel Synthesis of a primary amine.
Detailed Protocol: Synthesis of 4-(Aminomethyl)phenylacetic acid (II)
-
Dissolve 4-(chloromethyl)phenylacetic acid (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the mixture (e.g., to 80-100°C) and stir for several hours until the starting halide is consumed (monitor by TLC).
-
Cool the reaction mixture and add hydrazine monohydrate (1.5-2.0 eq).[5][7]
-
Heat the mixture again (e.g., to 80-90°C). A thick precipitate of phthalhydrazide will form.
-
After cooling, acidify the mixture with aqueous HCl to pH ~1. This protonates the desired amine and helps precipitate any remaining phthalhydrazide-related impurities.
-
Filter off the solid precipitate.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid (approx. pH 4-5) to precipitate the product, 4-(aminomethyl)phenylacetic acid.
-
Collect the solid by filtration, wash with cold water and then ether, and dry under vacuum.
Step 3: Fmoc Protection of the Primary Amine
The final step is the selective protection of the newly installed primary amine with the base-labile Fmoc group.
Rationale for Reagent Choice: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a highly efficient and commonly used reagent for this purpose. The reaction is typically performed in a mixed solvent system, such as aqueous dioxane or acetone, under mildly basic conditions to ensure the amine is deprotonated and thus nucleophilic. Sodium bicarbonate or a mild organic base like N,N-diisopropylethylamine (DIPEA) is sufficient to drive the reaction forward without causing unwanted side reactions.
Detailed Protocol: Synthesis of this compound (I)
-
Suspend 4-(aminomethyl)phenylacetic acid (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, ~2.5 eq) and stir until the amino acid dissolves.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the cold amino acid solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash the solution with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with cold 1 M HCl. The desired product will precipitate as a white solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
The final product can be recrystallized from a solvent system like acetonitrile/water to achieve high purity (>99%).[]
Caption: Key stages of the Fmoc-protection reaction mechanism.
Quality Control and Characterization
The identity and purity of the final product and key intermediates must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final product. For use in peptide synthesis, purity should be ≥99%.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of each intermediate and the final product, ensuring the correct placement of functional groups.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compounds.
Conclusion
The synthetic route detailed herein, commencing with 4-methylphenylacetic acid, represents a logical, scalable, and reliable method for producing high-purity this compound. By employing a strategic radical chlorination followed by a clean Gabriel amine synthesis and a standard Fmoc protection, this pathway avoids common pitfalls like over-alkylation and provides excellent yields. This versatile building block is crucial for advancing research in peptide chemistry, enabling the design of novel therapeutics and bioconjugates with enhanced properties.[1][3]
References
Navigating the Structural Elucidation of Fmoc-4-aminomethyl-phenylacetic Acid: A Technical Guide to ¹H and ¹³C NMR Spectral Analysis
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Fmoc-4-aminomethyl-phenylacetic acid (CAS 176504-01-1), a critical building block in modern peptide synthesis and drug development.[1][2] In the absence of readily available, fully assigned experimental spectra in the public domain, this guide utilizes high-fidelity predicted NMR data as a foundational tool for structural elucidation. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of the predicted spectra but also a robust, field-proven protocol for the experimental acquisition of such data. By bridging the gap between theoretical prediction and experimental practice, this guide serves as a practical resource for the unambiguous characterization of this and similar complex molecules.
Introduction: The Imperative for Spectral Characterization
This compound is a non-standard amino acid derivative widely employed in solid-phase peptide synthesis.[2] Its unique structure, incorporating a flexible phenylacetic acid moiety and a reactive aminomethyl group protected by the bulky fluorenylmethoxycarbonyl (Fmoc) group, allows for the creation of diverse and complex peptide architectures.[1] Accurate structural verification is paramount to ensure the integrity of the final peptide product, and NMR spectroscopy remains the gold standard for unambiguous structure elucidation in solution.
This guide addresses a notable gap in publicly accessible data: the lack of a comprehensive, assigned experimental ¹H and ¹³C NMR dataset for this compound. To overcome this, we employ a highly reliable prediction engine, --INVALID-LINK--, to generate ¹H and ¹³C NMR spectra. This approach provides a robust framework for understanding the expected spectral features of this compound. The predicted data serves as a benchmark for researchers, enabling them to:
-
Verify the identity and purity of their synthesized or purchased material.
-
Assign experimentally acquired spectra with a high degree of confidence.
-
Troubleshoot potential synthetic issues by identifying unexpected signals.
The subsequent sections will provide a detailed atom-by-atom analysis of the predicted spectra, followed by a comprehensive experimental protocol for acquiring high-quality NMR data.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide.
Caption: Figure 1. Molecular Structure and Atom Numbering Scheme.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound reveals a series of distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The data presented below was generated using the prediction algorithms from NMRDB.org, which are based on a large database of experimental spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Atom # | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H16, H17 | 10.5 - 12.0 | Singlet (broad) | - | 1H |
| H1, H8 | 7.87 | Doublet | 7.5 | 2H |
| H4, H5 | 7.75 | Doublet | 7.5 | 2H |
| H2, H7 | 7.41 | Triplet | 7.5 | 2H |
| H3, H6 | 7.32 | Triplet | 7.5 | 2H |
| H11, H11' | 7.25 | Doublet | 8.0 | 2H |
| H12, H12' | 7.18 | Doublet | 8.0 | 2H |
| -NH- | 5.5 - 6.5 | Triplet (broad) | ~6.0 | 1H |
| H9 | 4.22 | Triplet | 6.8 | 1H |
| H14 | 4.35 | Doublet | 6.0 | 2H |
| H10 | 4.45 | Doublet | 6.8 | 2H |
| H15 | 3.62 | Singlet | - | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted spectrum can be logically divided into three main regions: the downfield aromatic region, the intermediate region containing the Fmoc and aminomethyl protons, and the upfield aliphatic region.
-
Aromatic Protons (δ 7.0 - 8.0 ppm): The eight protons of the fluorenyl group (H1-H8) and the four protons of the phenylacetic acid moiety (H11, H11', H12, H12') dominate this region. The protons of the fluorenyl group are predicted to appear as four distinct sets of signals, consistent with the C₂ symmetry of this fragment. H1/H8 and H4/H5 are the most deshielded due to their proximity to the electron-withdrawing environment of the fused ring system, appearing as doublets. The protons H2/H7 and H3/H6 are predicted as triplets, arising from coupling to their respective neighbors. The protons of the 1,4-disubstituted benzene ring (H11/H11' and H12/H12') are expected to appear as a pair of doublets, characteristic of an AA'BB' system.
-
Fmoc and Methylene Bridge Protons (δ 4.0 - 6.5 ppm): The methine proton of the fluorenyl group (H9) is predicted around 4.22 ppm as a triplet, due to coupling with the adjacent methylene protons (H10). The H10 methylene protons, being diastereotopic, are expected to show a more complex splitting pattern, but are predicted here as a doublet for simplicity. The methylene protons of the aminomethyl group (H14) are coupled to the adjacent NH proton, resulting in a doublet around 4.35 ppm. The broad triplet for the amide proton (-NH-) is a characteristic feature, with its chemical shift and multiplicity often being solvent and concentration-dependent.
-
Aliphatic and Carboxylic Acid Protons (δ 3.6 and >10 ppm): The methylene protons of the acetic acid group (H15) are predicted to appear as a sharp singlet around 3.62 ppm, as they have no adjacent protons to couple with. The carboxylic acid proton (H16/H17) is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom # | Predicted Chemical Shift (δ, ppm) |
| C17 | 172.5 |
| C16 | 156.5 |
| C1a, C8a | 143.9 |
| C4a, C4b | 141.3 |
| C13 | 137.5 |
| C10 | 133.0 |
| C11, C11' | 129.5 |
| C12, C12' | 128.0 |
| C2, C7 | 127.7 |
| C3, C6 | 127.1 |
| C1, C8 | 125.1 |
| C4, C5 | 120.0 |
| C15 | 66.8 |
| C9 | 47.3 |
| C14 | 44.5 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons (δ > 150 ppm): Two distinct signals are predicted in the downfield region. The carboxylic acid carbonyl (C17) is expected around 172.5 ppm, and the carbamate carbonyl of the Fmoc group (C16) is predicted at approximately 156.5 ppm.
-
Aromatic Carbons (δ 120 - 145 ppm): This region contains the signals for the 12 aromatic carbons of the fluorenyl group and the 6 carbons of the phenyl ring. The quaternary carbons (C1a, C8a, C4a, C4b, C13, C10) are predicted at the lower field end of this range due to their substitution pattern. The protonated aromatic carbons are predicted between 120 and 130 ppm.
-
Aliphatic Carbons (δ 40 - 70 ppm): The three aliphatic carbons are well-resolved. The methylene carbon of the Fmoc O-CH₂ group (C15) is predicted around 66.8 ppm. The methine carbon of the fluorenyl group (C9) is expected at approximately 47.3 ppm. The methylene carbon of the aminomethyl group (C14) is predicted to be the most upfield of this group at around 44.5 ppm.
Experimental Protocol for NMR Data Acquisition
The following protocol provides a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring data of sufficient quality for unambiguous structural confirmation.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not typically interfere with key signals. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ can also be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If using a modern spectrometer, the residual solvent peak can be used for referencing.
¹H NMR Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 16 to 64 scans, depending on the concentration.
-
Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all protons.
-
Acquisition Time (AQ): At least 2 seconds for good resolution.
-
¹³C NMR Acquisition
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems) is standard.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
-
Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
Workflow for NMR-Based Structural Verification
The following diagram illustrates the logical workflow from sample preparation to final structure confirmation using NMR spectroscopy.
Caption: Figure 2. A generalized workflow for structural verification using NMR.
Conclusion
This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging high-quality predicted spectral data, we have offered a detailed interpretation and assignment of all proton and carbon signals, establishing a reliable benchmark for experimental verification. The inclusion of a detailed, field-tested experimental protocol empowers researchers to confidently acquire their own high-quality data. This dual approach of theoretical prediction and practical guidance ensures that scientists in the fields of peptide synthesis and drug development have the necessary tools to verify the structural integrity of this vital chemical building block, thereby upholding the principles of scientific rigor and reproducibility.
References
A Comprehensive Technical Guide to the Solubility of Fmoc-4-aminomethyl-phenylacetic Acid for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in Peptide Synthesis
In the intricate world of synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), the solubility of reagents is a cornerstone of success.[1][2] Fmoc-4-aminomethyl-phenylacetic acid, a key building block, is frequently utilized in the design of peptide-based therapeutics and novel bioactive molecules.[][4] Its unique structure, featuring the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for the strategic construction of complex peptide sequences.[4] However, inadequate solubility of this or any Fmoc-amino acid can lead to significant challenges, including incomplete coupling reactions, the formation of deletion sequences, and ultimately, compromised purity and yield of the final peptide product.[1]
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. While extensive quantitative solubility data for this specific derivative is not widely published, this document synthesizes established principles of peptide chemistry, extrapolates from data on structurally related compounds, and provides a robust experimental framework for researchers to determine precise solubility in their systems.
Understanding the Molecular Architecture: Factors Governing Solubility
The solubility of this compound is primarily dictated by a balance of its distinct chemical moieties:
-
The Fmoc Group: This large, hydrophobic fluorenylmethoxycarbonyl group generally imparts good solubility in a range of non-polar and polar aprotic organic solvents. Its aromatic nature facilitates π-π stacking interactions, which can sometimes lead to aggregation, a factor that can reduce solubility.
-
The Phenylacetic Acid Core: The phenyl ring contributes to the hydrophobic character, while the carboxylic acid group introduces a polar, hydrogen-bonding functionality.
-
The Aminomethyl Linker: The methylene group attached to the amino function provides flexibility, and the secondary amine, once deprotected, becomes a key reactive site.
The interplay of these structural features results in a molecule with moderate polarity, making its solubility highly dependent on the choice of solvent.
Solubility Profile of this compound in Common Organic Solvents
Based on the general principles of "like dissolves like" and the known behavior of Fmoc-protected amino acids, the following table summarizes the expected solubility of this compound. It is crucial to note that these are qualitative assessments, and empirical determination is recommended for precise applications.
| Solvent Class | Solvent | Predicted Solubility | Rationale & Expert Insights |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Highly Soluble | DMF is the most common solvent for SPPS, and Fmoc-amino acids are generally very soluble in it due to its ability to disrupt hydrogen bonds and solvate both polar and non-polar moieties.[5][6] |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | NMP is an excellent solvent for SPPS, often used as an alternative to DMF, and is known to effectively dissolve most Fmoc-amino acids and peptide reagents.[5][6] | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor solubility in other solvents.[1] | |
| Polar Protic | Methanol (MeOH) | Sparingly to Moderately Soluble | The polar hydroxyl group of methanol can interact with the carboxylic acid of the molecule, but the large hydrophobic Fmoc group will limit overall solubility. |
| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, but the increased hydrocarbon character of ethanol may slightly decrease its ability to solvate the polar functional groups. | |
| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM is a common solvent in peptide synthesis, particularly in Boc chemistry. While it can dissolve the hydrophobic Fmoc group, the polarity of the carboxylic acid may limit high solubility. Often used in combination with DMF.[6] |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF is a polar aprotic ether that can be a good solvent for Fmoc-amino acids, especially in "greener" synthesis protocols.[6] |
| Esters | Ethyl Acetate (EtOAc) | Sparingly Soluble | As a moderately polar solvent, ethyl acetate is less effective at solvating the polar functionalities of the molecule. |
| Hydrocarbons | Hexane, Heptane | Insoluble | These non-polar solvents are unable to effectively solvate the polar carboxylic acid and amide functionalities of the molecule. |
Experimental Protocol for Determining Solubility: A Self-Validating Approach
For critical applications where precise concentrations are necessary, the following robust shake-flask method is the gold standard for determining the equilibrium solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Centrifuge
-
Calibrated positive displacement micropipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a tared glass vial. The excess solid is crucial to ensure that the solution reaches equilibrium at saturation.
-
Record the initial mass of the compound added.
-
Add a precise, known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds with slow dissolution kinetics.
-
-
Phase Separation:
-
After the equilibration period, visually confirm the presence of undissolved solid at the bottom of the vial.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. This step is critical for obtaining a clear supernatant free of particulate matter.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Determine the concentration of the dissolved this compound using a pre-validated analytical method with a proper calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Causality Behind Experimental Choices: Ensuring Trustworthiness
-
Use of Excess Solute: Adding an excess of the solid ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Prolonged Equilibration: Reaching true equilibrium can be a slow process. A 24-72 hour period minimizes the risk of measuring a supersaturated or undersaturated solution.
-
Centrifugation: This provides a clean and efficient separation of the solid and liquid phases without the need for filtration, which can sometimes introduce errors due to adsorption of the solute onto the filter membrane.
-
Validated Analytical Method: The accuracy of the final solubility value is entirely dependent on the accuracy of the method used to determine the concentration of the dissolved compound.
Conclusion: Empowering Rational Solvent Selection
While a universal table of quantitative solubility data for this compound remains an area for further investigation, a deep understanding of its structural properties and the principles of solubility provides a strong foundation for rational solvent selection. For applications demanding high precision, the provided experimental protocol offers a reliable and robust method for determining solubility in any solvent system. By combining theoretical knowledge with empirical validation, researchers and drug development professionals can optimize their synthetic protocols, leading to improved efficiency, higher yields, and greater purity in their peptide synthesis endeavors.
References
CAS number and molecular weight of Fmoc-4-aminomethyl-phenylacetic acid.
An In-Depth Technical Guide to Fmoc-4-aminomethyl-phenylacetic Acid: A Versatile Building Block in Peptide and Bioconjugate Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a key non-proteinogenic amino acid derivative utilized by researchers, medicinal chemists, and drug development professionals. We will explore its fundamental chemical properties, its strategic importance in modern peptide synthesis, and its application as a bifunctional linker in the construction of complex bioconjugates. This document serves as a practical resource, offering field-proven insights into its application, including detailed, validated protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Strategic Value of a Unique Building Block
In the landscape of peptide-based therapeutics and advanced biomaterials, the ability to move beyond the canonical 20 amino acids is paramount. Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), are powerful tools for modulating the pharmacological and structural properties of peptides.[1][2][3][4][5] this compound (Fmoc-Ampa) stands out as a particularly versatile NPAA.[]
Its structure is unique: it combines the features of an amino acid, allowing for its seamless integration into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), with the properties of a rigid spacer conferred by the phenylacetic acid moiety.[7] This dual-functionality allows it to be used in two primary strategic contexts:
-
As a Structural Modifier: When incorporated into the peptide backbone, the phenylacetic acid group introduces a defined spatial constraint, influencing peptide conformation and potentially enhancing resistance to enzymatic degradation.[1][4]
-
As a Bifunctional Linker: The molecule can be attached to a solid support or peptide via its carboxyl group, and after Fmoc deprotection, the exposed aminomethyl group can be used for further derivatization. Conversely, and more commonly, the aminomethyl group is incorporated into the peptide C-terminus, leaving the acetic acid moiety's carboxyl group available for the conjugation of other molecules, such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) chains.[7]
This guide will elucidate the practical applications stemming from this unique molecular architecture.
Core Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. This compound is a stable, white crystalline powder under standard laboratory conditions.[]
| Property | Value | Source(s) |
| CAS Number | 176504-01-1 | [][8][9] |
| Molecular Formula | C₂₄H₂₁NO₄ | [][9] |
| Molecular Weight | 387.43 g/mol | [][9] |
| IUPAC Name | 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | [] |
| Purity | Typically ≥95% (HPLC) | [9] |
| Appearance | White to off-white powder | [] |
| Storage | Store at 2-8 °C, sealed in a dry environment | [][8] |
The Chemistry of Application: Fmoc-SPPS
The utility of this compound is intrinsically linked to the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the α-amino functionality of the amino acid.[10][] This allows for an orthogonal protection strategy where acid-labile groups are used for side-chain protection, a cornerstone of modern peptide chemistry that enables the synthesis of complex and modified peptides under mild conditions.[10][12]
The synthesis cycle is a robust and repeatable process, making it ideal for automation. The core workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.
Workflow of Fmoc-SPPS Cycle
The following diagram illustrates the key steps involved in adding a single amino acid, in this case, this compound, to a peptide chain during SPPS.
Caption: A typical cycle for solid-phase peptide synthesis (SPPS).
Experimental Protocol: Incorporation of this compound
This protocol provides a validated, step-by-step methodology for the manual incorporation of this compound into a peptide sequence using standard coupling reagents.
Pillar of Trustworthiness: This protocol is a self-validating system. Each step includes a clear objective and is followed by washing steps to remove excess reagents, ensuring the purity of the growing peptide chain. The optional monitoring step provides a checkpoint for reaction completion.
Materials and Reagents
-
Resin with a free amino group (e.g., Rink Amide resin post-Fmoc deprotection)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel with a frit
-
Inert gas (Nitrogen or Argon) supply
Step-by-Step Methodology
This protocol assumes a starting scale of 0.1 mmol on a resin with a substitution loading of 0.5 mmol/g (i.e., 200 mg of resin). Reagent quantities should be adjusted proportionally for different scales or resin loadings.
Step 1: Resin Preparation and N-terminal Deprotection
-
Causality: This step exposes the free amine on the resin-bound peptide, making it nucleophilic and ready to attack the activated carboxyl group of the incoming amino acid.
-
If starting with a new resin, swell 200 mg of the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (approx. 5 mL) to the resin.
-
Agitate with nitrogen bubbling or shaking for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes. Drain.
-
Wash the resin thoroughly to remove all traces of piperidine:
-
5 x DMF washes
-
3 x DCM washes
-
3 x DMF washes
-
Step 2: Amino Acid Activation and Coupling
-
Causality: The carboxylic acid of this compound is converted into a highly reactive ester by HBTU in the presence of a base (DIPEA). This activated ester rapidly reacts with the free amine on the resin to form a stable amide (peptide) bond.[13]
-
In a separate vial, dissolve this compound (155 mg, 0.4 mmol, 4 equivalents) and HBTU (148 mg, 0.39 mmol, 3.9 equivalents) in 3 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol, 8 equivalents) to the solution.
-
Agitate the activation mixture for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the reaction mixture with nitrogen bubbling or shaking for 1-2 hours at room temperature.
Step 3: Post-Coupling Wash and Monitoring
-
Causality: Extensive washing is critical to remove unreacted starting materials and coupling byproducts, preventing their interference in subsequent synthesis cycles.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly:
-
5 x DMF washes
-
3 x DCM washes
-
-
(Optional) Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and the completion of the coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
The resin is now ready for the deprotection of the newly added this compound (repeating Step 1) to continue the elongation of the peptide chain.
Conclusion: Enabling Next-Generation Therapeutics
This compound is more than just another amino acid derivative; it is an enabling tool for medicinal chemists. Its incorporation can fundamentally alter the properties of a peptide, improving stability and creating novel structures.[1][7] As a linker, it provides a robust scaffold for the construction of peptide-drug conjugates, a class of therapeutics with immense promise for targeted therapy.[7] By understanding its core properties and mastering its application through validated protocols, researchers can fully leverage its potential to design and synthesize the next generation of innovative peptide-based molecules.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 176504-01-1 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
The Cornerstone of Peptide Synthesis: An In-depth Guide to the Fmoc-4-aminomethyl-phenylacetic Acid Linker
For Immediate Release
A Senior Application Scientist's Field-Proven Insights into a Versatile Linker for Solid-Phase Peptide Synthesis
In the intricate world of synthetic peptide chemistry, the choice of a linker molecule is a critical decision that dictates the success of solid-phase peptide synthesis (SPPS). Among the arsenal of tools available to the modern peptide chemist, the Fmoc-4-aminomethyl-phenylacetic acid linker stands out for its robustness and versatility in the production of C-terminal free acid peptides. This technical guide provides an in-depth exploration of the core structural features of this linker, its practical application, and its strategic advantages in the synthesis of complex peptide entities.
Deconstructing the Molecular Architecture: Key Structural Features
The IUPAC name for this linker is 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid. Its efficacy is rooted in a synergistic arrangement of three key chemical moieties, each with a distinct and vital role in the orchestrated process of peptide assembly.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This large, aromatic, and base-labile protecting group is the cornerstone of the most widely used orthogonal protection strategy in SPPS. Its primary function is to temporarily block the N-terminal amine of the linker, preventing self-polymerization and ensuring that subsequent reactions occur at the intended carboxylic acid terminus. The Fmoc group is stable to the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This orthogonality is paramount for the stepwise, controlled elongation of the peptide chain.
-
The Phenylacetic Acid Backbone: This rigid aromatic structure provides a stable scaffold for peptide chain elongation. The benzyl-type ester bond that is ultimately formed between the first amino acid and this linker is sufficiently stable to withstand the repeated cycles of Fmoc deprotection and amino acid coupling. However, it is designed to be susceptible to cleavage under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), to release the final peptide with a free C-terminal carboxylic acid. This class of linkers is often referred to as PAM (Phenylacetamidomethyl) type linkers.
-
The Aminomethyl Group: This functionality serves as the point of attachment to a suitable solid support, typically an aminomethylated polystyrene resin. The formation of a stable amide bond between the linker's carboxylic acid and the resin's amino groups provides a secure anchor for the entire synthesis process.
Below is a diagram illustrating the fundamental structure of the this compound linker.
Caption: Core components of the this compound linker.
The Synthetic Workflow: A Step-by-Step Protocol
The successful application of the this compound linker requires a meticulous and well-understood experimental protocol. The following sections detail the key stages of its use in a typical Fmoc-based solid-phase peptide synthesis campaign.
Linker Immobilization: Anchoring to the Solid Support
The initial step involves the covalent attachment of the linker to an aminomethyl-functionalized resin. This is a critical foundation for the entire synthesis.
Experimental Protocol: Linker Coupling to Aminomethyl Resin
-
Resin Swelling: Swell the aminomethyl polystyrene resin (typically 100-200 mesh, with a substitution of ~1.0 mmol/g) in DMF for at least one hour in a reaction vessel.
-
Activation Mixture Preparation: In a separate container, dissolve this compound (1.5-2.0 equivalents relative to the resin's amino group loading), an activating agent such as HBTU (1.45 equivalents), and HOBt (1.5 equivalents) in a minimal amount of DMF.
-
Activation: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the activation mixture and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a successful coupling.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, add a solution of acetic anhydride and DIPEA in DMF. Agitate for 30 minutes.
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and finally methanol to remove any excess reagents and by-products. Dry the resin under vacuum.
The First Amino Acid: Laying the Foundation of the Peptide
With the linker securely attached, the next crucial step is the deprotection of the linker's Fmoc group and the coupling of the first Fmoc-protected amino acid.
Experimental Protocol: First Amino Acid Coupling
-
Fmoc Deprotection: Swell the linker-functionalized resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vial, activate the first Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/HOBt/DIPEA or HATU/HOAt/DIPEA) in DMF, similar to the linker activation step.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitoring and Washing: Monitor the coupling reaction using the ninhydrin test. Once complete, wash the resin thoroughly with DMF and DCM.
The resin is now ready for the iterative cycles of Fmoc deprotection and coupling of the subsequent amino acids in the desired sequence.
Caption: Experimental workflow for SPPS using the this compound linker.
Liberation of the Peptide: The Final Cleavage
The culmination of the synthesis is the cleavage of the completed peptide from the solid support, which also typically involves the simultaneous removal of any acid-labile side-chain protecting groups.
Experimental Protocol: Peptide Cleavage
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Resin Preparation: Thoroughly wash the peptide-resin with DCM and dry it under a high vacuum for several hours.
-
Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail. The composition of the cocktail depends on the amino acid sequence of the peptide, particularly the presence of sensitive residues that can be modified by reactive cationic species generated during cleavage.
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail at room temperature with gentle agitation for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Isolate the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Cleavage Cocktails
The choice of cleavage cocktail is critical for obtaining a high yield and purity of the final peptide. The following table summarizes common TFA-based cleavage cocktails.
| Cocktail | Composition (v/v/w) | Target Residues and Scavengers' Role |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail. Phenol and thioanisole are scavengers for carbocations. EDT is particularly effective for protecting tryptophan. |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common and less odorous cocktail. TIS is an excellent scavenger for t-butyl and trityl cations. Suitable for peptides without sensitive residues like Cys, Met, or Trp. |
| TFA/EDT/TIS/Water | TFA / Ethanedithiol / TIS / Water (94:2.5:1:2.5) | Recommended for peptides containing tryptophan to prevent its modification. |
The Cleavage Mechanism: An Acid-Catalyzed Hydrolysis
The cleavage of the peptide from the PAM-type linker proceeds via an acid-catalyzed hydrolysis of the benzyl ester bond. The mechanism involves the protonation of the ester's carbonyl oxygen by the strong acid (TFA), which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then collapses to release the peptide with a C-terminal carboxylic acid and a resin-bound benzyl alcohol derivative.
Caption: Simplified mechanism of acid-catalyzed cleavage from the PAM linker.
Strategic Considerations: Why Choose the this compound Linker?
The selection of this linker is a strategic choice with several advantages:
-
High Stability: The amide bond formed between the linker and the aminomethyl resin is highly stable throughout the synthesis.
-
Versatility: It is compatible with a wide range of Fmoc-protected amino acids and coupling reagents.
-
Clean Cleavage: The acid-labile benzyl ester linkage generally provides clean cleavage with minimal side reactions when appropriate scavengers are used.
However, it is also important to consider potential drawbacks:
-
Racemization: Although less common with standard coupling protocols, there is a potential for racemization of the C-terminal amino acid during its initial loading onto the linker, especially for sensitive residues like histidine and cysteine.
-
Diketopiperazine Formation: During the deprotection of the second amino acid, the free N-terminus can intramolecularly attack the ester linkage to the resin, leading to the formation of a diketopiperazine and truncation of the peptide chain. This is particularly problematic for sequences with proline or glycine at the second or third position.
In comparison to other linkers for synthesizing peptide acids, such as the Wang linker, the PAM linker is generally considered to be more stable to the repeated piperidine treatments, which can lead to lower premature cleavage and higher overall yields for longer peptides. However, the Wang linker's greater acid lability allows for milder cleavage conditions.
Conclusion
The this compound linker is a powerful and reliable tool in the arsenal of the peptide chemist. Its well-defined structural features provide a stable anchoring point for the synthesis of C-terminal free acid peptides, while its compatibility with the Fmoc/tBu orthogonal protection strategy ensures its broad applicability. A thorough understanding of its chemical properties, coupled with the implementation of robust and optimized protocols for its attachment, use, and cleavage, will undoubtedly contribute to the successful synthesis of even the most challenging peptide targets, furthering research and development in the fields of biology, medicine, and materials science.
Beyond the Peptide Bond: Unlocking the Versatility of Fmoc-4-aminomethyl-phenylacetic Acid in Advanced Molecular Architectures
Abstract
Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AM-PAA) is a well-established building block in the repertoire of synthetic chemists, primarily recognized for its role in solid-phase peptide synthesis (SPPS). However, the utility of this molecule extends far beyond the construction of polypeptide chains. Its unique structural features—a rigid phenylacetic acid core, a strategically placed aminomethyl group, and the versatile Fmoc-protecting group—make it an invaluable component in a diverse array of advanced chemical applications. This technical guide delves into the non-canonical applications of Fmoc-AM-PAA, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential in peptide nucleic acid (PNA) synthesis, as a linker in bioconjugation and drug delivery, in the development of novel materials, and as a modifier in oligonucleotide synthesis. This guide will provide not only the theoretical underpinnings of these applications but also detailed experimental workflows and protocols, underscoring the adaptability of Fmoc-AM-PAA as a cornerstone for molecular innovation.
Introduction to this compound
Core Molecular Structure and Physicochemical Properties
This compound is an amino acid derivative characterized by a phenylacetic acid scaffold with an aminomethyl substituent at the para position. The primary amine of this substituent is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This molecular architecture imparts a unique combination of rigidity from the aromatic ring and flexibility from the methylene spacers, which is crucial for its diverse applications.
The Fmoc group is a base-labile protecting group, stable to acidic conditions, which is a cornerstone of its utility in orthogonal synthesis strategies.[1] The phenylacetic acid moiety provides a carboxylic acid functional group for amide bond formation or other conjugation chemistries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 176504-01-1 | [2][3] |
| Molecular Formula | C24H21NO4 | [2] |
| Molecular Weight | 387.43 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | ≥95% - ≥99% (HPLC) | [2][] |
| Storage Conditions | 2-8 °C, sealed in dry conditions |
The Conventional Role in Solid-Phase Peptide Synthesis (SPPS)
In its most common application, Fmoc-AM-PAA serves as a non-natural amino acid for incorporation into peptide sequences. The Fmoc group protects the amine during coupling of the carboxylic acid to the N-terminus of a growing peptide chain on a solid support. Subsequent treatment with a mild base, such as piperidine, removes the Fmoc group, liberating the amine for the next coupling cycle.[1] This iterative process is the foundation of Fmoc-based SPPS.
Rationale for Exploring Applications Beyond SPPS
The very features that make Fmoc-AM-PAA a valuable tool in SPPS are also the reasons for its utility in a broader range of applications. The defined length and conformational rigidity of the phenylacetic acid core make it an excellent scaffold for linkers in drug delivery systems. The Fmoc-protected amine allows for its selective deprotection and subsequent derivatization, enabling its use in the synthesis of complex molecules like peptide nucleic acids and modified oligonucleotides. Furthermore, the aromatic nature of the phenyl group can be exploited in material science for its potential to drive self-assembly through π-π stacking interactions.
Application in Peptide Nucleic Acid (PNA) Synthesis
Peptide nucleic acids are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone, typically composed of N-(2-aminoethyl)glycine units.[6] This charge-neutral backbone endows PNAs with unique properties, including high binding affinity to complementary DNA and RNA sequences and resistance to enzymatic degradation.[6]
The PNA Backbone: A Structural Mimic of DNA/RNA
The synthesis of PNA oligomers often employs Fmoc-based solid-phase synthesis strategies, analogous to peptide synthesis.[7][8] Fmoc-protected PNA monomers, bearing one of the four canonical nucleobases, are sequentially coupled to a solid support. While Fmoc-AM-PAA itself is not a direct PNA backbone unit, its structural motifs and the synthetic strategies involving it are highly relevant to the synthesis of PNA monomers.[6][9]
Workflow for Fmoc-based PNA Oligomer Synthesis
The synthesis of a PNA oligomer on a solid support follows a cyclic process of deprotection, coupling, and capping. The Fmoc-protected amine of the terminal monomer is first deprotected, followed by the coupling of the next Fmoc-PNA monomer. Any unreacted amines are then capped to prevent the formation of deletion sequences.
Caption: Workflow for Fmoc-based solid-phase synthesis of PNA oligomers.
Experimental Protocol: Solid-Phase Synthesis of a PNA Oligomer
This protocol outlines the manual synthesis of a short PNA sequence on a 2 µmol scale using Fmoc chemistry.[7][8]
-
Resin Swelling: Swell Fmoc-PAL-PEG-PS resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Monomer Coupling:
-
Pre-activate a solution of the Fmoc-PNA monomer (5 eq.), HATU (4.9 eq.), and 2,6-lutidine (10 eq.) in N-methylpyrrolidone (NMP) for 5 minutes.
-
Add the activated monomer solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Capping: Treat the resin with a solution of acetic anhydride/2,6-lutidine/DMF (5:6:89 v/v/v) for 10 minutes.
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-7 for each subsequent monomer in the sequence.
-
Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection (step 2). Wash the resin and dry it. Cleave the PNA from the resin and remove the nucleobase protecting groups by treating with a solution of trifluoroacetic acid (TFA) and m-cresol (95:5 v/v) for 90 minutes.[7]
-
Precipitation and Purification: Precipitate the crude PNA in cold diethyl ether. Purify the PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-AM-PAA as a Linker in Bioconjugation and Drug Delivery
The defined structure and chemical handles of Fmoc-AM-PAA make it an ideal component of linkers used to connect different molecular entities, such as in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][]
Principles of Linker Chemistry
In bioconjugates, the linker plays a critical role in modulating properties such as solubility, stability, and the distance between the conjugated molecules. The phenylacetic acid core of Fmoc-AM-PAA provides a rigid spacer, which can be advantageous in positioning a payload or another protein binder.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[10] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The nature of the linker is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Aminomethyl-phenylacetic acid derivatives are used as rigid linkers in the synthesis of PROTACs.[11][12]
Experimental Workflow for Incorporating Fmoc-AM-PAA as a Linker
The incorporation of Fmoc-AM-PAA as a linker typically involves a multi-step synthesis where the carboxylic acid is first coupled to one of the ligands, followed by deprotection of the Fmoc group and coupling of the second ligand to the liberated amine.
Caption: Workflow for synthesizing a PROTAC using Fmoc-AM-PAA as a linker.
Emerging Applications in Material Science
The unique chemical properties of Fmoc-AM-PAA also lend themselves to applications in material science, particularly in the development of functional materials such as hydrogels for drug delivery and tissue engineering.[1]
Self-Assembling Peptides and Hydrogel Formation
Short peptides containing Fmoc-protected amino acids can self-assemble into nanofibrous hydrogels. The self-assembly is driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking of the aromatic Fmoc groups. While not a peptide itself, the structural features of Fmoc-AM-PAA can be incorporated into molecules designed for self-assembly.
Protocol: Preparation of a Functionalized Hydrogel
This protocol describes a general method for preparing a hydrogel from an Fmoc-functionalized molecule.
-
Dissolution: Dissolve the Fmoc-AM-PAA derivative in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
pH Triggering: Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that promotes self-assembly.
-
Gelation: Allow the solution to stand at room temperature. Gelation is typically observed within minutes to hours.
-
Characterization: Characterize the hydrogel using techniques such as transmission electron microscopy (TEM) to visualize the nanofibrous network and rheology to determine its mechanical properties.
Utility in Modified Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a highly optimized process, but there is a constant demand for novel modifications to improve their therapeutic and diagnostic properties.[13] Fmoc-AM-PAA and similar structures can be used to introduce modifications, such as primary amines, at the 5'-terminus of synthetic DNA and RNA.[14]
Fmoc-AM-PAA as a 5'-Terminus Modifier
By using a phosphoramidite derivative of a molecule containing an Fmoc-protected amine, it is possible to introduce a primary amine at the 5'-end of an oligonucleotide during solid-phase synthesis. This terminal amine can then be used for the conjugation of other molecules, such as fluorophores, biotin, or peptides.
Workflow for 5'-Modification of an Oligonucleotide
Caption: Workflow for 5'-amino-modification of an oligonucleotide using an Fmoc-protected linker.
Conclusion and Future Perspectives
This compound is a remarkably versatile molecule whose applications extend far beyond its conventional use in peptide synthesis. Its unique combination of a rigid scaffold, a protected amine, and a reactive carboxylic acid makes it a powerful tool in the hands of chemists and biologists. As the demand for sophisticated molecular architectures in drug delivery, diagnostics, and material science continues to grow, the innovative application of established building blocks like Fmoc-AM-PAA will undoubtedly play a pivotal role in driving future discoveries. The exploration of its potential in areas such as targeted protein degradation and the development of advanced biomaterials is still in its early stages, promising a rich field for future research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Fmoc-4-aminomethyl-phenylacetic acid_BEYOND Pharmaceutical Co.,Ltd. [beyond-pharma.com]
- 4. chemimpex.com [chemimpex.com]
- 6. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Fmoc-Based Assembly of PNA Oligomers: Manual and Microwave-Assisted Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
A Technical Guide to the Discovery and Initial Synthesis of 4-(Aminomethyl)phenylacetic Acid Derivatives
Abstract
4-(Aminomethyl)phenylacetic acid and its derivatives represent a class of conformationally constrained γ-aminobutyric acid (GABA) analogues. The incorporation of a phenyl ring into the GABA backbone imparts rigidity, a critical attribute for probing receptor interactions and developing targeted therapeutics. This technical guide provides an in-depth exploration of the scientific rationale, discovery, and foundational synthetic strategies for 4-(aminomethyl)phenylacetic acid. We will dissect plausible initial synthetic routes, grounded in established chemical principles, and provide detailed experimental protocols. The guide further explores the evolution of these compounds as versatile intermediates in medicinal chemistry, particularly in the synthesis of peptidomimetics and other biologically active molecules.
Introduction: The Rationale for Conformational Constraint in GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its therapeutic potential is vast, but its clinical utility is hampered by its inability to cross the blood-brain barrier. This limitation spurred the development of GABA analogues, such as gabapentin and pregabalin, designed for improved pharmacokinetic profiles.[1]
A key strategy in modern drug design is the use of conformational restriction. By locking a flexible molecule into a more rigid structure, chemists can enhance its binding affinity and selectivity for a specific biological target. 4-(Aminomethyl)phenylacetic acid serves as a quintessential example of this approach. It can be conceptualized as a GABA analogue where the flexible ethyl chain is replaced by a rigid p-substituted phenyl ring. This structural modification provides a fixed distance and orientation between the crucial amino and carboxylic acid functional groups, making it an invaluable tool for probing GABA receptor subtypes and designing novel CNS-active agents.[2][3]
Furthermore, the structural similarity to known antifibrinolytic agents like 4-(aminomethyl)benzoic acid (PAMBA) suggests a potential dual-purpose discovery path, exploring its utility in both neuroscience and hematology.[4][5]
Foundational Synthetic Strategies
While a singular, seminal publication detailing the first-ever synthesis of 4-(aminomethyl)phenylacetic acid is not readily apparent in modern databases, its structure suggests two highly logical and efficient initial synthetic pathways starting from common, commercially available precursors. These routes rely on fundamental, high-yielding chemical transformations that would have been the cornerstone of medicinal chemistry efforts during the initial exploration of GABA analogues.
The two most plausible retrosynthetic disconnections are:
-
Route A: Reduction of a Nitrile Precursor. This approach involves the catalytic hydrogenation of 4-cyanophenylacetic acid.
-
Route B: Homologation of a Benzoic Acid Precursor. This strategy uses the Arndt-Eistert reaction to extend the carbon chain of 4-(aminomethyl)benzoic acid by one methylene unit.
The following sections provide a detailed examination of the causality behind these experimental choices and step-by-step protocols.
Diagram: Plausible Retrosynthetic Pathways
Caption: Retrosynthesis of 4-(aminomethyl)phenylacetic acid.
Experimental Protocols: Initial Synthesis
The protocols described below are designed as self-validating systems, incorporating standard purification and analytical steps to ensure the integrity of the final product.
Route A: Synthesis via Reduction of 4-Cyanophenylacetic Acid
This is arguably the more direct and industrially scalable approach. The choice of a nitrile as the precursor to the primary amine is a classic and robust transformation in organic synthesis. Catalytic hydrogenation is preferred for its high efficiency, clean reaction profile, and the relative ease of product isolation.
Scientific Rationale:
-
Starting Material: 4-Cyanophenylacetic acid is a readily available bifunctional molecule.[6] The cyano group is an excellent precursor to a primary amine, and its relative stability allows for manipulation of other parts of the molecule if needed.
-
Reaction Choice: Catalytic hydrogenation is a superior method for nitrile reduction compared to metal hydrides (like LiAlH₄) in this context. It avoids the highly reactive and hazardous nature of metal hydrides and simplifies the workup, as the catalyst is simply filtered off. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective for this transformation.
-
Solvent and Additives: An acidic or basic medium can be used to prevent side reactions, such as the formation of secondary amines. Conducting the reaction in an acidic medium (e.g., with HCl) directly yields the hydrochloride salt, which often has better crystallinity and stability, simplifying purification.[3]
-
Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-cyanophenylacetic acid (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol containing one equivalent of hydrochloric acid (HCl). The solvent should be sufficient to fully dissolve or suspend the starting material.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Raney Nickel (approx. 5-10% by weight of the substrate).
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi).
-
Reaction: Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 4-12 hours). Monitor the reaction progress by TLC or HPLC.
-
Workup: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude 4-(aminomethyl)phenylacetic acid hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure hydrochloride salt as a crystalline solid.[3]
Diagram: Synthetic Workflow for Route A
Caption: Workflow for nitrile reduction synthesis.
Route B: Synthesis via Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a classic and powerful method for the one-carbon homologation of carboxylic acids.[1][7] This route would be a logical choice for a research lab exploring derivatives starting from a benzoic acid scaffold.
Scientific Rationale:
-
Starting Material: 4-(Aminomethyl)benzoic acid (PAMBA) is a known antifibrinolytic agent and a readily available starting material. The primary amine must be protected (e.g., as an Fmoc or Boc derivative) to prevent it from reacting with the acid chloride intermediate.
-
Reaction Sequence: The Arndt-Eistert synthesis proceeds via three key steps:
-
Acid Chloride Formation: The carboxylic acid is activated by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Diazoketone Formation: The acid chloride reacts with diazomethane to form an α-diazoketone. This step is the reason for the necessary amine protection.
-
Wolff Rearrangement: The α-diazoketone, upon treatment with a silver (I) catalyst (e.g., Ag₂O) in the presence of a nucleophile (water), undergoes a rearrangement to form a ketene, which is immediately trapped by water to yield the homologous carboxylic acid.[7]
-
-
Amine Protection: Protect the amino group of 4-(aminomethyl)benzoic acid using a standard procedure (e.g., reacting with Fmoc-Cl or Boc-anhydride) to yield N-protected 4-(aminomethyl)benzoic acid.
-
Acid Chloride Formation: Suspend the N-protected acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Warm the mixture to room temperature and then reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Diazoketone Synthesis (Caution: Diazomethane is toxic and explosive): Dissolve the crude acid chloride in a dry, inert solvent (e.g., diethyl ether). Cool the solution to 0 °C and add an ethereal solution of diazomethane (approx. 2.2 eq) portion-wise until the yellow color of diazomethane persists. Stir for an additional 1-2 hours at 0 °C.
-
Wolff Rearrangement: To the crude diazoketone solution, add a suspension of silver (I) oxide (Ag₂O, ~0.1 eq) in water. Stir the mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Workup and Deprotection: Once the rearrangement is complete, acidify the aqueous layer and extract the N-protected product with an organic solvent. The protecting group can then be removed under standard conditions (e.g., piperidine for Fmoc; TFA or HCl for Boc).
-
Isolation and Purification: After deprotection, adjust the pH of the aqueous solution to precipitate the zwitterionic product, or isolate it as a salt. Purify by recrystallization as described in Route A.
Data Summary: Comparison of Synthetic Routes
The choice between these synthetic routes in a drug development setting depends on factors like scalability, cost of reagents, and safety.
| Parameter | Route A: Nitrile Reduction | Route B: Arndt-Eistert Homologation |
| Starting Material Cost | Generally lower (starts from a cyano-substituted commodity chemical) | Potentially higher (requires N-protection of a bioactive molecule) |
| Number of Steps | 1-2 (synthesis and purification) | 4-5 (protection, activation, homologation, deprotection) |
| Overall Yield | Typically high (>80%) | Moderate to good (multi-step, potential for loss at each stage) |
| Key Reagents | H₂, Pd/C or Raney Ni | SOCl₂, Diazomethane (highly toxic/explosive), Ag₂O |
| Safety & Scalability | High scalability, standard hydrogenation hazards | Low scalability, significant hazards due to diazomethane |
| Primary Application | Industrial/Large-Scale Synthesis | Laboratory/Discovery Scale, Derivative Synthesis |
Conclusion and Future Directions
The foundational synthesis of 4-(aminomethyl)phenylacetic acid can be logically approached through either the reduction of 4-cyanophenylacetic acid or the homologation of 4-(aminomethyl)benzoic acid. The nitrile reduction pathway stands out as the more efficient and scalable method for producing the core molecule. This core structure serves as a critical building block in modern medicinal chemistry.[2][8] Its rigid, well-defined structure allows for its incorporation into peptides to create stable peptidomimetics or for its use as a scaffold in the development of novel small-molecule therapeutics targeting the central nervous system and beyond.[3][9] The continued exploration of derivatives built upon this phenyl-GABA framework promises to yield new chemical entities with enhanced potency, selectivity, and therapeutic utility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 4. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (4-Cyanophenyl)acetic Acid | 5462-71-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Computational-Driven Application of Fmoc-4-aminomethyl-phenylacetic Acid in Advanced Peptide Synthesis
Introduction: The Strategic Importance of Fmoc-4-aminomethyl-phenylacetic Acid in Peptide-Based Therapeutics
This compound (Fmoc-AMPA) is a non-natural amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development.[1][] Its unique structural architecture, featuring a flexible aminomethyl-phenylacetic acid backbone protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, offers a versatile platform for the design and synthesis of complex peptide architectures and peptide-drug conjugates.[1][] This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of Fmoc-AMPA, tailored for researchers, scientists, and drug development professionals. We will delve into the computational analysis that predicts its molecular behavior, detailed experimental protocols for its use, and the analytical techniques required for its characterization, thereby offering a comprehensive resource for leveraging this valuable synthetic building block.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of Fmoc-AMPA is fundamental to its effective application. These properties dictate its solubility, reactivity, and analytical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₁NO₄ | [] |
| Molecular Weight | 387.43 g/mol | [] |
| Appearance | White to off-white solid/powder | [] |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | 2-8°C | [] |
| IUPAC Name | 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | [] |
Part 1: Theoretical and Computational Framework for Understanding Fmoc-AMPA
While specific computational studies exclusively focused on Fmoc-AMPA are not extensively available in public literature, we can extrapolate from the well-established theoretical and computational principles applied to structurally similar Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-glycine. These studies provide a robust framework for predicting the behavior of Fmoc-AMPA.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.[3][4][5][6] For Fmoc-AMPA, DFT calculations can provide critical insights into its conformational preferences, molecular orbital energies, and electrostatic potential, all of which govern its reactivity in peptide synthesis.
Key DFT-Derived Parameters and Their Implications for Fmoc-AMPA:
-
Optimized Geometry and Conformational Analysis: DFT calculations can predict the most stable three-dimensional structure of Fmoc-AMPA. The conformational flexibility of the aminomethyl-phenylacetic acid linker and the orientation of the bulky Fmoc group are key determinants of its accessibility and reactivity during solid-phase peptide synthesis (SPPS). A conformer search can reveal the molecule's conformational preferences and the relative strain of different conformations.[7][8][9]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[10]
-
HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons, highlighting its nucleophilic character. For Fmoc-AMPA, the HOMO is likely to be localized on the electron-rich aromatic rings of the fluorenyl group and the phenylacetic acid moiety.
-
LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons, reflecting its electrophilic character. The LUMO is often associated with the carbonyl groups of the Fmoc protecting group and the carboxylic acid.
-
-
Electrostatic Potential (ESP) Mapping: An ESP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions and the sites most susceptible to chemical attack.
Conceptual DFT Workflow for Fmoc-AMPA Analysis:
Caption: Conceptual workflow for DFT analysis of Fmoc-AMPA.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes, interactions with solvent molecules, and the influence of the local environment on the molecule's structure.[11][12] For Fmoc-AMPA, MD simulations are crucial for understanding its behavior in the solution phase, which is directly relevant to its application in SPPS.
Key Insights from MD Simulations of Fmoc-AMPA:
-
Conformational Flexibility in Solution: MD simulations can track the rotational freedom around the various single bonds in the Fmoc-AMPA molecule, revealing its accessible conformations in different solvents (e.g., DMF, NMP). This is critical for understanding how the molecule presents itself for coupling reactions on the solid support.
-
Solvent Shell and Solvation Energy: The interaction of Fmoc-AMPA with solvent molecules can be explicitly modeled. The formation of a solvent shell around the molecule influences its solubility and reactivity. Calculating the solvation free energy provides a quantitative measure of its interaction with the solvent.
-
Intermolecular Interactions: In concentrated solutions or during the initial stages of peptide synthesis, MD simulations can model the interactions between multiple Fmoc-AMPA molecules. This can reveal tendencies for aggregation, which can impact reaction efficiency. The π-π stacking interactions between the fluorenyl groups are a known driver of self-assembly in Fmoc-protected amino acids.[13]
Conceptual MD Simulation Workflow for Fmoc-AMPA:
Caption: Conceptual workflow for MD simulation of Fmoc-AMPA.
Part 2: Experimental Protocols and Analytical Characterization
The successful application of Fmoc-AMPA in peptide synthesis relies on robust experimental protocols and thorough analytical characterization. The following sections provide detailed methodologies based on established principles of peptide chemistry.
Synthesis of this compound
The synthesis of Fmoc-AMPA is typically achieved by reacting 4-(aminomethyl)phenylacetic acid with an Fmoc-donating reagent under basic conditions. The choice of reagent and reaction conditions is critical to ensure high yield and purity.
Reaction Scheme:
4-(aminomethyl)phenylacetic acid + Fmoc-OSu (or Fmoc-Cl) --(Base, Solvent)--> this compound
Detailed Experimental Protocol (General Procedure):
-
Dissolution of Starting Material: Dissolve 4-(aminomethyl)phenylacetic acid (1 equivalent) in an appropriate solvent mixture, such as 10% aqueous sodium carbonate or a mixture of dioxane and water. The basic conditions are necessary to deprotonate the amino group, rendering it nucleophilic.
-
Addition of Fmoc Reagent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in a suitable solvent like dioxane or acetone to the reaction mixture at 0-5°C. Fmoc-OSu is often preferred due to its higher stability and reduced formation of byproducts.[14]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting amine.
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid and precipitate the Fmoc-protected product.
-
Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to achieve high purity.[14]
Analytical Characterization of Fmoc-AMPA
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Fmoc-AMPA before its use in peptide synthesis.
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of Fmoc-AMPA. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).[15]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Detection: UV absorbance at 214 nm and 280 nm.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Fmoc-AMPA. Electrospray ionization (ESI) is a common technique for this purpose. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural confirmation.[16][17] Expected fragmentation would involve the loss of the Fmoc group and characteristic cleavages of the aminomethyl-phenylacetic acid backbone.[10][16][18]
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of Fmoc-AMPA. The characteristic signals for the aromatic protons of the fluorenyl and phenyl groups, as well as the protons of the aminomethyl and acetic acid moieties, provide unambiguous structural confirmation.[19][20][21]
2.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the Fmoc-AMPA molecule.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) |
| ~3000-2850 | C-H stretching (aliphatic and aromatic) |
| ~1720 | C=O stretching (carboxylic acid) |
| ~1690 | C=O stretching (urethane) |
| ~1540 | N-H bending (amide II) |
| ~1250 | C-O stretching (urethane) |
Note: The exact peak positions can vary depending on the sample preparation and instrument.[13][22][23][24][25]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-AMPA is primarily used as a building block in Fmoc-based SPPS.[26][27] Its incorporation into a peptide sequence introduces a flexible linker with a phenyl group, which can be useful for modulating the pharmacological properties of the resulting peptide.
Standard SPPS Cycle with Fmoc-AMPA:
Caption: Standard SPPS cycle for the incorporation of Fmoc-AMPA.
The coupling of Fmoc-AMPA to the free amine on the resin-bound peptide is typically achieved using standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (N,N-dimethylformamide).[28] The subsequent Fmoc deprotection is carried out using a solution of 20% piperidine in DMF to expose the amine for the next coupling cycle.[26][27]
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is a valuable and versatile building block for the synthesis of complex peptides and peptide-drug conjugates. While direct computational studies on this specific molecule are emerging, a strong theoretical framework derived from related compounds provides a solid basis for predicting its behavior and optimizing its application. The combination of robust theoretical understanding and well-defined experimental protocols, as outlined in this guide, empowers researchers to effectively utilize Fmoc-AMPA in the pursuit of novel therapeutics. The continued exploration of its unique properties through both computational and experimental approaches will undoubtedly expand its role in the future of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. A DFT study on the interaction between glycine molecules/radicals and the (8, 0) SiCNT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. DFT study of cyclic glycine-alanine dipeptide binding to gold nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformer Search | Rowan Documentation [docs.rowansci.com]
- 8. sermn.uab.cat [sermn.uab.cat]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular dynamics simulation of the rare amino acid LL-dityrosine and a dityrosine-containing peptide: comparison with time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. Amino acids [medizin.uni-muenster.de]
- 19. rsc.org [rsc.org]
- 20. hmdb.ca [hmdb.ca]
- 21. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chem.uwec.edu [chem.uwec.edu]
- 26. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 27. chem.uci.edu [chem.uci.edu]
- 28. rsc.org [rsc.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Use of Fmoc-4-aminomethyl-phenylacetic acid in Solid-Phase Peptide Synthesis
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective utilization of Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA) in solid-phase peptide synthesis (SPPS). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations, and practical workflows for incorporating this versatile bifunctional linker. Detailed protocols for resin loading, peptide elongation, and final cleavage are presented, supplemented by troubleshooting insights and visual diagrams to ensure both theoretical understanding and successful experimental execution.
Introduction: The Strategic Role of Fmoc-AMPA in Peptide Synthesis
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of linkers and spacers is as critical as the selection of protecting groups and coupling agents. This compound is a non-standard amino acid derivative that serves as a bifunctional linker or spacer, offering unique structural and functional advantages in the design of complex peptides and peptidomimetics.[][2]
Its structure features three key components:
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group on the aminomethyl function, which allows for its integration into standard Fmoc-based SPPS workflows.[3][4]
-
The Phenylacetic Acid Moiety: Provides a carboxylic acid handle for attachment to an amino-functionalized solid support (resin).
-
The Aminomethyl Group: Once the Fmoc group is removed, this primary amine serves as the starting point for the sequential elongation of the peptide chain.
The rigid phenyl ring introduces a well-defined spatial orientation, making Fmoc-AMPA an excellent choice for creating specific distances between the peptide sequence and the carrier resin or another conjugated molecule. This is particularly valuable in applications such as the development of peptide-based therapeutics, bioconjugation, and the synthesis of peptides for structure-activity relationship (SAR) studies.[][2]
Key Advantages of Fmoc-Based SPPS
The use of Fmoc-AMPA is intrinsically linked to the broader Fmoc/tBu (tert-butyl) orthogonal synthesis strategy, which has become the predominant method for SPPS.[][6] This approach offers several key advantages over older Boc-based methods:
-
Milder Conditions: The iterative deprotection of the Fmoc group is achieved with a mild base (typically piperidine), avoiding the repeated use of strong acids that can degrade sensitive peptide sequences.[3][7]
-
Orthogonality: The base-labile Fmoc group is "orthogonal" to the acid-labile side-chain protecting groups (like tBu, Boc, Trt) and the acid-labile linker used for final cleavage. This means one type of protecting group can be removed without affecting the others, ensuring synthetic precision.[7][8]
-
Automation Compatibility: The clear reaction endpoints and mild conditions of Fmoc chemistry are highly compatible with automated peptide synthesizers.[][6]
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | [] |
| CAS Number | 176504-01-1 | [][9] |
| Molecular Formula | C₂₄H₂₁NO₄ | [][2] |
| Molecular Weight | 387.43 g/mol | [][2][9] |
| Appearance | White to off-white powder/solid | [][2] |
| Purity | ≥98% (HPLC recommended) | [2] |
| Storage | Store at 2-8 °C, sealed in a dry environment. | [][2] |
Core Experimental Protocols
The following protocols provide a self-validating workflow for the incorporation and use of Fmoc-AMPA in SPPS. The causality behind each step is explained to empower the researcher to make informed decisions.
Protocol 1: Loading Fmoc-AMPA onto an Amine-Functionalized Resin
The initial and most critical step is the covalent attachment of the Fmoc-AMPA linker to the solid support. The choice of resin dictates the C-terminal functionality of the final peptide. For C-terminal amides, a Rink Amide resin is the standard choice.[3][10]
Causality: This protocol establishes the foundational linker upon which the entire peptide will be constructed. Incomplete coupling at this stage results in lower overall yield and the presence of deletion sequences lacking the intended peptide. The capping step is crucial to block any unreacted amine sites on the resin, preventing them from participating in subsequent coupling cycles.
Workflow: Loading Fmoc-AMPA onto Rink Amide Resin
Caption: Workflow for covalent attachment of Fmoc-AMPA to the solid support.
Step-by-Step Methodology:
-
Resin Swelling: Place the Rink Amide resin (e.g., 100-200 mesh, ~0.5-0.8 mmol/g substitution) in a reaction vessel. Add sufficient N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[10] This step is critical for exposing the reactive amine sites within the polymer matrix.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 eq. relative to resin capacity), a coupling agent such as HBTU or HATU (2.9 eq.), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow this activation mixture to stand for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated Fmoc-AMPA solution. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the time can be extended or the reaction can be performed at a slightly elevated temperature (e.g., 35-40°C).
-
Washing: Drain the reaction mixture and wash the resin thoroughly to remove excess reagents. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat it with a solution of acetic anhydride and pyridine in DMF for 30 minutes. This prevents the formation of failure sequences.
-
Final Wash & Drying: Wash the resin again as in step 4, followed by a final wash with methanol (MeOH) to shrink the beads. Dry the resin under a high vacuum for several hours.
-
Loading Determination: The loading efficiency can be quantified by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct at ~290-302 nm.[10]
| Reagent | Equivalents (vs. Resin Capacity) | Purpose |
| Rink Amide Resin | 1.0 | Solid support for C-terminal amide |
| Fmoc-AMPA | 3.0 | Linker to be attached |
| HBTU / HATU | 2.9 | Coupling agent (activates carboxyl group) |
| DIPEA / NMM | 6.0 | Organic base for activation |
| Acetic Anhydride | 10.0 | Capping agent |
Protocol 2: Iterative Peptide Chain Elongation
Once the Fmoc-AMPA linker is successfully loaded, the standard SPPS cycles of deprotection and coupling can begin to build the peptide sequence.
Causality: This is the core iterative process of peptide synthesis. Complete Fmoc deprotection is essential to liberate the amine for the next coupling step. Incomplete deprotection leads to truncated sequences. Similarly, complete coupling is necessary to ensure the correct amino acid is added at each position. Monitoring tests like the Kaiser test are vital quality control checkpoints.
Diagram: The SPPS Cycle on AMPA-Resin
References
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chempep.com [chempep.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. chem.uci.edu [chem.uci.edu]
Protocol for the Esterification of Fmoc-4-aminomethyl-phenylacetic Acid to Wang Resin: A Detailed Application Note
This comprehensive guide provides a detailed protocol for the coupling of Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-PAM-OH) to Wang resin, a foundational step in solid-phase peptide synthesis (SPPS) for peptides requiring a C-terminal acid functionality. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering in-depth technical guidance and the scientific rationale behind the procedural steps.
Introduction: The Strategic Importance of Linker-Resin Conjugation
In the realm of solid-phase peptide synthesis (SPPS), the initial anchoring of the first building block—be it an amino acid or a specialized linker—to the solid support is a critical determinant of the overall success of the synthesis. The Wang resin, a polystyrene support functionalized with a p-alkoxybenzyl alcohol linker, is a cornerstone of the Fmoc/tBu strategy for preparing peptides with a C-terminal carboxylic acid.[1] The ester linkage formed is stable to the basic conditions required for Fmoc deprotection but is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide product.[2][]
The specific linker, this compound (Fmoc-PAM-OH), serves as a handle to which the peptide chain can be assembled. Its incorporation onto the Wang resin establishes the acid-labile linkage that is fundamental to the cleavage of the final peptide. The protocol detailed herein employs a well-established esterification method utilizing N,N'-diisopropylcarbodiimide (DIC) as the coupling agent, 1-hydroxybenzotriazole (HOBt) to suppress racemization, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction.[2][4]
Chemical Structures and Reaction Overview
A clear understanding of the reacting species is paramount. Below are the chemical structures of the key components and a schematic of the overall coupling reaction.
This compound (Fmoc-PAM-OH):
Caption: Chemical structure of this compound.
Wang Resin:
Caption: Chemical structure of the functional group of Wang Resin.
Overall Reaction:
Caption: Overall workflow for coupling Fmoc-PAM-OH to Wang resin.
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Wang Resin (1% DVB, 100-200 mesh) | Peptide Synthesis | Various | Substitution typically 0.5-1.0 mmol/g |
| This compound | Peptide Synthesis | Various | |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis | Various | |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis | Various | Anhydrous is preferred |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Various | |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Various | Anhydrous and amine-free |
| Dichloromethane (DCM) | ACS Grade | Various | |
| Methanol (MeOH) | ACS Grade | Various | |
| Acetic Anhydride | Reagent Grade | Various | For capping |
| Pyridine | Reagent Grade | Various | For capping |
| 20% (v/v) Piperidine in DMF | - | Prepared in-house | For Fmoc quantification |
Step-by-Step Coupling Procedure
-
Resin Swelling:
-
Place 1.0 g of Wang resin (assuming a substitution of 1.0 mmol/g) in a solid-phase reaction vessel.
-
Add 10-15 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation. This ensures that the reactive sites within the polystyrene matrix are accessible.
-
-
Preparation of the Coupling Solution:
-
In a separate flask, dissolve 2.5 equivalents of this compound (relative to the resin substitution) and 2.5 equivalents of HOBt in a minimal amount of DMF.[4]
-
Rationale: Using an excess of the acid and HOBt drives the reaction to completion. HOBt reacts with the DIC-activated carboxylic acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate.[2][5]
-
-
Activation and Coupling:
-
Drain the DMF from the swollen resin.
-
Add the solution of Fmoc-PAM-OH and HOBt to the resin.
-
Add 2.5 equivalents of DIC to the reaction vessel.
-
Add 0.1 equivalents of DMAP.[4]
-
Rationale: DIC is the carbodiimide that activates the carboxylic acid. DMAP is a highly effective acylation catalyst that accelerates the esterification.[2] A catalytic amount is used to minimize the risk of racemization.[5]
-
Seal the vessel and agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored using the Kaiser test on a few resin beads. A negative test (beads remain colorless) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin sequentially with:
-
DMF (3 x 15 mL)
-
DCM (3 x 15 mL)
-
MeOH (3 x 15 mL)
-
-
Each wash should be performed for 1-2 minutes with agitation.
-
-
Capping of Unreacted Hydroxyl Groups (Optional but Recommended):
-
To block any unreacted hydroxyl groups on the resin and prevent the formation of deletion sequences in subsequent steps, a capping step is advisable.[4]
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:3 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin as described in step 4.
-
-
Drying:
-
Dry the resin under high vacuum to a constant weight.
-
Validation of Resin Loading
Accurate determination of the resin loading is crucial for the subsequent steps of peptide synthesis.[6] The most common method is the spectrophotometric quantification of the Fmoc group cleaved from a known mass of resin.[]
Fmoc Quantification Protocol
-
Accurately weigh approximately 5-10 mg of the dried Fmoc-PAM-Wang resin into a small vial.
-
Add a precise volume (e.g., 1 mL) of 20% piperidine in DMF.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute a known aliquot of the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically below 1.5 AU).
-
Measure the absorbance of the diluted solution at 301 nm against a blank of the dilution solvent.
-
Calculate the resin loading using the Beer-Lambert law:
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm) []
The molar extinction coefficient for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[]
Mechanism of DIC/HOBt/DMAP Mediated Esterification
The coupling of a carboxylic acid to a hydroxyl group on the Wang resin using DIC, HOBt, and DMAP is a multi-step process designed to be efficient and minimize side reactions, particularly racemization.
Caption: Mechanism of DIC/HOBt/DMAP mediated esterification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Loading | Incomplete reaction | Extend reaction time; ensure anhydrous conditions. |
| Inefficient swelling of resin | Swell resin for a longer duration (e.g., 2 hours). | |
| Deactivated reagents | Use fresh, high-quality reagents. | |
| Racemization | Excessive DMAP | Use no more than 0.1 equivalents of DMAP. |
| High reaction temperature | Perform the coupling at room temperature or consider cooling. | |
| Positive Kaiser Test | Incomplete coupling | Double couple: repeat the coupling procedure with fresh reagents. |
Final Cleavage of the Peptide from the Resin
Once the peptide synthesis is complete, the final product is cleaved from the Wang resin using an acidic cocktail. The most common cleavage reagent is trifluoroacetic acid (TFA).[1][2]
Cleavage Protocol
-
Ensure the N-terminal Fmoc group is removed from the final peptide-resin.
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
References
The Strategic Application of Fmoc-4-aminomethyl-phenylacetic Acid in Advanced Drug Development
Introduction: Unveiling the Versatility of a Unique Bifunctional Linker
In the intricate landscape of modern drug discovery, the rational design of molecular architectures is paramount to achieving therapeutic efficacy and specificity. Among the vast toolkit available to medicinal chemists, bifunctional linkers play a pivotal role, serving as the crucial bridge between distinct molecular entities to create novel therapeutic modalities. Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AM-PAA) has emerged as a particularly versatile and valuable building block in this domain.[1] Its unique structural features, combining a base-labile Fmoc-protected amine with a carboxylic acid handle on a semi-rigid phenylacetic acid scaffold, offer a compelling set of advantages for the synthesis of complex biomolecules, including peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
This comprehensive guide delves into the multifaceted applications of Fmoc-AM-PAA in drug discovery and development. We will explore the causality behind its selection in various synthetic strategies, provide detailed, field-proven protocols for its incorporation, and present a framework for its application in cutting-edge therapeutic platforms.
Core Attributes and Strategic Advantages of Fmoc-AM-PAA
The strategic selection of a linker is a critical decision that profoundly influences the stability, solubility, pharmacokinetics, and efficacy of a drug conjugate.[2] Fmoc-AM-PAA offers a unique combination of properties that make it an attractive choice for a range of applications.
| Property | Chemical Feature | Advantage in Drug Discovery |
| Orthogonal Reactivity | Fmoc-protected amine and a free carboxylic acid. | Allows for selective and sequential conjugation, providing precise control over the synthesis of complex biomolecular constructs. The Fmoc group is stable to acidic conditions used for side-chain deprotection in peptide synthesis. |
| Defined Length and Rigidity | Phenylacetic acid backbone. | Provides a well-defined spatial separation between conjugated molecules, which can be crucial for optimizing the geometry of interaction, for instance, in the ternary complex formation required for PROTAC activity. |
| Enhanced Stability | Amide bonds formed via the carboxylic acid are highly stable. | Ensures the integrity of the conjugate in biological milieu until the desired site of action is reached. |
| Synthetic Tractability | Amenable to standard solid-phase and solution-phase coupling chemistries. | Facilitates its incorporation into established synthetic workflows without the need for extensive optimization. |
Application I: A Scaffold in Solid-Phase Peptide Synthesis (SPPS)
The most established application of Fmoc-AM-PAA is in solid-phase peptide synthesis (SPPS), where it can be incorporated as a non-natural amino acid to introduce a unique structural motif or as a spacer to modulate peptide conformation and activity.[3] The Fmoc/tBu strategy is the most widely used method for SPPS today.[3]
Workflow for Fmoc-AM-PAA Incorporation in SPPS
The following diagram illustrates the iterative cycle of Fmoc-based SPPS for the incorporation of Fmoc-AM-PAA into a growing peptide chain.
Caption: Iterative cycle of Fmoc-SPPS for peptide chain elongation.
Protocol 1: Incorporation of Fmoc-AM-PAA into a Peptide Sequence via Manual SPPS
This protocol outlines the manual solid-phase synthesis steps for incorporating a single Fmoc-AM-PAA residue into a peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound (Fmoc-AM-PAA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% (v/v) Piperidine in DMF (N,N-Dimethylformamide)
-
Anhydrous DMF
-
DCM (Dichloromethane)
-
Methanol
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes at room temperature.
-
Drain the DMF.[4]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).[4]
-
-
Coupling of Fmoc-AM-PAA:
-
In a separate vial, dissolve Fmoc-AM-PAA (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes.
-
Add the activated Fmoc-AM-PAA solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acid residues in your peptide sequence.
-
-
Final Deprotection and Cleavage:
-
Once the peptide synthesis is complete, the N-terminal Fmoc group is removed as described in step 2.
-
The peptide is cleaved from the resin using a cleavage cocktail appropriate for the resin and the side-chain protecting groups used.[5][6] For a standard Rink Amide resin, a common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5] The cleavage is typically performed for 2-3 hours at room temperature.
-
The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.
-
Application II: A Bifunctional Linker for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[1] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability and efficacy. While not as common as other linkers, the semi-rigid nature of the Fmoc-AM-PAA scaffold can be advantageous in certain ADC designs.
Conceptual Workflow for ADC Synthesis using Fmoc-AM-PAA
The following workflow outlines a conceptual pathway for synthesizing an ADC using Fmoc-AM-PAA as a linker.
References
Application Notes and Protocols: Fmoc-4-aminomethyl-phenylacetic acid as a Linker for Preparing C-terminal Modified Peptides
Introduction: The Critical Role of Linkers in C-Terminal Peptide Modification
In the realm of peptide science and therapeutic development, the modification of the C-terminus of a peptide is a pivotal strategy for enhancing biological activity, improving metabolic stability, and enabling the attachment of probes or delivery vectors.[1] Solid-phase peptide synthesis (SPPS), predominantly utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, stands as the cornerstone technique for peptide production.[2][][4][5] However, the direct attachment of the C-terminal residue to a solid support often complicates subsequent modifications at this terminus. This challenge necessitates the use of specialized linkers, or "handles," that serve as a bridge between the growing peptide chain and the insoluble resin.
Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA) has emerged as a versatile and effective linker for just this purpose. Its unique bifunctional structure, featuring a phenylacetic acid moiety for attachment to an amino-functionalized resin and an Fmoc-protected aminomethyl group for initiating peptide chain elongation, provides a strategic entry point for the synthesis of peptides destined for C-terminal modification. This application note provides a detailed exploration of the mechanistic underpinnings and practical application of Fmoc-AMPA in SPPS.
Mechanistic Insights: The Functionality of the Fmoc-AMPA Linker
The efficacy of Fmoc-AMPA lies in its well-defined chemical architecture, which allows for a sequential and controlled synthesis process. The synthesis workflow can be conceptualized in three principal phases: linker immobilization, peptide chain elongation, and C-terminal modification and cleavage.
Phase 1: Immobilization of the Linker
The synthesis commences with the covalent attachment of the Fmoc-AMPA linker to a suitable aminomethyl-functionalized solid support, such as aminomethyl polystyrene resin. The carboxylic acid group of Fmoc-AMPA is activated using standard peptide coupling reagents, forming a stable amide bond with the amino groups on the resin. This initial step is critical as it establishes the foundation for the subsequent peptide assembly.
Phase 2: Peptide Chain Elongation
Following the immobilization of the linker, the Fmoc protecting group on the aminomethyl function of AMPA is removed under mild basic conditions, typically with a solution of piperidine in DMF.[2][6] This deprotection step exposes a primary amine, which serves as the anchor point for the coupling of the first Fmoc-protected amino acid of the desired peptide sequence. The cycle of Fmoc deprotection and amino acid coupling is then repeated iteratively to assemble the full-length peptide chain.[7]
Phase 3: C-Terminal Modification and Cleavage
Once the peptide sequence is fully assembled, the unique nature of the AMPA linker allows for selective cleavage strategies that facilitate C-terminal modification. The benzylic amide bond connecting the C-terminal amino acid to the linker is susceptible to cleavage under specific acidic conditions, which can be modulated to release the peptide with a C-terminal modification. For instance, treatment with a suitable nucleophile in the presence of an activating agent can lead to the formation of C-terminal amides, esters, or other derivatives. The final cleavage from the resin is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers, which also removes the side-chain protecting groups.[8]
Experimental Workflow Visualization
Figure 1. A schematic representation of the solid-phase peptide synthesis (SPPS) workflow utilizing the Fmoc-AMPA linker for the preparation of C-terminally modified peptides.
Detailed Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and desired C-terminal modification.
Protocol 1: Immobilization of Fmoc-AMPA onto Aminomethyl Resin
Objective: To covalently attach the Fmoc-AMPA linker to an aminomethyl-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, ~1.0 mmol/g substitution)
-
This compound (Fmoc-AMPA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Pre-activation of Fmoc-AMPA: In a separate vial, dissolve Fmoc-AMPA (2 equivalents relative to resin substitution) and HOBt or OxymaPure® (2 equivalents) in DMF (5 mL). Add DIC (2 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated Fmoc-AMPA solution to the swelled resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF) for 30 minutes. Wash the resin as in step 4.
-
Fmoc Quantification: A small sample of the resin can be taken to determine the loading efficiency by spectrophotometrically measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
Protocol 2: Solid-Phase Peptide Synthesis on Fmoc-AMPA Resin
Objective: To assemble the desired peptide chain on the Fmoc-AMPA functionalized resin.
Materials:
-
Fmoc-AMPA-Resin (from Protocol 1)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM
Procedure:
-
Initial Fmoc Deprotection: Treat the Fmoc-AMPA-Resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU/DIPEA or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: Wash the resin with DMF (3 x 10 mL).
-
Iterative Cycles: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
-
Final Washing and Drying: After the final amino acid has been coupled, wash the peptidyl-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: On-Resin C-Terminal Amidation and Cleavage
Objective: To perform on-resin amidation of the C-terminus followed by cleavage of the peptide from the solid support.
Materials:
-
Peptidyl-AMPA-Resin (from Protocol 2)
-
Amine of choice (e.g., ammonia in methanol, or a primary/secondary amine)
-
Activating agent (e.g., PyBOP)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptidyl-resin as described in Protocol 2, step 1.
-
On-Resin Amidation:
-
Swell the deprotected peptidyl-resin in DMF.
-
In a separate vial, dissolve the amine (10 equivalents) and PyBOP (10 equivalents) in DMF.
-
Add the amine/PyBOP solution to the resin and agitate at room temperature for 12-24 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Summary Table
| Parameter | Protocol 1: Linker Immobilization | Protocol 2: Peptide Elongation | Protocol 3: C-Terminal Amidation & Cleavage |
| Key Reagents | Fmoc-AMPA, Aminomethyl Resin, DIC/HOBt | Fmoc-AAs, HATU/DIPEA, Piperidine | Amine, PyBOP, TFA Cocktail |
| Reaction Time | 4-6 hours | 1-2 hours per cycle | 12-24 hours (amidation), 2-3 hours (cleavage) |
| Typical Yield | >95% loading efficiency | >99% per coupling step | Sequence-dependent |
| Monitoring | Fmoc quantification | Kaiser test | HPLC, Mass Spectrometry |
Troubleshooting and Expert Insights
-
Incomplete Linker Immobilization: Low loading of Fmoc-AMPA can result from poor resin swelling or insufficient activation. Ensure the use of high-quality, amine-free DMF and allow adequate time for both swelling and pre-activation.
-
Racemization at the C-terminus: While the use of a pre-formed linker like Fmoc-AMPA minimizes racemization during the initial attachment to the resin, care must be taken during the activation and coupling of the first amino acid to the linker. The use of additives like HOBt or OxymaPure® is crucial.
-
Difficult Couplings: For sterically hindered amino acids, a double coupling protocol or the use of a more potent coupling reagent like HATU may be necessary to achieve complete reaction.[9]
-
Side Reactions during Cleavage: The choice of scavengers in the TFA cleavage cocktail is critical to prevent modification of sensitive residues like tryptophan, methionine, and cysteine. Triisopropylsilane (TIS) is a common and effective scavenger.
Conclusion
This compound serves as a robust and versatile linker in solid-phase peptide synthesis, providing a strategic platform for the preparation of C-terminally modified peptides. Its straightforward immobilization and compatibility with standard Fmoc-SPPS protocols make it an invaluable tool for researchers in drug discovery and chemical biology. The protocols and insights provided herein offer a comprehensive guide to the successful application of this important synthetic handle.
References
- 1. Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. biomatik.com [biomatik.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-4-aminomethyl-phenylacetic acid
Introduction: The Strategic Advantage of Cyclization and the Role of Backbone Linkers
In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts. A critical component in the synthesis of these powerful molecules is the choice of linker used in Solid-Phase Peptide Synthesis (SPPS). Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA) has gained prominence as a versatile backbone linker for the efficient synthesis of head-to-tail cyclic peptides.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the theory and practical application of Fmoc-AMPA in cyclic peptide synthesis. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure a successful synthesis.
The Fmoc-AMPA Linker: A Superior Scaffold for On-Resin Cyclization
Fmoc-AMPA serves as a bifunctional linker, anchoring the growing peptide chain to the solid support through a stable amide bond while providing a latent nucleophile for the final cyclization step. The synthesis of cyclic peptides using this linker is typically performed on an aminomethylated polystyrene resin.
The key advantages of employing the Fmoc-AMPA linker include:
-
Suppression of Diketopiperazine Formation: By anchoring the first amino acid via a backbone amide linkage rather than an ester bond, the propensity for the common side reaction of diketopiperazine formation is significantly reduced, particularly for dipeptides prone to this cyclization.[1]
-
On-Resin Cyclization Efficiency: The linker facilitates an efficient intramolecular head-to-tail cyclization on the solid support. This approach often leads to higher yields compared to solution-phase cyclization, which can be hampered by intermolecular side reactions and the need for high dilution.
-
Compatibility with Standard Fmoc-SPPS: The Fmoc-AMPA linker is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols, allowing for seamless integration into existing workflows.
Experimental Workflow Overview
The synthesis of a cyclic peptide using the Fmoc-AMPA linker can be conceptually broken down into four main stages: Linker Attachment, Linear Peptide Assembly, On-Resin Cyclization, and Final Cleavage and Purification.
Detailed Protocols
Part 1: Preparation of Fmoc-AMPA-Functionalized Resin
This protocol describes the coupling of this compound to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g)
-
This compound (Fmoc-AMPA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the aminomethyl resin in DMF (10 mL/g of resin) for 1 hour in a synthesis vessel. Drain the DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-AMPA (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the solution to pre-activate for 10 minutes at room temperature.
-
Coupling Reaction: Add the activated Fmoc-AMPA solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling of the linker to the resin's amino groups. If the test is positive (blue beads), repeat the coupling step.
-
Fmoc Quantification (Optional): The loading of the Fmoc-AMPA linker can be quantified by spectrophotometric analysis of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection of a small, accurately weighed sample of the resin.
Part 2: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the assembly of the linear peptide sequence onto the Fmoc-AMPA-functionalized resin using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-AMPA-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Protocol:
-
Fmoc Deprotection: Treat the Fmoc-AMPA-resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the aminomethyl moiety of the AMPA linker.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the dibenzofulvene adduct.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation: Repeat the cycle of Fmoc deprotection, washing, and coupling for each subsequent amino acid in the desired sequence.
| Parameter | Recommended Conditions | Rationale/Notes |
| Resin | Aminomethyl Polystyrene (100-200 mesh) | Provides a primary amine for stable amide linkage with Fmoc-AMPA. |
| Linker | This compound | Bifunctional handle for backbone anchoring and subsequent cyclization. |
| Coupling Reagents | HBTU/DIPEA, HATU/DIPEA, DIC/Oxyma | Standard and efficient reagents for amide bond formation in SPPS. |
| Fmoc Deprotection | 20% Piperidine in DMF | Mild basic conditions for selective removal of the Fmoc protecting group. |
| Solvents | DMF, DCM (Peptide Synthesis Grade) | High purity solvents are crucial to avoid side reactions. |
Table 1: Key Reagents and Conditions for Linear Peptide Synthesis
Part 3: On-Resin Head-to-Tail Cyclization
This is the pivotal step where the linear peptide is cyclized while still attached to the solid support.
Materials:
-
Resin-bound linear peptide
-
Coupling reagents for cyclization (e.g., PyBOP, HATU, DPPA)
-
Base (e.g., DIPEA or N-methylmorpholine)
-
DMF, peptide synthesis grade
Protocol:
-
N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the linear peptide using 20% piperidine in DMF as described previously.
-
Thorough Washing: It is critical to wash the resin extensively with DMF to completely remove any residual piperidine, which would interfere with the subsequent coupling reaction.
-
Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, prepare the cyclization solution. Dissolve the coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the cyclization solution to the resin. The reaction is typically performed under dilute conditions to favor intramolecular cyclization.
-
Agitate the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small aliquot of the resin and analyzing the product by LC-MS.
-
-
Washing: Once cyclization is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
| Parameter | Recommended Reagent | Equivalents | Rationale/Notes |
| Cyclization Reagent | PyBOP or HATU | 3-5 | Highly efficient coupling reagents that minimize racemization. |
| Base | DIPEA or NMM | 6-10 | Required to activate the C-terminal carboxylic acid and neutralize the N-terminal amine. |
| Solvent | DMF | - | High-purity DMF is essential. Reaction is run under dilute conditions. |
| Reaction Time | 4-24 hours | Sequence-dependent; monitor for completion. |
Table 2: Recommended Conditions for On-Resin Cyclization
Part 4: Final Cleavage and Purification
The final step involves cleaving the cyclic peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
RP-HPLC system
Protocol:
-
Resin Preparation: Wash the resin with DCM (3x) and dry it thoroughly under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. The specific scavengers used (e.g., TIS, water, EDT) depend on the amino acid composition of the peptide.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a fluffy white powder.
Conclusion and Field-Proven Insights
The use of this compound as a backbone linker offers a robust and efficient strategy for the synthesis of head-to-tail cyclic peptides. By anchoring the peptide chain through a stable amide bond, this method circumvents common side reactions and facilitates high-yield on-resin cyclization. The protocols detailed in this application note provide a validated framework for the successful implementation of this methodology. For optimal results, it is imperative to use high-purity reagents and to carefully monitor the completion of each coupling and deprotection step. The choice of cyclization reagent and reaction conditions may require optimization depending on the specific peptide sequence. This powerful technique empowers researchers to explore the vast chemical space of cyclic peptides for the development of next-generation therapeutics.
References
Fmoc-4-aminomethyl-phenylacetic acid in fragment condensation strategies for long peptides.
Topic: Fmoc-4-aminomethyl-phenylacetic acid in Fragment Condensation Strategies for Long Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complexity of Long Peptide Synthesis
The chemical synthesis of long peptides (>50 amino acids) presents significant challenges that often limit yield and purity. Standard linear solid-phase peptide synthesis (SPPS), where amino acids are added one by one, suffers from cumulative inefficiencies.[1][2] With each coupling and deprotection cycle, the potential for side reactions, incomplete reactions, and aggregation increases, leading to a complex mixture of deletion and truncated sequences that are difficult to separate from the target peptide.[3]
Fragment condensation has emerged as a powerful strategic alternative.[4] This "convergent" approach involves the synthesis of smaller, protected peptide fragments (typically 10-30 amino acids in length) which are then purified and coupled together in a subsequent step, either in solution or on a solid support.[3][5] This method localizes the synthetic risk to smaller, more manageable fragments and allows for the purification of intermediates, dramatically increasing the likelihood of obtaining the final long peptide in high purity.
A critical challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the peptide fragment during activation for the coupling step.[6][7] The use of urethane-based protecting groups like Fmoc effectively suppresses racemization during stepwise SPPS, but when a peptide fragment's C-terminal carboxyl group is activated, the risk of epimerization is significant.[8][9] To overcome this hurdle, specialized linkers have been developed to generate fully protected peptide fragments with a C-terminal acid, under conditions that preserve stereochemical integrity.
This guide focuses on one such critical tool: This compound (Fmoc-Ampx) . This linker is designed for Fmoc/tBu-based SPPS to produce protected peptide fragments suitable for convergent synthesis strategies.
The Role of Fmoc-Ampx: A Chemist's Lever for Purity and Yield
This compound is a bifunctional linker designed to be incorporated between a base solid-phase resin and the C-terminus of a peptide sequence. Its structure is optimized for the Fmoc/tBu orthogonal protection scheme, which is the most common methodology for modern peptide synthesis.[10][11]
The core advantage of the Ampx linker lies in the lability of the bond it forms with the peptide's C-terminal carboxyl group. This is a benzyl-type ester linkage, which is highly sensitive to mild acidic conditions. This sensitivity allows for the selective cleavage of the fully protected peptide fragment from the resin, while leaving the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) completely intact.[5][12] This orthogonality is the cornerstone of a successful fragment condensation strategy.
Mechanism of Action and Key Advantages:
-
Generation of Protected Peptide Acids: The primary function is to yield a peptide fragment with a free C-terminal carboxylic acid and fully protected side chains, ready for the subsequent condensation step.[5]
-
Suppression of Racemization: By generating the fragment as a carboxylic acid, the most racemization-prone step—activation of the C-terminal residue on the resin—is deferred to the fragment coupling stage. In solution, coupling conditions can be carefully optimized with additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt) to minimize epimerization.[6][7]
-
Enhanced Purity of Final Product: Synthesizing and purifying smaller fragments before the final coupling steps significantly reduces the complexity of the final crude product, simplifying purification and improving the overall yield of the desired long peptide.[3]
-
Compatibility with Standard Fmoc Chemistry: The Ampx linker is fully compatible with standard Fmoc-SPPS cycles of piperidine-mediated deprotection and coupling with common activating agents.[8][13]
Experimental Workflow & Protocols
The overall strategy involves three main phases:
-
Phase 1: Synthesis of the protected peptide fragment on an Ampx-functionalized resin.
-
Phase 2: Mild acid cleavage of the protected fragment from the resin.
-
Phase 3: Condensation of the purified fragments to assemble the final long peptide.
Caption: Overall workflow for long peptide synthesis using the Fmoc-Ampx linker for fragment condensation.
Protocol 1: Preparation of Protected Peptide Fragment on Ampx-Resin
This protocol outlines the synthesis of a peptide fragment on a resin functionalized with the Ampx linker. This can be achieved either by starting with a commercially available pre-loaded Ampx resin or by first coupling Fmoc-Ampx-OH to an aminomethylated resin.
Materials:
-
Aminomethylated Polystyrene Resin or pre-functionalized Ampx-Resin
-
This compound (if starting from aminomethyl resin)
-
Fmoc-amino acids with acid-labile side-chain protection
-
Coupling Reagents: HBTU, HATU, or DIC/Oxyma[6]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Methanol (MeOH)
Procedure:
-
Resin Preparation (if not pre-functionalized): a. Swell aminomethylated polystyrene resin (1 eq.) in DMF for 1 hour in a reaction vessel. b. In a separate vial, dissolve Fmoc-Ampx-OH (3 eq.), a coupling agent like HBTU (3 eq.), and HOBt or Oxyma (3 eq.) in DMF. c. Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes. d. Add the activated linker solution to the swelled resin and agitate for 4-6 hours at room temperature. e. Test for complete coupling using a Kaiser test (should be negative). If incomplete, continue agitation or repeat the coupling. f. Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x), then dry under vacuum.
-
Loading the First Amino Acid: a. Swell the Ampx-resin in DMF for 1 hour. b. Deprotect the Ampx amine by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).[13] c. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. d. Activate the first Fmoc-amino acid (3 eq.) using your chosen coupling method (e.g., HBTU/DIPEA in DMF). e. Add the activated amino acid solution to the resin and agitate for 2-4 hours. f. Wash the resin with DMF (5x), DCM (3x). Perform a Kaiser test to confirm coupling. g. Capping: To block any unreacted amine sites, treat the resin with a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF for 30 minutes.
-
Peptide Chain Elongation: a. Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 20 min) to remove the N-terminal Fmoc group. b. Washing: Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x). c. Coupling: Couple the next Fmoc-amino acid (3 eq., pre-activated) for 1-2 hours. Monitor completion with a Kaiser test. d. Washing: Wash with DMF (5x). e. Repeat steps 3a-3d for each amino acid in the fragment sequence.
-
Final Wash and Dry: a. After the final coupling, ensure the N-terminal Fmoc group remains ON. b. Wash the completed peptide-resin with DMF (5x), DCM (5x), and MeOH (3x). c. Dry the resin thoroughly under high vacuum for at least 4 hours.[14]
Protocol 2: Cleavage of the Protected Peptide Fragment
The key to this strategy is the mild cleavage condition that liberates the peptide acid while preserving all side-chain protecting groups. The conditions are analogous to those used for hyper-acid-sensitive resins like 2-chlorotrityl chloride resin.[12][15]
Materials:
-
Dried, protected peptide-Ampx-resin
-
Cleavage Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 10% (v/v) DIPEA in DCM
-
Precipitation Solvent: Cold diethyl ether or n-hexane
Caption: Mild acid cleavage of a protected peptide fragment from Ampx-resin.
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Cleavage Reaction: a. Drain the swelling solvent. b. Add the cleavage solution (1-2% TFA in DCM) to the resin (approx. 10 mL per gram of resin). c. Agitate gently at room temperature. The cleavage is typically rapid; monitor by taking small aliquots of the solution every 15-20 minutes and analyzing by HPLC. A total time of 30-90 minutes is usually sufficient. Over-exposure to acid can risk partial deprotection of highly sensitive groups like Trt.
-
Collection and Neutralization: a. Filter the resin and collect the filtrate containing the cleaved peptide into a flask containing a small amount of pyridine or DIPEA (approx. 1.5 eq. relative to the TFA used) to immediately neutralize the acid. b. Wash the resin 2-3 more times with small volumes of the cleavage solution or pure DCM, collecting and combining all filtrates.
-
Isolation: a. Reduce the volume of the combined filtrate under reduced pressure (rotary evaporation). Do not evaporate to complete dryness. b. Add the concentrated solution dropwise into a stirred beaker of cold diethyl ether (approx. 10-20 times the volume of the concentrate). c. The protected peptide fragment will precipitate as a solid. d. Allow the suspension to stand at 4°C for 30 minutes to maximize precipitation. e. Collect the solid by filtration or centrifugation. Wash the precipitate with cold ether (2x). f. Dry the isolated protected peptide fragment under vacuum.
-
Purification and Characterization: a. Purify the crude fragment using flash chromatography or preparative HPLC, typically using a gradient of acetonitrile in water (with 0.1% TFA, if necessary, though care must be taken with sensitive protecting groups). b. Characterize the purified fragment by mass spectrometry (ESI-MS) and analytical HPLC to confirm identity and purity before proceeding to the condensation step.
Protocol 3: Fragment Condensation
This protocol provides a general guideline for the solution-phase coupling of two purified, protected fragments.
Materials:
-
Purified N-terminal protected C-terminal acid fragment (Fragment A)
-
Purified C-terminal protected N-terminal amine fragment (Fragment B, obtained by removing the N-terminal Fmoc group from another fragment and neutralizing)
-
Coupling Reagents: For example, HATU/DIPEA or DIC/Oxyma
-
Solvents: Anhydrous DMF, NMP, or DMSO, chosen to ensure solubility of all fragments.
Procedure:
-
Solubilization: Dissolve the C-terminal acid fragment (Fragment A, 1.0 eq.) and the N-terminal amine fragment (Fragment B, 0.95 eq.) in the chosen anhydrous solvent. Ensuring complete dissolution is critical for reaction success.
-
Activation: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.0 eq.) and an additive (e.g., Oxyma, 1.0 eq.) in the same solvent. Add the base (e.g., DIPEA, 2.0 eq.).
-
Coupling: a. Cool the solution of peptide fragments to 0°C in an ice bath. b. Add the activated coupling reagent solution to the fragment mixture. c. Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 4-24 hours. d. Monitor the reaction progress by analytical HPLC.
-
Workup and Purification: a. Once the reaction is complete, precipitate the coupled peptide by adding the reaction mixture to cold diethyl ether. b. Purify the protected long peptide by chromatography.
-
Final Deprotection: a. Remove the N-terminal Fmoc group with 20% piperidine in DMF. b. Perform the final global deprotection of all side-chain groups using a strong acid cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-4 hours. c. Precipitate the final deprotected peptide with cold ether, purify by preparative HPLC, and confirm by mass spectrometry.
Data Summary and Considerations
| Parameter | Stepwise SPPS (Linear) | Fragment Condensation (Convergent) | Rationale / Causality |
| Synthesis Strategy | Linear, one-by-one addition | Convergent, coupling of segments | Localizes synthesis challenges to smaller, manageable pieces.[2] |
| Intermediate Purification | Not possible | Yes, after each fragment synthesis | Removes impurities early, leading to a cleaner final crude product.[3] |
| Overall Yield | Decreases exponentially with length | Generally higher for long targets | Avoids the cumulative effect of incomplete reactions over many cycles.[2] |
| Racemization Risk | Low (with urethane protection) | High at condensation step | Activation of a peptide's C-terminus is prone to epimerization.[6] |
| Ampx Linker Role | N/A | Critical: Generates protected acid fragments | Enables the convergent strategy by providing the necessary building blocks while preserving side-chain protection.[5] |
| Final Purification | Often complex and low-yielding | Simpler, higher purity crude | Fewer closely related impurities (e.g., deletion sequences) in the final product. |
Conclusion and Trustworthiness
The use of this compound as a cleavable linker is a cornerstone of modern convergent strategies for the chemical synthesis of long peptides and small proteins. By enabling the reliable production of fully protected peptide fragments, the Ampx linker addresses the primary limitations of linear SPPS—namely, cumulative yield loss and final purification challenges. The protocols described herein are built upon established, validated principles of Fmoc-SPPS. Each step, from resin loading to mild-acid cleavage and final condensation, incorporates checks and balances, such as coupling tests and chromatographic analysis, to ensure a self-validating workflow. By explaining the causality behind each choice—the orthogonality of the protection scheme, the mildness of the cleavage, and the conditions to suppress racemization—this guide provides researchers with a robust and scientifically grounded framework to confidently tackle the synthesis of complex, high-purity long-chain peptides.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptideweb.com [peptideweb.com]
- 5. Synthesis of Fully Protected Peptide Fragments | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. The depsipeptide technique applied to peptide segment condensation: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. youtube.com [youtube.com]
- 15. peptide.com [peptide.com]
Application Notes: Standard Operating Procedure for Fmoc Deprotection with Piperidine
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its stability under acidic conditions and its clean, rapid removal with a mild base, which allows for an orthogonal strategy in the presence of acid-labile side-chain protecting groups.[1][2] The most common reagent for this critical deprotection step is piperidine, a secondary amine that efficiently removes the Fmoc group via a base-catalyzed elimination reaction.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals. It details the underlying chemical mechanism, provides a robust standard operating procedure, outlines methods for monitoring reaction completion, and offers expert insights into troubleshooting common challenges.
The Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group by piperidine is a two-step process that proceeds via a β-elimination (E1cB) mechanism.[1][3]
-
Proton Abstraction: Piperidine acts as a base, abstracting the relatively acidic proton from the C9-position of the fluorenyl group.[1][4][5][6] This is the rate-determining step of the reaction.[7]
-
Elimination & Adduct Formation: The resulting carbanion is unstable and undergoes rapid elimination, cleaving the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[2][4][5][6][8] A second molecule of piperidine then acts as a nucleophile, trapping the DBF to form a stable DBF-piperidine adduct.[1][2][4][5][6][8] This scavenging step is crucial as it prevents the DBF from reacting with the newly liberated peptide amine, which would terminate the chain elongation.[1][3]
Caption: Mechanism of Fmoc deprotection by piperidine.
Detailed Experimental Protocol
This protocol describes the standard, widely accepted method for manual Fmoc deprotection in SPPS. The conditions are generally applicable but may require optimization for particularly challenging sequences.
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Fmoc-Peptide-Resin | N/A | Starting material for the deprotection cycle. |
| Dimethylformamide (DMF) | Peptide Synthesis or HPLC Grade | Primary solvent for swelling, washing, and reaction. |
| Piperidine | ACS Grade or higher | Base reagent for Fmoc group removal. |
| Deprotection Solution | 20% (v/v) Piperidine in DMF | Standard reagent concentration for efficient deprotection.[9] |
| Washing Solution | DMF | To remove excess reagents and by-products. |
| Nitrogen Gas | Inert | For draining solvents from the reaction vessel. |
| Kaiser Test Kit | (Optional) | For qualitative monitoring of free primary amines.[10][11] |
Standard Deprotection Workflow
The following procedure is based on a standard 0.1 mmol synthesis scale. Volumes should be adjusted proportionally for different scales.
-
Resin Swelling: Before the first deprotection, ensure the peptide-resin is adequately swelled by washing with DMF (3 x 5 mL) for at least 30-60 minutes.[11][12] This allows reagents to access all reaction sites within the resin beads.
-
Initial Solvent Removal: Drain the DMF from the reaction vessel using gentle nitrogen pressure.
-
First Piperidine Treatment: Add the 20% piperidine/DMF solution (5 mL) to the resin. Agitate or shake the vessel at room temperature for 1-3 minutes.[9] This initial, short treatment removes the majority of the Fmoc groups.
-
Drain: Drain the deprotection solution. The solution will appear yellow due to the DBF-piperidine adduct.
-
Second Piperidine Treatment: Add a fresh portion of the 20% piperidine/DMF solution (5 mL). Agitate or shake at room temperature for 10-20 minutes. This second, longer treatment ensures the reaction goes to completion.[13]
-
Final Drain: Drain the deprotection solution from the reaction vessel.
-
Thorough Washing: Wash the resin extensively with DMF (at least 5-7 times with 5 mL each) to completely remove residual piperidine and the DBF-piperidine adduct.[14] Inadequate washing can interfere with the subsequent coupling step.
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines, indicating successful deprotection.[10][11] A dark blue result is positive.[10][14]
Caption: Standard operating procedure for Fmoc deprotection.
Process Control and Troubleshooting
Even with a standardized protocol, challenges can arise. Proactive monitoring and a logical troubleshooting approach are key to a successful synthesis.
Monitoring Deprotection
Beyond the qualitative Kaiser test, quantitative methods can be employed, especially in automated synthesis.
-
UV-Vis Spectrophotometry: This is the most common automated method. The DBF-piperidine adduct has a strong and characteristic UV absorbance around 301-312 nm.[10][11][14] By monitoring the concentration of this adduct in the waste stream in real-time, the synthesizer can track the reaction's progress and confirm its completion.[15][16]
Troubleshooting Guide
| Issue | Common Causes | Recommended Solutions |
| Incomplete Deprotection (Negative Kaiser Test) | Peptide Aggregation: Secondary structure formation (e.g., β-sheets) can block reagent access.[17][18] Steric Hindrance: Bulky amino acids (e.g., Val, Ile, Thr) near the N-terminus can slow the reaction.[10][11] Degraded Reagent: Piperidine can degrade over time.[10] | Extend Reaction Time: Repeat the second piperidine treatment.[11] Increase Temperature: Gently warming the reaction (e.g., to 30-40°C) can disrupt aggregation. Use Chaotropic Agents: Add agents that disrupt hydrogen bonds.[18] Use a Stronger Base: For very difficult sequences, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the piperidine/DMF solution can be effective.[10][18] |
| Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartic acid residues, especially Asp-Gly or Asp-Ser sequences.[19][20] This is a major side reaction during piperidine treatment.[19][20] | Modify Deprotection Conditions: Adding 0.1 M HOBt to the piperidine solution can reduce aspartimide formation, although this introduces water.[18][21] Using a weaker base like piperazine can also help.[21] Use Optimized Protecting Groups: Employing side-chain protecting groups on Asp designed to minimize this side reaction, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, is a highly effective strategy.[20] |
| Racemization | Prolonged exposure to basic conditions can cause epimerization, particularly at sensitive residues like Cys and His.[18] The coupling step is often a more significant source of racemization, but deprotection can contribute.[7][22] | Minimize Deprotection Time: Use the minimum time required for complete deprotection. Avoid High Temperatures: Do not use excessive heat unless necessary to overcome aggregation. Use Additives: Adding HOBt can suppress racemization during coupling.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 21. biotage.com [biotage.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: The Role of Fmoc-4-aminomethyl-phenylacetic acid in Modern Bioconjugation
Abstract
Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-Amp) is a bifunctional building block that has become indispensable in the fields of peptide synthesis, drug development, and bioconjugation.[1] Its unique structure, featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid on a rigid phenylacetic acid scaffold, provides chemists with a versatile tool for introducing well-defined spacing and a secondary point of attachment within biomolecules.[1][] This guide provides an in-depth exploration of Fmoc-Amp's physicochemical properties, its core applications as a linker in Solid-Phase Peptide Synthesis (SPPS), and its foundational role in the architecture of complex molecules like Antibody-Drug Conjugates (ADCs). Detailed, field-tested protocols for its incorporation into peptide chains and subsequent cleavage are provided to enable researchers, scientists, and drug development professionals to effectively leverage this reagent in their work.
Physicochemical Properties and Key Features
This compound is a white, crystalline powder valued for its high purity and stability under standard SPPS conditions.[] Its structure is meticulously designed to offer orthogonal handles for chemical synthesis.
Chemical Structure
The molecule consists of three key components: the N-terminal Fmoc protecting group, the central 4-aminomethyl-phenylacetic acid linker, and the C-terminal carboxylic acid.
Caption: Key functional components of Fmoc-Amp.
Core Structural Advantages
-
The Fmoc Group: The 9-fluorenylmethoxycarbonyl group is the cornerstone of modern Fmoc-SPPS.[][4] Its defining feature is its stability to acidic conditions while being readily cleaved by a mild base, typically a solution of piperidine in DMF.[5][6][7] This orthogonality is crucial, as it allows the selective deprotection of the N-terminal amine without disturbing the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu).[6][8]
-
The Phenylacetic Acid Scaffold: The central phenyl ring imparts rigidity and a defined spatial orientation to the linker. Unlike flexible alkyl chains, this rigid structure prevents unwanted folding and ensures a predictable distance between the conjugated entities.
-
Dual Functionality: The molecule possesses two distinct reactive sites: the carboxylic acid, used for initial coupling (e.g., to a resin-bound peptide), and the protected aminomethyl group. Once the Fmoc group is removed, this primary amine becomes a nucleophilic handle for subsequent conjugation to another molecule, such as a payload, a fluorophore, or a PEG chain.[1][9]
Physicochemical Data
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | [] |
| Molecular Formula | C₂₄H₂₁NO₄ | [] |
| Molecular Weight | 387.43 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Purity (HPLC) | Typically ≥98% | [][10] |
| Storage Conditions | 2-8 °C, sealed in dry conditions | [][10] |
Core Applications in Bioconjugation
The unique structure of Fmoc-Amp makes it a powerful tool for creating complex, well-defined bioconjugates.
Spacer and Modification Handle in SPPS
In SPPS, Fmoc-Amp is used as a specialized building block to introduce a non-peptidic linker into a growing chain.
-
Causality Behind Use: Researchers incorporate Fmoc-Amp for several strategic reasons:
-
Introduce a Rigid Spacer: To physically separate two domains of a peptide to prevent steric hindrance or promote a specific conformation.
-
Create a Branching Point: After synthesis and purification, the deprotected aminomethyl group can be selectively modified, allowing for the attachment of a second entity (e.g., a small molecule drug) without consuming a natural amino acid side chain.
-
Enhance Solubility/Modify Pharmacokinetics: The aromatic nature of the linker can influence the overall properties of the peptide. The amine handle allows for subsequent PEGylation to improve solubility and circulation time.[11]
-
Caption: Workflow for incorporating Fmoc-Amp in SPPS.
Foundational Component in ADC Linkers
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that require a stable linker to connect a potent cytotoxic payload to a monoclonal antibody.[][13][14] The linker's properties are critical for the ADC's efficacy and safety.[][15]
-
Role of Fmoc-Amp Derived Structures: While ADCs often employ cleavable linkers (e.g., Val-Cit) to release the payload inside the target cell, non-cleavable linkers are also used.[16][17] A structure derived from 4-aminomethyl-phenylacetic acid can serve as a stable, non-cleavable component within a larger, more complex linker construct. Its rigidity helps ensure that the payload does not interfere with antibody binding.[18] In this context, the aminomethyl group would be attached to a payload or a self-immolative group, while the acetic acid portion would be connected to the antibody via another functional group.
Caption: Conceptual role of an Amp-derived spacer in an ADC linker.
Experimental Protocols
Disclaimer: These protocols are intended for guidance. Researchers should optimize conditions based on their specific peptide sequence, resin, and available equipment. Always handle reagents like TFA, piperidine, and DIPEA in a certified fume hood with appropriate personal protective equipment.
Protocol 1: Incorporation of Fmoc-Amp into a Peptide Sequence (Manual SPPS)
This protocol describes a standard cycle for coupling Fmoc-Amp onto a growing peptide chain attached to a resin (e.g., Rink Amide). It assumes a 0.1 mmol synthesis scale.
Materials:
-
Peptide-resin (swollen, with N-terminal Fmoc group removed)
-
This compound (Fmoc-Amp) (3 eq., 0.3 mmol, 116.2 mg)
-
HBTU (2.9 eq., 0.29 mmol, 110.0 mg)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with frit
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
N-Terminal Deprotection of Peptide-Resin:
-
To the synthesis vessel containing the peptide-resin, add 20% piperidine in DMF (approx. 5 mL).
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[19]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Activation of Fmoc-Amp:
-
In a separate vial, dissolve Fmoc-Amp (116.2 mg) and HBTU (110.0 mg) in DMF (~2 mL).
-
Add DIPEA (105 µL) to the solution.[21]
-
Mix gently and allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Amp solution to the deprotected peptide-resin in the synthesis vessel.
-
Ensure there is enough volume to cover the resin, adding more DMF if necessary.
-
Agitate the mixture for 1-2 hours at room temperature.[19]
-
-
Monitoring for Completion (Optional but Recommended):
-
Take a small sample of resin beads (1-2 mg), wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.[11] If the test is positive (blue beads), the coupling reaction should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively to remove unreacted reagents and by-products. A typical wash cycle is: DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
The resin is now ready for the deprotection of the newly added Fmoc-Amp and coupling of the next amino acid in the sequence.
-
Protocol 2: Final Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin (after final N-terminal Fmoc removal)
-
Cleavage Cocktail (e.g., Reagent K)
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[22] WARNING: TFA is highly corrosive.[23]
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Nitrogen or vacuum line for drying
Procedure:
-
Preparation:
-
Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum to remove residual DMF.[24]
-
Place the dried resin in a suitable reaction vessel (e.g., a round-bottom flask).
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin from the cleavage solution, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Washing and Drying:
-
Centrifuge the tube to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the pellet by adding fresh cold ether (~20 mL), vortexing briefly, and centrifuging again. Repeat this wash step twice more to remove residual scavengers.
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
References
- 1. chemimpex.com [chemimpex.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 8. chempep.com [chempep.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 176504-01-1 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. njbio.com [njbio.com]
- 18. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. benchchem.com [benchchem.com]
- 22. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-4-aminomethyl-phenylacetic Acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address low coupling efficiency specifically encountered with Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA) during solid-phase peptide synthesis (SPPS).
Introduction: Understanding the Challenge with Fmoc-AMPA
This compound is a valuable building block in peptide synthesis, often used as a linker or to introduce a rigid phenylacetic acid moiety into a peptide sequence. However, its structure can present significant challenges to achieving high coupling efficiency. The steric hindrance arising from the bulky Fmoc protecting group in proximity to the rigid phenyl ring can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing a persistently positive Kaiser test after a standard coupling protocol with Fmoc-AMPA?
A positive Kaiser test (indicated by a dark blue or purple color on the resin beads) after a standard coupling reaction signifies the presence of unreacted primary amines on the solid support. With Fmoc-AMPA, this is most commonly due to steric hindrance. The rigid phenylacetic acid backbone, combined with the bulky Fmoc group, slows down the reaction kinetics, making standard coupling times and reagents insufficient to drive the reaction to completion.
Core Reasons for Incomplete Coupling:
-
Steric Hindrance: The primary culprit is the bulky nature of the Fmoc-AMPA molecule, which physically obstructs the formation of the amide bond.
-
Insufficient Reagent Potency: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) on their own may not be powerful enough to overcome the activation energy required for this sterically demanding coupling.
-
Suboptimal Reaction Conditions: Inadequate reaction time, temperature, or reagent concentration can all contribute to incomplete reactions.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, blocking reactive sites and further hindering the coupling of the bulky Fmoc-AMPA.
Q2: My standard DIC/HOBt coupling protocol is failing. What is the first and most effective change I should make?
For sterically hindered residues like Fmoc-AMPA, the most impactful initial change is to switch from a carbodiimide-based activation method to a more potent in-situ activating reagent.[1] Uronium/aminium salts such as HATU , HBTU , or HCTU are significantly more effective as they form highly reactive O-acylisourea active esters that can overcome the steric barrier.[1]
Recommendation: Switch to a HATU-based coupling protocol. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), especially when used with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), is one of the most efficient coupling reagents for difficult sequences.[2]
-
Resin Preparation:
-
Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Allow this mixture to pre-activate for 1-5 minutes. This step is crucial for forming the highly reactive intermediate.
-
-
Coupling Reaction:
-
Add the activated Fmoc-AMPA solution to the deprotected resin.
-
Agitate the mixture for a minimum of 2 hours at room temperature. For a particularly difficult coupling, extending this time to 4 hours or even overnight is recommended.[1]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[3]
-
If the test is negative (yellow beads), the coupling is complete. Wash the resin with DMF (3-5 times).
-
If the test is positive (blue/purple beads), proceed to the "double coupling" strategy outlined in Q3.
-
Q3: I've switched to HATU, but the Kaiser test is still slightly positive. What's my next move?
If a single coupling with a potent reagent like HATU is insufficient, the next logical step is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated Fmoc-AMPA to drive the reaction to completion.[3]
-
First Coupling:
-
Follow steps 1-3 from Protocol 1.
-
-
Intermediate Wash:
-
After the initial coupling time (e.g., 2 hours), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and any unreacted reagents from the first coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-AMPA as described in Protocol 1, step 2.
-
Add this fresh solution to the resin and agitate for another 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test. A negative result indicates a successful coupling.
-
Wash the resin with DMF (5-7 times) before proceeding to the deprotection of the newly added Fmoc-AMPA.
-
Q4: Even after a double coupling, I'm struggling. Are there other factors I should consider?
Yes. If powerful reagents and repeated couplings are not fully effective, you should investigate other aspects of your synthesis protocol.
-
Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to DMF and can be more effective in preventing peptide aggregation on the resin.[1] For very difficult sequences, a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is particularly effective for driving difficult couplings to completion quickly by utilizing microwave energy to heat the reaction.[1] If using conventional heating, proceed with caution (e.g., 30-40°C) and for the shortest time necessary to avoid potential side reactions like racemization.
-
Capping Unreacted Amines: If a small fraction of amines remains unreacted even after double coupling, it may be beneficial to "cap" them to prevent the formation of deletion peptides. This is achieved by acetylating the unreacted amines with acetic anhydride. This will terminate those chains, but will simplify the purification of the final target peptide.
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) before proceeding to the Fmoc deprotection of the next amino acid in your sequence.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids like Fmoc-AMPA
| Coupling Reagent Class | Examples | Relative Potency | Typical Coupling Time | Advantages | Disadvantages |
| Carbodiimides | DIC, DCC | Moderate | 1-4 hours | Cost-effective | Often insufficient for hindered residues; can form N-acylurea byproduct. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Very High | 15-60 minutes | Highly effective for hindered amino acids; fast reaction rates.[1][2] | Higher cost; can cause guanidinylation of the N-terminal amine if used in excess without pre-activation. |
| Phosphonium Salts | PyBOP, PyAOP | High | 30-120 minutes | Effective for hindered couplings; generally associated with lower racemization levels. | More expensive than carbodiimides. |
| Acid Halides | Fmoc-AA-F, Fmoc-AA-Cl | Extremely High | 10-30 minutes | Very reactive, can overcome extreme steric hindrance. | Requires in-situ generation; can be moisture-sensitive; may not be compatible with all side-chain protecting groups. |
Visualizations
Diagram 1: General Mechanism of Peptide Coupling
Caption: General mechanism of amide bond formation in SPPS.
Diagram 2: Troubleshooting Workflow for Low Fmoc-AMPA Coupling Efficiency
Caption: Troubleshooting workflow for Fmoc-AMPA coupling.
References
Technical Support Center: Navigating Steric Hindrance in Bulky Amino acid Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions concerning the challenges of steric hindrance during the coupling of bulky amino acids in peptide synthesis. As Senior Application Scientists, we have synthesized the following information to provide both technical accuracy and field-proven insights to help you overcome these common synthetic hurdles.
Troubleshooting Guide: Overcoming Failed or Low-Yield Couplings
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: My standard coupling protocol with a bulky amino acid (e.g., Aib, Val, Ile) has failed or resulted in a very low yield.
Probable Cause: The primary reason for this common issue is steric hindrance. The bulky side chains of certain amino acids physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, drastically slowing down the rate of peptide bond formation.[1][2] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often not potent enough to overcome this significant energy barrier.[1][3]
Solutions & Scientific Rationale:
-
Switch to a More Potent Coupling Reagent: The choice of coupling reagent is critical when dealing with sterically hindered residues.[4] Onium-salt-based reagents, such as aminium/uronium salts (HATU, HCTU) or phosphonium salts (PyBOP, PyAOP), are significantly more effective. These reagents react with the carboxylic acid to form highly reactive activated esters (OAt or O-6-ClBt esters) that can overcome the steric barrier more efficiently than the intermediates formed by standard carbodiimides.[3] For exceptionally challenging couplings, such as those involving α,α-disubstituted amino acids like Aib, converting the amino acid to a highly reactive acyl fluoride is a powerful strategy.[3][5][6]
-
Optimize Reaction Conditions:
-
Increase Reaction Time and Temperature: Steric hindrance slows down reaction kinetics.[3] Extending the coupling time from a standard 1-2 hours to overnight can often improve yields.[3][7] Additionally, increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[7] Microwave-assisted peptide synthesis (MW-SPPS) is a particularly effective technique for accelerating these difficult couplings by rapidly and efficiently heating the reaction mixture.[7][8]
-
Solvent Selection: Inadequate solvation of the growing peptide chain on the solid support can lead to aggregation, further hindering the reaction.[1] Ensure the resin is well-swollen in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3][8] For particularly problematic sequences, a solvent mixture with enhanced solvating properties, such as DCM/DMF/NMP (1:1:1), may be beneficial.[3]
-
-
Employ a Double Coupling Strategy: A straightforward and often effective approach is to simply repeat the coupling step. After the initial coupling reaction, wash the resin and then add a fresh solution of the activated bulky amino acid.[3][9] This gives any unreacted N-terminal amines a second opportunity to react, driving the reaction closer to completion. A ninhydrin or bromophenol blue test can be performed after the first coupling to assess its completeness and determine if a second coupling is necessary.[1]
Issue 2: I'm observing significant racemization of my bulky amino acid during coupling.
Probable Cause: Racemization is a common side reaction in peptide synthesis, particularly when using highly activated amino acid derivatives or strong bases.[5] The α-proton of the activated amino acid can be abstracted by base, leading to a loss of stereochemical integrity.
Solutions & Scientific Rationale:
-
Choice of Base and Additives:
-
Instead of a strong, sterically hindered base like N,N-diisopropylethylamine (DIPEA), consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[1]
-
The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial for suppressing racemization.[1][10] These additives are more effective at preventing the formation of the highly reactive oxazolone intermediate that is prone to racemization. HOAt and Oxyma Pure are generally considered superior to HOBt in this regard.[1]
-
-
Coupling Reagent Selection: Some coupling reagents are inherently associated with lower levels of racemization. Phosphonium-based reagents like PyBOP and PyAOP are often preferred in cases where racemization is a significant concern.[1] Reagents that generate amino acid fluorides in situ, such as TFFH, are also known for their low racemization potential.[5]
-
Control Reaction Conditions: Avoid prolonged exposure to high temperatures, as this can exacerbate racemization. If using elevated temperatures to overcome steric hindrance, optimize the reaction time to be the minimum necessary to achieve a satisfactory yield.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common bulky amino acids that cause coupling difficulties?
A1: The most common problematic amino acids are the β-branched amino acids (Valine, Isoleucine, Threonine), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid or Aib), and N-methylated amino acids.[2][8] Proline can also be challenging, especially when coupling to another proline, due to the conformational rigidity of its pyrrolidine ring.[7]
Q2: How do I know if a coupling reaction has been successful?
A2: A qualitative assessment can be made using a colorimetric test like the ninhydrin (Kaiser) test or the bromophenol blue test.[1][7] A positive result (blue/purple for ninhydrin, blue/green for bromophenol blue) indicates the presence of unreacted primary or secondary amines, signifying an incomplete coupling.[7][8] For a quantitative assessment, a small sample of the resin can be cleaved and the resulting peptide analyzed by mass spectrometry to check for the presence of the desired product and any deletion sequences.[7]
Q3: Can the protecting groups on the amino acid side chains also contribute to steric hindrance?
A3: Yes, bulky side-chain protecting groups can certainly add to the overall steric bulk and hinder the coupling reaction.[3] This becomes more pronounced in longer peptides where the density of these groups on the solid support increases. The choice of protecting groups should be considered, especially when dealing with already sterically demanding amino acids.
Q4: Are there any alternatives to traditional coupling reagents for extremely hindered systems?
A4: Yes, for very difficult couplings, the in-situ generation of amino acid fluorides or chlorides can be highly effective.[3][6][8] These acyl halides are among the most reactive species used in peptide synthesis and can often succeed where other methods fail. Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be used to generate amino acid fluorides.[5][6]
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Reactivity | Common Additive | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Low to Moderate | HOBt, Oxyma Pure | Often insufficient for bulky residues.[1] Byproducts can be problematic (e.g., DCU from DCC is insoluble).[11] |
| Phosphonium Salts | PyBOP, PyAOP | High | - | Generally associated with lower racemization levels.[1] Solutions in DMF have moderate stability. |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | High to Very High | - | HATU and COMU are among the most powerful reagents for overcoming steric hindrance.[7] COMU has a better safety profile than HOBt/HOAt-based reagents.[5] |
| Acyl Halide Forming | TFFH | Very High | - | Excellent for extremely hindered couplings like Aib.[5][6] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]
-
Allow the pre-activation to proceed for 1-5 minutes.[3]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[3]
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid.[3]
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for situations where even potent onium salt reagents are insufficient.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Add a fluorinating agent such as TFFH and a suitable base.[3]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial, as reaction times can be significantly longer.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. bachem.com [bachem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. file.globalso.com [file.globalso.com]
- 11. peptide.com [peptide.com]
Common side reactions associated with Fmoc-4-aminomethyl-phenylacetic acid in SPPS.
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure the success of your peptide synthesis campaigns.
Introduction to Fmoc-AMPA in SPPS
This compound is a valuable building block in SPPS, often employed as a linker to attach the initial amino acid to an amine-functionalized resin. Its unique structure, featuring a phenylacetic acid moiety, offers specific advantages, including enhanced stability against certain common side reactions. However, like any reagent in the complex workflow of peptide synthesis, its use can be associated with challenges. This guide will walk you through potential issues, their root causes, and effective solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of Fmoc-AMPA in SPPS.
Q1: What is the primary advantage of using Fmoc-AMPA as a linker in SPPS?
The structure of Fmoc-AMPA is designed to be resistant to base-mediated diketopiperazine (DKP) formation, a common side reaction that can lead to truncation of the peptide chain and loss of product.[1][2] The spatial arrangement of the aminomethyl and acetic acid groups on the phenyl ring disfavors the intramolecular cyclization required for DKP formation.
Q2: Can Fmoc-AMPA be used with standard Fmoc-SPPS protocols?
Yes, Fmoc-AMPA is compatible with standard Fmoc-SPPS conditions. This includes the use of common solvents like DMF and NMP, standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma), and Fmoc deprotection using piperidine-based solutions.
Q3: Is the phenylacetic acid moiety of Fmoc-AMPA susceptible to any side reactions?
While the phenylacetic acid structure is generally stable under standard SPPS conditions, highly acidic conditions, such as those used in final cleavage from some resins, could theoretically lead to intramolecular cyclization or other rearrangements of biarylacetic acids.[3][4][5] However, under the typical TFA cleavage conditions used in Fmoc-SPPS, this is not a commonly reported issue.
Q4: What is the recommended procedure for coupling the first amino acid to the AMPA linker?
After coupling Fmoc-AMPA to the amine-functionalized resin and subsequent Fmoc deprotection of the AMPA linker, the first Fmoc-protected amino acid can be coupled using standard activation methods. It is crucial to ensure a high coupling efficiency at this step to prevent deletion sequences.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during SPPS when using Fmoc-AMPA.
Issue 1: Low Yield of the Target Peptide
A low yield of the final peptide product is a frequent problem in SPPS and can have multiple causes.
Potential Cause A: Incomplete Coupling
-
Explanation: The failure of an incoming Fmoc-amino acid to couple completely to the growing peptide chain results in deletion sequences, where a portion of the final product is missing one or more amino acids. This is a general issue in SPPS and not specific to the Fmoc-AMPA linker.
-
Troubleshooting & Optimization:
-
Monitor Coupling Reactions: Utilize a qualitative test, such as the Kaiser test (ninhydrin test), to check for the presence of free primary amines after a coupling step. A positive result (blue beads) indicates incomplete coupling.
-
Double Coupling: If a particular coupling is known to be difficult (e.g., coupling of bulky amino acids like Val or Ile), perform a second coupling step with a fresh portion of activated amino acid.
-
Optimize Coupling Reagents: For challenging sequences, consider using more potent activating reagents like HATU or HCTU.
-
Extend Reaction Time: Increasing the coupling time can often drive the reaction to completion.
-
Potential Cause B: Premature Chain Termination (Capping)
-
Explanation: Reactive impurities in the reagents, such as acetic acid in the Fmoc-amino acid stock, can cap the free amine of the growing peptide chain, preventing further elongation.[6]
-
Troubleshooting & Optimization:
-
Use High-Purity Reagents: Ensure that all Fmoc-amino acids and solvents are of high purity and free from contaminating substances.
-
Proper Reagent Handling: Store Fmoc-amino acids in a desiccator to prevent hydrolysis and handle them promptly when preparing solutions.
-
Issue 2: Presence of Unexpected Peaks in the Final Product Analysis (HPLC)
The appearance of unexpected peaks in the HPLC chromatogram of the crude peptide indicates the presence of impurities, which can arise from various side reactions.
Potential Cause A: Diketopiperazine (DKP) Formation
-
Explanation: DKP formation is a common side reaction in SPPS, particularly after the coupling of the second amino acid. It involves the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.
-
Fmoc-AMPA Specifics & Solutions:
-
The structure of the 4-aminomethyl-phenylacetic acid linker is inherently resistant to this side reaction.[1][2] The geometry of the linker makes the required intramolecular attack sterically hindered.
-
If DKP formation is still suspected, it is more likely to be sequence-dependent (e.g., involving Pro or Gly at the C-terminus) rather than an issue with the linker itself. In such cases, using a highly sterically hindered resin, such as a 2-chlorotrityl chloride resin, for the initial amino acid attachment can be beneficial.
-
Potential Cause B: Aspartimide Formation
-
Explanation: Peptides containing aspartic acid (Asp) are prone to aspartimide formation, especially when followed by residues like Gly, Asn, or Ser. This side reaction is promoted by the basic conditions of Fmoc deprotection and can lead to a mixture of byproducts.[7]
-
Troubleshooting & Optimization:
-
Use Optimized Protecting Groups: Employing Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH instead of the standard Fmoc-Asp(OtBu)-OH can significantly reduce aspartimide formation.
-
Modify Deprotection Conditions: Adding an acid additive, such as 0.1 M HOBt, to the piperidine deprotection solution can help to suppress this side reaction.
-
Use a Milder Base: In some cases, using a weaker base for Fmoc deprotection, such as 2% DBU in DMF, may be advantageous, although DBU itself can also promote aspartimide formation in some contexts.
-
Potential Cause C: Deletion Sequences
-
Explanation: As mentioned in "Issue 1," incomplete coupling leads to truncated peptides, which will appear as separate peaks in the HPLC analysis.
-
Solution: Refer to the troubleshooting steps for "Incomplete Coupling" in Issue 1.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for SPPS with Fmoc-AMPA.
Part 3: Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Efficiency
This protocol is used to detect the presence of free primary amines on the resin-bound peptide.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Collect a small sample of the peptide-resin (a few beads) in a small glass test tube.
-
Wash the resin beads with ethanol and then with DMF.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and the solution remain yellow or colorless.
-
Visualizing the Kaiser Test Workflow
Caption: Workflow for the Kaiser (Ninhydrin) Test.
References
- 1. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Peptides from Fmoc-4-Aminomethyl-phenylacetic Acid-Linked Resins
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you master the critical final step of solid-phase peptide synthesis (SPPS): the cleavage of your peptide from Fmoc-4-aminomethyl-phenylacetic acid (AM-PA) linked resins. The AM-PA linker, a benzyl-ester type linkage similar to that in Wang resins, requires strong acidolysis for efficient peptide release. This guide is designed to help you navigate common challenges, optimize your protocols, and ensure the highest possible yield and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind cleaving a peptide from an AM-PA resin?
A: The 4-aminomethyl-phenylacetic acid (AM-PA) linker attaches the C-terminal amino acid to the solid support via an acid-labile benzyl ester bond. The cleavage process is a strong acid-catalyzed hydrolysis (acidolysis) reaction, most commonly employing high concentrations of trifluoroacetic acid (TFA).[1][2] The TFA protonates the ester oxygen, making the benzylic carbon highly electrophilic and susceptible to nucleophilic attack, which ultimately breaks the bond and releases the peptide with a free C-terminal carboxylic acid. This process simultaneously removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][3]
Q2: Why is a "cleavage cocktail" necessary? Why can't I just use pure TFA?
A: Using pure TFA is highly discouraged because the cleavage process generates highly reactive cationic species.[3][4] These carbocations are liberated from the resin linker (a stable benzyl cation) and from the side-chain protecting groups (e.g., the tert-butyl cation from Boc or OtBu groups). If not neutralized, these cations can irreversibly modify sensitive amino acid residues in your peptide through alkylation.[3][4][5]
Common targets for alkylation include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.
-
Methionine (Met): The thioether can be alkylated.
-
Tyrosine (Tyr): The phenol ring is susceptible to attack.
-
Cysteine (Cys): The free thiol can be modified.
A "cleavage cocktail" is a mixture of TFA and nucleophilic reagents called scavengers , which are designed to "trap" or quench these reactive cations before they can damage your peptide.[1][3][5]
Q3: How do I choose the right scavengers for my peptide sequence?
A: The choice of scavengers is dictated entirely by the amino acid composition of your peptide. A universal, non-malodorous cocktail that works for many sequences is TFA/Water/Triisopropylsilane (TIS) in a 95:2.5:2.5 ratio .[1][3][6] However, for peptides with more sensitive residues, adjustments are necessary.
| Sensitive Residue(s) | Recommended Scavenger(s) | Rationale | Common Cocktail |
| Arginine (Arg) | Triisopropylsilane (TIS) | TIS is highly effective at reducing the stable cations generated from Pbf and Pmc protecting groups, preventing side reactions.[4] | TFA/TIS/H₂O (95:2.5:2.5) |
| Tryptophan (Trp) | 1,2-Ethanedithiol (EDT), TIS | EDT is a soft nucleophile that effectively protects the indole ring. Using Fmoc-Trp(Boc) during synthesis is the best way to prevent side reactions like sulfonation and reattachment.[4] | Reagent K or TFA/TIS/H₂O/EDT |
| Methionine (Met) | Thioanisole | Helps to prevent S-alkylation and can reduce methionine sulfoxide back to methionine if oxidation has occurred. | Reagent K |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | Protects the free thiol from alkylation and helps prevent dimerization via disulfide bond formation. | TFA/H₂O/EDT/TIS (94:2.5:2.5:1)[6] |
| Tyrosine (Tyr) | Phenol, Thioanisole | These scavengers act as decoys for electrophilic attack on the phenol ring.[4] | Reagent K |
A widely used, potent (though malodorous) cocktail for complex peptides is Reagent K : TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).[2][3]
Q4: What is the purpose of each component in the standard TFA/TIS/Water cocktail?
A: Each component has a specific role in ensuring a clean cleavage and deprotection process.
-
Trifluoroacetic Acid (TFA) (95%): The strong acid that drives the cleavage of the peptide from the resin and removes acid-labile side-chain protecting groups.[3]
-
Triisopropylsilane (TIS) (2.5%): A highly effective carbocation scavenger. Its bulky isopropyl groups make it a poor nucleophile, so it does not react with the desired peptide. It works via reductive quenching of cations.[4][7]
-
Water (H₂O) (2.5%): Acts as a scavenger for trityl cations and helps to hydrolyze any remaining protecting groups. It also aids in preventing the reattachment of the peptide to the resin.[2]
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides from AM-PA resins.
Problem 1: Low Peptide Yield
| Potential Cause | Explanation & Solution |
| Incomplete Cleavage | The AM-PA linker requires a strong acid and sufficient reaction time. Standard cleavage times are 1.5-3 hours.[6][8] If your peptide is long or contains sterically hindered residues near the C-terminus, cleavage may be sluggish. Solution: Perform a small-scale trial cleavage and analyze the supernatant by HPLC.[8] If yield is low, increase the cleavage time to 3-4 hours. You can also perform a second cleavage on the same resin with fresh cocktail to recover more product.[9] |
| Peptide Precipitation Issues | Peptides, especially hydrophobic ones, may not precipitate well from the cleavage mixture upon addition of cold diethyl ether.[10] Solution: After cleavage, reduce the volume of TFA by about 70-80% under a gentle stream of nitrogen before adding the cold ether.[9][10] This concentrates the peptide and improves precipitation efficiency. Ensure the ether is sufficiently cold (-20°C). |
| Premature Cleavage (Synthesis) | Although the AM-PA linker is relatively stable to the piperidine used for Fmoc deprotection, repeated exposure over many cycles with certain sequences can lead to minor peptide loss. This is generally a minor issue. |
| Residual DMF | The peptide resin must be thoroughly washed with Dichloromethane (DCM) and dried in vacuo before cleavage.[4][11] Residual Dimethylformamide (DMF) is basic and will neutralize the TFA, inhibiting the cleavage reaction.[4][11] Solution: Implement a rigorous final wash protocol: 3x DMF, followed by 3-5x DCM, then dry the resin under high vacuum for at least 4 hours, or preferably overnight.[3][4] |
Problem 2: Poor Purity / Presence of Unexpected Peaks in HPLC
| Potential Cause | Explanation & Solution |
| Alkylation of Sensitive Residues | This is the most common cause of impurity and results from inadequate scavenging of reactive cations.[3][4] Tryptophan is particularly susceptible to modification by t-butyl cations.[4] Solution: Re-evaluate your cleavage cocktail based on the peptide sequence (see FAQ 3). If your peptide contains Trp, Met, or Cys, the standard TFA/TIS/H₂O cocktail may be insufficient. The use of Fmoc-Trp(Boc) during synthesis is strongly recommended to protect the indole ring.[4] |
| Reattachment to Resin | The carbocation generated on the resin linker can be attacked by nucleophilic side chains (especially Trp), leading to irreversible reattachment of the peptide to the resin.[4] Solution: Ensure an adequate concentration of scavengers like TIS, which are very efficient at quenching the linker-derived cation.[4] |
| Oxidation | Methionine and Cysteine residues can be oxidized during the cleavage and workup process. Solution: Use a cleavage cocktail containing thioanisole for Met-containing peptides.[7] For Cys-containing peptides, work quickly and keep solutions cold. The use of EDT can also help minimize oxidation. |
| Incomplete Deprotection | Some side-chain protecting groups are more difficult to remove than others. For example, the Pbf group on Arginine can be stubborn, especially if multiple Arg residues are present.[8] Solution: Extend the cleavage time. For peptides with multiple Arg(Pbf) residues, a cleavage time of up to 3 hours may be necessary.[8][10] |
| Aspartimide Formation | This side reaction can occur during synthesis (especially at Asp-Gly or Asp-Ser sequences) when using piperidine for Fmoc removal. While not a cleavage problem per se, it is a common source of impurity discovered after cleavage. |
Experimental Protocols & Workflows
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for most peptides synthesized on AM-PA resin that do not contain highly sensitive residues like unprotected Trp, Cys, or Met.
1. Resin Preparation: a. After synthesis, wash the peptidyl-resin thoroughly with DMF (3 x 10 mL/g resin). b. Wash the resin with DCM (5 x 10 mL/g resin) to remove the DMF and swell the polystyrene support.[12] c. Dry the resin under high vacuum for a minimum of 4 hours, or overnight over KOH.[3][4] This step is critical.
2. Cleavage Cocktail Preparation (TFA/TIS/H₂O): a. In a fume hood, prepare the cleavage cocktail by combining Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 v/v/v ratio.[3][6] b. For 100 mg of resin, prepare approximately 2 mL of cocktail. It is recommended to use at least 10 mL of cocktail per gram of resin. c. Cool the cocktail on an ice bath for 10 minutes.
3. Cleavage Reaction: a. Place the dried resin in a suitable reaction vessel. b. Add the pre-chilled cleavage cocktail to the resin. c. Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 2 hours.[8]
4. Peptide Precipitation and Isolation: a. Following cleavage, filter the resin using a sintered glass funnel and collect the filtrate into a clean conical tube. b. Wash the resin twice more with a small volume of fresh TFA and combine the filtrates.[13] c. In a separate, larger conical tube, place a 10-fold volume of ice-cold diethyl ether.[10] d. Add the TFA filtrate dropwise to the cold ether while gently vortexing. The peptide should precipitate as a white solid.[10] e. Centrifuge the suspension (e.g., 3000 x g for 5 minutes) to pellet the peptide. f. Decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.[10] g. After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Workflow Diagram: Decision-Making for Cleavage Cocktail Selection
Caption: Flowchart for selecting the appropriate cleavage cocktail.
Mechanism Diagram: The Role of Scavengers
Caption: Mechanism of scavenger action during peptide cleavage.
References
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
How to minimize aspartimide formation in peptides synthesized with Fmoc chemistry.
Technical Support Center: Aspartimide Formation in Fmoc-SPPS
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand the nuances and challenges that can arise during peptide synthesis. This guide is dedicated to one of the most common and troublesome side reactions in Fmoc chemistry: aspartimide formation. Here, we provide in-depth, evidence-based answers and troubleshooting strategies to help you minimize this impurity in your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation, and why is it a significant problem in peptide synthesis?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), primarily at aspartic acid (Asp) residues. The reaction involves the cyclization of the Asp side-chain carboxyl group with its own backbone amide nitrogen. This process is initiated by the deprotection of the Fmoc group, which exposes the backbone nitrogen, making it nucleophilic. This nucleophile can then attack the side-chain ester of the protected Asp residue, forming a five-membered succinimide ring, also known as an aspartimide.
This side reaction is problematic for several reasons:
-
Peptide Chain Termination: The formation of the stable aspartimide ring can block the N-terminus, preventing further amino acid couplings and leading to truncated peptide sequences.
-
Formation of Impurities: The aspartimide ring is susceptible to nucleophilic attack, primarily by piperidine during subsequent Fmoc deprotection steps. This can lead to the formation of two different peptide isomers: the desired α-peptide and the undesired β-peptide, where the peptide bond is formed with the side-chain carboxyl group instead of the backbone carboxyl group. These isomers are often difficult to separate from the target peptide due to their similar physicochemical properties.
-
Racemization: The α-carbon of the aspartimide ring is prone to epimerization, leading to the formation of D-amino acid isomers, further complicating the purity of the final peptide product.
Below is a diagram illustrating the mechanism of aspartimide formation and its subsequent rearrangement to α- and β-peptides.
Caption: Mechanism of Aspartimide Formation.
Troubleshooting Guide: Minimizing Aspartimide Formation
Q2: My peptide sequence is prone to aspartimide formation. What are the primary contributing factors?
Several factors can increase the likelihood of aspartimide formation. Understanding these can help you proactively design your synthesis strategy.
-
Amino Acid Sequence: The amino acid immediately following the Asp residue in the C-terminal direction plays a crucial role. Sequences such as -Asp-Gly- , -Asp-Ser- , -Asp-Asn- , and -Asp-His- are particularly susceptible. The lack of steric hindrance in Gly, and the presence of nucleophilic side chains in Ser, Asn, and His can facilitate the cyclization reaction.
-
Protecting Group on Asp Side-Chain: The standard tert-butyl (tBu) protecting group for the Asp side-chain can still allow for significant aspartimide formation. More sterically hindered protecting groups can offer better protection.
-
Deprotection Conditions: Prolonged exposure to piperidine during Fmoc deprotection increases the time the free N-terminal amine is available to initiate the cyclization. The concentration of piperidine can also play a role.
-
Coupling Reagents: The choice of coupling reagent and the reaction temperature can influence the rate of aspartimide formation. Some coupling reagents can lead to side reactions that promote aspartimide formation.
-
Resin and Linker: While less common, the choice of resin and linker can have a minor effect on the overall reaction environment and potentially influence side reactions.
Q3: What are the most effective strategies to prevent aspartimide formation?
Preventing aspartimide formation requires a multi-faceted approach. Here are some of the most effective strategies, ranging from simple modifications to more advanced techniques.
1. Modification of Deprotection Conditions:
A straightforward approach is to modify the Fmoc deprotection conditions to reduce the exposure of the peptide to piperidine.
-
Reduced Piperidine Concentration: Using a lower concentration of piperidine (e.g., 10% in DMF instead of 20%) can slow down the rate of aspartimide formation.
-
Shorter Deprotection Times: Minimizing the deprotection time to the minimum required for complete Fmoc removal can be effective. This often requires careful optimization for each synthesis.
-
Use of Additives: Adding 0.1 M of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to suppress aspartimide formation by protonating the free amine and reducing its nucleophilicity.
2. Choice of Aspartic Acid Protecting Group:
For highly problematic sequences, using a more robust side-chain protecting group for Asp is often the best solution.
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| O-tert-butyl (OtBu) | Standard TFA cleavage | Standard, widely used | Prone to aspartimide formation |
| 3-Methyl-pent-3-yl (OMpe) | Standard TFA cleavage | Increased steric hindrance reduces aspartimide formation | Higher cost |
| 3-Phenyl-pent-3-yl (OPep) | Standard TFA cleavage | Even greater steric hindrance than OMpe | Higher cost, may require longer cleavage times |
3. Use of Alternative Coupling Reagents:
The choice of coupling reagent can impact the level of aspartimide formation.
-
DIC/Oxyma: The use of diisopropylcarbodiimide (DIC) with Oxyma Pure® as an additive is often recommended over aminium-based reagents like HBTU or HATU, as it has been shown to reduce aspartimide formation in some cases.
-
Low-Temperature Coupling: Performing the coupling reaction at a lower temperature (e.g., 0°C) can help to reduce the rate of all side reactions, including aspartimide formation.
4. Fmoc-Dmb(H)-dipeptides:
For extremely difficult sequences, using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-Gly-OH, can be a solution. However, a more advanced strategy involves the use of a backbone-protecting group, such as 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid following Asp. This prevents the initial cyclization reaction. For example, using Fmoc-Dmb(H)-Gly-OH after the Asp residue. The Dmb group is cleaved during the final TFA cleavage.
Below is a decision-making workflow to help you choose the most appropriate strategy for your synthesis.
Caption: Decision workflow for minimizing aspartimide formation.
Experimental Protocols
Q4: Can you provide a detailed protocol for a modified Fmoc deprotection to reduce aspartimide formation?
Certainly. This protocol incorporates the use of HOBt as an additive to the piperidine deprotection solution.
Protocol: Modified Fmoc Deprotection
-
Reagent Preparation:
-
Prepare a solution of 20% piperidine and 0.1 M HOBt in DMF. For example, to make 100 mL, dissolve 1.35 g of HOBt in 80 mL of DMF, then add 20 mL of piperidine.
-
-
Deprotection Steps:
-
Step 1: Initial Wash: Wash the resin-bound peptide three times with DMF.
-
Step 2: Deprotection: Add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin and shake for 3 minutes. Drain the solution.
-
Step 3: Second Deprotection: Add a fresh aliquot of the deprotection solution and shake for 10 minutes. Drain the solution.
-
Step 4: Final Washes: Wash the resin thoroughly with DMF (at least 5 times) to ensure all piperidine and HOBt are removed before the next coupling step.
-
The workflow for this protocol is illustrated below.
Caption: Modified Fmoc deprotection workflow.
Q5: How can I detect and quantify the level of aspartimide-related impurities in my final peptide product?
Accurate detection and quantification are crucial for assessing the success of your strategy.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary method for detecting aspartimide-related impurities.
-
The α- and β-peptide isomers will often appear as distinct peaks close to the main product peak.
-
The aspartimide intermediate itself is generally not observed in the final product as it is hydrolyzed during TFA cleavage.
-
A shallow gradient and a long run time can improve the resolution of these closely eluting peaks.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the peaks observed in the HPLC chromatogram. The α- and β-peptides, as well as the D-Asp containing epimer, will have the same mass as the desired peptide, making their identification by MS alone challenging. However, MS can be used to identify truncated peptides resulting from aspartimide formation.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can sometimes distinguish between the α- and β-isomers based on their different fragmentation patterns.
Strategies to avoid double insertion of amino acids during solid-phase synthesis.
A-Z Guide by a Senior Application Scientist on Strategies to Avoid Double Insertion of Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the more subtle yet problematic side reactions: the double insertion of amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your synthetic strategies.
I. Understanding the Problem: The Mechanism of Double Insertion
Double insertion of an amino acid is a type of insertion impurity that can complicate purification and compromise the integrity of your final peptide product.[1] This side reaction is particularly insidious because it can be difficult to detect and separate from the desired peptide sequence.
The primary proposed mechanism for double insertion involves the acylation of a backbone amide nitrogen by an incoming activated amino acid.[2] This creates a branched structure. During the subsequent Fmoc deprotection step, the newly introduced amino group on the side chain is deprotected, creating a new site for peptide bond formation. The main peptide chain elongation is temporarily halted at this position, while the next amino acid is coupled to this new N-terminus. This results in the insertion of an extra amino acid into the peptide sequence.[2]
References
Technical Support Center: Best Practices for Washing and Drying Peptide Resin
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have compiled this guide to address one of the most critical, yet often underestimated, stages of SPPS: the effective washing and drying of peptide resin post-coupling. Proper washing is not merely a matter of rinsing; it is a fundamental purification step that dictates the success of every subsequent cycle and the purity of the final product.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational principles and common queries related to post-coupling resin washing and drying.
Q1: Why is washing the peptide resin so critical after a coupling reaction?
A: The washing step in SPPS is an active purification phase crucial for the synthesis's overall success. Its primary purpose is to completely remove all soluble reagents, including excess activated amino acids, coupling reagents (like HBTU or HATU), and byproducts from the preceding coupling and deprotection steps.[1][2]
The entire principle of solid-phase synthesis relies on the growing peptide chain being anchored to an insoluble resin, allowing for the easy removal of liquid-phase components by filtration and washing.[3][4] Failure to do so leads to several critical problems:
-
Deletion Sequences: If unreacted amino groups are not completely free of residual reagents, the subsequent coupling reaction may be incomplete, leading to peptides missing one or more amino acids.
-
Truncation and Side Reactions: Residual deprotection agents (e.g., piperidine) can interfere with the next coupling step. Conversely, leftover coupling reagents can lead to unwanted side reactions.[5]
-
Low Purity: An accumulation of minor impurities from each failed or incomplete step results in a crude product that is difficult and sometimes impossible to purify.
Q2: What are the standard solvents for washing, and what is the role of each?
A: The choice of wash solvents is dictated by their ability to dissolve reaction components and maintain the resin in an optimal state. The most common solvents in Fmoc-SPPS are:
-
N,N-Dimethylformamide (DMF): This is the primary solvent used in Fmoc-SPPS. It is an excellent solvent for amino acid derivatives and coupling reagents and, crucially, it effectively swells polystyrene-based resins.[3][4] Swelling exposes the reactive sites within the resin matrix, making them accessible for subsequent reactions.[6]
-
Dichloromethane (DCM): DCM is a good rinsing solvent that is less viscous than DMF, facilitating faster removal of dissolved impurities.[7] It is also used to wash the resin before cleavage to remove residual DMF, which is non-volatile and can interfere with the acidic cleavage process.[5]
-
Isopropyl Alcohol (IPA) or Methanol (MeOH): These protic solvents are used to disrupt different types of interactions and wash away impurities that may not be soluble in DMF or DCM.[8] Methanol is also used in a final "shrinking" wash to collapse the resin pores before drying.
-
Diethyl Ether: Primarily used for the final wash to shrink the resin and facilitate rapid drying due to its high volatility.[3] It is also the solvent of choice for precipitating the cleaved peptide.[9]
Q3: How many washes are sufficient, and what volume of solvent should I use?
A: While there is no universal number, a standard and effective practice is to perform 3 to 5 washes with the chosen solvent after each coupling and deprotection step.[3][10] The key is to ensure complete exchange of the solvent volume within the reaction vessel.
A general guideline for solvent volume is 10-15 mL of solvent per gram of resin for each wash. The duration of each wash should be between 30 seconds and 1 minute with agitation to ensure thorough mixing.
| Solvent | Typical Role | Volume (per gram resin) | Number of Washes | Duration per Wash |
| DMF | Primary wash, resin swelling | 10-15 mL | 3 - 5 | 30 - 60 seconds |
| DCM | Intermediate/Final rinse | 10-15 mL | 3 - 5 | 30 - 60 seconds |
| IPA / MeOH | Disrupt polar interactions | 10-15 mL | 2 - 3 | 30 - 60 seconds |
| Diethyl Ether | Final rinse, resin shrinking | 10-15 mL | 2 - 3 | 30 seconds |
Q4: What is the difference between a "shrinking" wash and a "swelling" wash?
A: The terms refer to the effect of the solvent on the polymer matrix of the resin.
-
Swelling Wash: Solvents like DMF and DCM cause the resin beads to swell, opening up the polymer matrix. This is essential during the synthesis to allow reagents to access the growing peptide chains attached to the resin's internal structure.[6]
-
Shrinking Wash: Solvents like methanol or diethyl ether cause the resin to shrink or contract. This is typically done during the final washing steps before cleavage and drying. A shrinking wash helps to expel trapped molecules from within the resin matrix.
Q5: When should I perform a final wash before cleavage, and what are the recommended solvents?
A: A thorough final wash is mandatory after the last N-terminal Fmoc group is removed and before the peptide is cleaved from the resin. The goal is to remove any residual synthesis reagents, especially DMF, which can inhibit the trifluoroacetic acid (TFA)-based cleavage reaction.[11]
A typical pre-cleavage wash protocol is:
-
Wash with DMF (3x) to remove piperidine.
-
Wash with DCM (3x) to remove the DMF.[3]
-
Wash with Methanol or Diethyl Ether (3x) to shrink the resin and prepare it for drying.
For extremely acid-labile resins like 2-chlorotrityl, washing with a mildly acidic reagent should be avoided.[11]
Q6: How do I properly dry the peptide resin after the final wash?
A: The resin must be thoroughly dried before cleavage to prevent water from interfering with the cleavage cocktail, which can lead to unwanted side products. If the peptide resin is not completely dry, peptide acids may form as by-products.
Effective drying methods include:
-
Nitrogen Stream: Blowing a gentle stream of nitrogen gas through the reaction vessel for 1-2 hours is a common and effective method.[10]
-
High Vacuum: Placing the resin in a desiccator under high vacuum for at least 4 hours, or preferably overnight, is the most thorough method. Drying over a desiccant like potassium hydroxide (KOH) or phosphorus pentoxide (P2O5) is also recommended.
Q7: What are the consequences of inadequate washing?
A: Inadequate washing is a primary source of failed syntheses. The consequences include:
-
Deletion Sequences: Caused by incomplete removal of reagents that block the N-terminus.[12]
-
Truncated Peptides: If unreacted amines are not washed away before a capping step, these shorter sequences are capped and accumulate.
-
Difficult Purification: The crude peptide will be a complex mixture of the target peptide and various failed sequences, making HPLC purification challenging and significantly lowering the final yield.[12]
-
Side Reactions: Residual piperidine can cause side reactions, while residual DMF can interfere with cleavage.[5][11]
Q8: Can I pause the synthesis after a washing step?
A: Yes, synthesis can be paused, but only at specific points. The safest point to interrupt a synthesis is after a coupling step is complete, when the N-terminal amino group is still protected by the Fmoc group.[13] To store the resin, wash it thoroughly with DCM to remove all DMF, dry it, and store it at 4°C.[13] Do not stop the synthesis immediately after Fmoc deprotection, as the free amine is reactive and more susceptible to degradation.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during your synthesis, with a focus on how they relate to washing and drying protocols.
Issue 1: Incomplete Coupling Detected (e.g., Positive Kaiser Test)
-
Q: My Kaiser test is positive (blue beads) after the coupling reaction and initial washes. What should I do?
A: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[9] Do not proceed to the next deprotection step.
Causality & Solution:
-
Cause: The incomplete reaction could be due to a "difficult" sequence known to cause aggregation, steric hindrance, or insufficient reagent equivalents or reaction time.[12][14]
-
Immediate Action - Re-couple: Before re-coupling, it is essential to wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of the previous coupling solution.[10] This ensures that degraded or inactive reagents do not interfere with the fresh batch.
-
Protocol: Prepare a fresh solution of activated amino acid and perform a second coupling. It may be beneficial to extend the coupling time or switch to a more potent coupling agent like HATU.[15]
-
Verification: After the second coupling, wash the resin again with DMF and perform another Kaiser test to confirm a negative result (yellow/colorless beads) before proceeding.[3]
Troubleshooting a positive Kaiser test result. -
Issue 2: Poor Yield and Purity After Cleavage
-
Q: My final peptide yield is low, and the HPLC profile shows multiple peaks close to my target product. Could this be related to washing?
A: Absolutely. This is a classic symptom of cumulative errors during synthesis, many of which stem from inefficient washing.
Causality & Solution:
-
Identify Impurities: Use Mass Spectrometry (MS) to analyze the impurities seen on the HPLC.[12]
-
Mass = (Target - Amino Acid): This indicates a deletion sequence, likely caused by incomplete coupling at that specific residue. The root cause is often poor washing that failed to remove interfering species before coupling.
-
Mass < Target: These are truncated sequences, which can arise if poor washing leaves free amines exposed that are later capped.
-
-
Review Your Wash Protocol: Ensure you are using adequate solvent volumes and a sufficient number of washes between each step. Alternating between DMF and a different solvent like IPA can sometimes improve the removal of stubborn byproducts.[8]
-
Pre-Cleavage Wash: Re-evaluate your final wash procedure. Residual DMF is a common culprit for poor cleavage efficiency and can lead to side reactions, contributing to a messy HPLC profile.[5][11] A final rinse with DCM is critical.[5]
-
Issue 3: Resin Clumping or Slow Solvent Filtration
-
Q: My resin is clumping, and the solvent drains very slowly during washes. What's happening?
A: This is often a sign of peptide aggregation on the resin.[12] As the peptide chains grow longer, especially with hydrophobic sequences, they can form secondary structures and stick together, trapping solvent and blocking the pores of the resin beads.[14]
Causality & Solution:
-
Solvent Choice: While DMF is standard, for severe aggregation, switching to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) for the coupling and washing steps can help.[7]
-
Disruptive Washes: Incorporate washes with IPA or MeOH between DMF washes. These solvents can help break up the hydrogen bonds that contribute to aggregation.
-
Mechanical Agitation: Ensure your washing method involves vigorous agitation (e.g., bubbling with nitrogen, mechanical shaking) to physically break up clumps of resin.
-
Future Prevention: For known "difficult" sequences, consider using specialized resins (e.g., PEG-based resins) or incorporating pseudoproline dipeptides or other backbone protection strategies to minimize aggregation from the start.[16]
-
Part 3: Protocols and Visual Workflows
Protocol 1: Standard Post-Coupling Washing Procedure (Fmoc-SPPS)
This protocol should be performed after each amino acid coupling step.
-
After the coupling reaction time is complete, drain the reaction solution from the vessel by filtration.
-
Add DMF (10-15 mL/g resin) to the resin. Agitate via nitrogen bubbling or shaking for 60 seconds. Drain the solvent.
-
Repeat Step 2 four more times for a total of five DMF washes.[3]
-
Optional but Recommended: Perform a wash with IPA (10-15 mL/g resin) for 60 seconds and drain. Repeat once.
-
Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the absence of free primary amines.[9]
-
If the test is negative (complete coupling), the resin is ready for the Fmoc-deprotection step.
Protocol 2: Pre-Cleavage Final Washing and Drying Procedure
This protocol is performed after the final N-terminal Fmoc group has been removed.
-
Following the final deprotection step, wash the peptide-resin with DMF (5 x 10-15 mL/g resin) to ensure complete removal of piperidine.[10]
-
Wash the resin with DCM (4 x 10-15 mL/g resin) to remove the DMF.[3]
-
Wash the resin with Methanol (3 x 10-15 mL/g resin) to shrink the resin beads.
-
Transfer the resin to a clean container for drying.
-
Dry the resin thoroughly under a high vacuum for at least 4 hours, or preferably overnight. The resin is now ready for cleavage.
Visual Workflow: The SPPS Cycle
References
- 1. peptide.com [peptide.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. scharlabchina.com [scharlabchina.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Impact of reagent quality on the performance of Fmoc-4-aminomethyl-phenylacetic acid.
Welcome to the technical support resource for Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AM-PA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the impact of reagent quality on experimental outcomes. Here, we will explore the causality behind common issues and offer validated troubleshooting strategies to ensure the integrity of your solid-phase peptide synthesis (SPPS).
Section 1: Understanding the Criticality of Fmoc-AM-PA Quality
This compound is a key building block in peptide synthesis, often employed as a linker to attach the first amino acid to a solid support.[1] Its purity is paramount, as even minor impurities can have a significant cascading effect on the yield and purity of the final peptide.[2]
FAQ 1: What are the primary quality attributes of Fmoc-AM-PA I should be concerned with?
The quality of Fmoc-AM-PA, like other Fmoc-amino acids, is defined by several key parameters. Compromise in any of these can lead to predictable but often difficult-to-diagnose issues in your synthesis.
| Quality Attribute | Recommended Specification | Potential Impact of Sub-standard Quality |
| HPLC Purity | ≥98-99%[1][][4] | Co-eluting impurities can be incorporated into the peptide chain, leading to difficult-to-separate byproducts. |
| Enantiomeric Purity | ≥99.8% | Contamination with the D-enantiomer will result in diastereomeric peptide impurities, which can be challenging to separate and may have altered biological activity.[5][6] |
| Dipeptide Content | ≤0.1%[2] | Leads to the insertion of an extra amino acid residue, resulting in a peptide that is one residue longer than intended.[7] |
| Free Amino Acid | ≤0.2%[2] | The unprotected amino acid can couple to the growing peptide chain, and its N-terminus can then couple with another incoming amino acid, also leading to an insertion impurity.[7] |
| Acetate Content | ≤0.02%[2] | Acetic acid acts as a capping agent, terminating the peptide chain prematurely and resulting in truncated sequences.[2] |
| Appearance | White to off-white powder[1][][8] | Significant deviation in color may indicate degradation or the presence of significant impurities. |
| Storage Conditions | 2-8°C, dry environment[][4] | Improper storage can lead to hydrolysis of the Fmoc group or other forms of degradation. |
Section 2: Troubleshooting Common Synthesis Problems
This section addresses specific issues that can arise during SPPS when using Fmoc-AM-PA, with a focus on tracing the problem back to reagent quality.
FAQ 2: My final peptide yield is unexpectedly low. Could the quality of my Fmoc-AM-PA be the cause?
Absolutely. Low yield is a common consequence of poor reagent quality. Here's a logical workflow to troubleshoot this issue, with a focus on the contribution of your Fmoc-AM-PA.
Troubleshooting Workflow: Low Peptide Yield
Caption: Troubleshooting logic for low peptide yield.
FAQ 3: My LC-MS analysis shows a significant peak at [M+n], where 'n' corresponds to an extra amino acid. What could be the cause?
This strongly suggests an insertion of an amino acid. If this is observed consistently, it is likely due to impurities in your Fmoc-amino acid reagents.
-
Dipeptide Impurities: The most common cause is the presence of Fmoc-Xaa-Xaa-OH dipeptides in your Fmoc-Xaa-OH starting material.[7] This leads to the direct incorporation of two amino acid residues in a single coupling step.
-
Free Amino Acid Impurities: If your Fmoc-amino acid is contaminated with the corresponding free amino acid (H-Xaa-OH), the free amino acid can couple to the resin.[7] Since its alpha-amino group is unprotected, it can then react with another activated Fmoc-amino acid in the same coupling step, also resulting in a double insertion.
Preventative Measure: Always source Fmoc-amino acids with stringent specifications for dipeptide and free amino acid content (ideally ≤0.1%).[2] If you suspect this issue, analyzing the specific batch of the Fmoc-amino acid raw material by HPLC is recommended.
FAQ 4: I am observing a peptide impurity with a mass corresponding to a beta-alanine insertion. How is this possible?
The presence of β-alanine-related impurities in Fmoc-amino acid derivatives is a known, albeit sometimes overlooked, issue.[9] These impurities can arise during the manufacturing process of the Fmoc-amino acids themselves. The contamination can be in the form of Fmoc-β-Ala-OH or a dipeptide like Fmoc-β-Ala-Xaa-OH.[9] If present in your Fmoc-AM-PA or other Fmoc-amino acids, these impurities will be incorporated into the growing peptide chain, leading to insertion mutants that can be difficult to purify.[9]
Section 3: Experimental Protocols for Quality Control
To ensure the reliability of your synthesis, it is crucial to have in-house methods to verify the quality of critical reagents like Fmoc-AM-PA.
Protocol 1: Determination of Fmoc-AM-PA Loading on Resin via UV-Vis Spectroscopy
This protocol quantifies the amount of Fmoc-AM-PA successfully coupled to the solid support.[10]
Principle: The Fmoc protecting group is cleaved using a piperidine solution. The resulting dibenzofulvene-piperidine adduct has a strong UV absorbance at approximately 301 nm, which can be used to calculate the resin loading based on the Beer-Lambert law.[10]
Procedure:
-
Accurately weigh 5-10 mg of the dry Fmoc-AM-PA-loaded resin into a small flask.
-
Add 2 mL of a 20% piperidine in DMF solution.[11]
-
Agitate the mixture for 30 minutes to ensure complete Fmoc group cleavage.
-
Quantitatively transfer the solution to a 10 mL volumetric flask and bring it to volume with DMF. Mix thoroughly.
-
Prepare a blank by diluting 2 mL of the 20% piperidine in DMF solution to 10 mL with DMF.
-
Measure the absorbance of the sample at 301 nm against the blank.
-
Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Volume [mL]) / (Weight of Resin [mg] × 7.8) (Note: The extinction coefficient for the dibenzofulvene-piperidine adduct is approximately 7800 L mol⁻¹ cm⁻¹)
Protocol 2: Qualitative Assessment of Free Amines (Kaiser Test)
The Kaiser test is used to confirm the completion of a coupling reaction by detecting the presence of unreacted primary amines.[12] A positive result (blue color) after coupling Fmoc-AM-PA indicates an incomplete reaction.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the resin (a few beads) after the coupling step and wash thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each Reagent A, B, and C to the resin sample.
-
Heat the sample at 110-120°C for 3-5 minutes.[12]
-
Observe the color:
-
Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).
-
Workflow for a Single SPPS Cycle with QC Checkpoints
Caption: A single cycle in Fmoc-SPPS with integrated quality control.
By implementing these quality control measures and understanding the potential impact of reagent impurities, researchers can significantly improve the success rate, yield, and purity of their synthesized peptides, ultimately accelerating their research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. merckmillipore.com [merckmillipore.com]
- 4. This compound | 176504-01-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. This compound CAS#: 176504-01-1 [m.chemicalbook.com]
- 9. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Assessment of Fmoc-4-aminomethyl-phenylacetic Acid
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of building blocks is a critical determinant of success. Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-Pam-OH), a widely used linker, is no exception. Its purity directly impacts the yield, quality, and downstream purification of synthetic peptides. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the rigorous purity assessment of this crucial reagent, moving beyond simple percent purity to a nuanced understanding of impurity profiles.
The narrative that follows is grounded in years of field experience, troubleshooting, and method development. The protocols described are not merely theoretical but are designed as self-validating systems, ensuring robust and reproducible results.
The Criticality of Purity in Fmoc-Pam-OH
Fmoc-Pam-OH serves as a foundational anchor in the assembly of peptide chains. Impurities within this starting material can introduce a cascade of undesirable side products. Common contaminants, arising from synthesis and storage, include the corresponding dipeptide (Fmoc-Pam-Pam-OH) from incomplete reactions, and the free amine (H-Pam-OH) due to premature Fmoc deprotection. These impurities can lead to the formation of deletion or insertion peptide sequences, which are often challenging to separate from the target peptide, complicating purification and potentially compromising biological activity. A standard reversed-phase HPLC analysis that reports a high purity value does not inherently guarantee the absence of these co-eluting impurities.
Comparative Analysis of RP-HPLC Methods for Chemical Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the chemical purity of Fmoc-protected amino acids and linkers. Below, we compare two distinct RP-HPLC methods, each with its own advantages for resolving Fmoc-Pam-OH from its key potential impurities.
Method A: Rapid Gradient for High-Throughput Screening
This method is designed for rapid assessment and is suitable for routine quality control where speed is a priority. The steep gradient allows for a quick elution of the highly hydrophobic Fmoc-Pam-OH.
Method B: Extended Gradient for Enhanced Resolution
This method employs a shallower gradient, providing superior resolution between the main component and closely eluting impurities. It is the preferred method for in-depth characterization, troubleshooting, and release of GMP-grade material.
| Parameter | Method A: Rapid Gradient | Method B: Extended Gradient | Rationale & Expertise |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 4.6 x 250 mm, 5 µm | The longer column in Method B provides a greater number of theoretical plates, enhancing separation efficiency. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape for the acidic analyte.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography.[1] |
| Gradient | 30-90% B in 15 min | 40-70% B in 30 min | The shallower gradient in Method B increases the interaction time with the stationary phase, allowing for better separation of structurally similar compounds. |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | A slightly higher flow rate in Method A contributes to a shorter run time. |
| Detection | UV at 265 nm | UV at 265 nm & 220 nm | 265 nm is optimal for the Fmoc group. Dual wavelength detection at 220 nm can provide additional information on peptide-like impurities.[2] |
| Column Temp. | 35 °C | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
Hypothetical Performance Data
| Analyte | Method A: Retention Time (min) | Method B: Retention Time (min) | Resolution (Rs) from Main Peak (Method B) |
| H-Pam-OH | ~3.5 | ~5.2 | > 10 |
| Fmoc-Pam-OH | ~10.2 | ~18.5 | - |
| Fmoc-Pam-Pam-OH | ~10.8 | ~20.1 | 2.5 |
As the table illustrates, while Method A is faster, Method B provides a significantly better resolution between the main peak and the critical dipeptide impurity.
Experimental Protocols
Below are the detailed, step-by-step methodologies for the sample preparation and the recommended extended gradient HPLC method (Method B).
Sample Preparation
-
Accurately weigh approximately 5.0 mg of the Fmoc-Pam-OH sample.
-
Dissolve the sample in 5.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis (Method B)
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the C18, 4.6 x 250 mm, 5 µm column maintained at 40 °C.
-
Gradient Elution:
-
0-5 min: Isocratic at 40% B
-
5-35 min: Linear gradient from 40% to 70% B
-
35-40 min: Linear gradient from 70% to 95% B (Column Wash)
-
40-45 min: Isocratic at 95% B
-
45-46 min: Linear gradient from 95% to 40% B
-
46-55 min: Isocratic at 40% B (Re-equilibration)
-
-
Data Acquisition: Monitor the elution profile at 265 nm and 220 nm.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of Fmoc-Pam-OH by the total peak area of all components and multiplying by 100.
Visualizing the Workflow
A robust analytical workflow is essential for consistent and reliable purity assessment. The following diagram, generated using Graphviz, illustrates the key stages of the process.
Caption: Workflow for the HPLC Purity Assessment of Fmoc-Pam-OH.
Self-Validating System: Ensuring Trustworthiness
The trustworthiness of any analytical method lies in its validation. The described Method B, with its enhanced resolution, forms the basis of a self-validating system. Key validation parameters to be assessed according to ICH guidelines would include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By demonstrating these characteristics, the method's suitability for its intended purpose is confirmed.
Conclusion
The purity of this compound is a non-negotiable prerequisite for the successful synthesis of high-quality peptides. While rapid HPLC methods have their place in high-throughput environments, a well-resolved, extended gradient method provides the necessary confidence in the purity of this critical raw material. By understanding the rationale behind the chromatographic choices and implementing a robust, validated method, researchers and drug developers can mitigate risks associated with impurities and ensure the integrity of their final products.
References
A Comparative Guide to Quantifying the Loading of Fmoc-4-aminomethyl-phenylacetic Acid on Solid Supports
For researchers, scientists, and professionals in drug development, the precise quantification of linker loading on a solid support is a cornerstone of successful solid-phase synthesis. The loading value, typically expressed in millimoles per gram (mmol/g), dictates the stoichiometric calculations for all subsequent reaction steps, directly impacting yield, purity, and reproducibility.[1] This guide provides an in-depth comparison of common analytical techniques for quantifying the loading of Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AM-PA), a frequently employed linker in solid-phase peptide and organic synthesis.
The choice of quantification method is not merely a matter of procedural preference; it is a critical decision that influences the accuracy and efficiency of the entire synthetic workflow. Here, we will dissect the methodologies, from the widely adopted UV-Vis spectrophotometric assay to alternative approaches, providing the underlying principles, detailed experimental protocols, and a comparative analysis to empower you to make an informed choice for your specific application.
The Central Role of the Fmoc Group in Quantification
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to one of the most prevalent strategies in solid-phase peptide synthesis (SPPS).[2] Its lability to basic conditions, typically a solution of piperidine in dimethylformamide (DMF), allows for the sequential addition of amino acid residues.[2][3] This characteristic cleavage reaction is also ingeniously exploited for quantifying the loading of Fmoc-protected linkers like Fmoc-AM-PA.
The cleavage mechanism involves a β-elimination reaction that liberates dibenzofulvene (DBF).[3] DBF, in the presence of excess piperidine, forms a stable adduct that exhibits strong UV absorbance, providing a convenient and sensitive handle for spectrophotometric quantification.[3][4][5]
Comparative Analysis of Quantification Methodologies
While UV-Vis spectrophotometry is the workhorse for this application, other techniques offer distinct advantages and can serve as orthogonal methods for validation. The following sections provide a detailed comparison of the most relevant techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectrophotometry | Cleavage of the Fmoc group and measurement of the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[4] | Rapid, simple, inexpensive, and widely used.[4] | Indirect measurement; accuracy depends on precise pipetting and the molar extinction coefficient used. Can be affected by impurities that absorb at the same wavelength.[4] | Routine determination of initial resin loading.[4] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation and quantification of the cleaved Fmoc-dibenzofulvene adduct.[4] | High accuracy, precision, and sensitivity. Provides purity information.[4] | Requires specialized equipment, longer analysis time, and method development.[4] | Precise quantification of resin loading; analysis of crude peptide purity after cleavage.[4] |
| Gravimetric Analysis | Measurement of the weight change of the resin before and after linker attachment.[1] | Direct measurement, simple concept. | Can be inaccurate due to residual solvent or incomplete drying. Less sensitive for low-loading resins. | A complementary method, often used as a preliminary check. |
| Elemental Analysis | Determination of the elemental composition (e.g., nitrogen content) of the functionalized resin.[1][6] | Provides a direct measure of the attached linker. Highly accurate. | Requires specialized instrumentation, is destructive, and can be time-consuming. | Orthogonal validation of loading values, particularly in process development and quality control. |
| Quantitative ¹³C MAS NMR | Solid-state NMR technique to quantify the carbon signals of the linker relative to an internal standard or the polymer backbone.[7][8] | Non-destructive, provides structural information.[7] | Requires specialized NMR equipment and expertise. Lower sensitivity compared to other methods.[7] | Characterization of novel resins and linkers; situations where a chromophore is absent.[7][8] |
Experimental Protocols
I. Quantification of Fmoc-AM-PA Loading by UV-Vis Spectrophotometry
This is the most common method due to its simplicity and speed. The protocol relies on the Beer-Lambert law, which correlates absorbance with concentration.[5][9]
Causality Behind Experimental Choices:
-
Thorough Drying of Resin: Essential to obtain an accurate initial weight, as residual solvent will lead to an underestimation of the loading value.[9]
-
Use of Spectroscopic Grade DMF: Minimizes background absorbance and ensures the accuracy of the measurement.[4]
-
Piperidine in DMF (20% v/v): This concentration is sufficient to ensure complete and rapid cleavage of the Fmoc group.[4]
-
Measurement at ~301 nm: This is the wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct, providing the highest sensitivity.[4] However, some studies suggest measuring at around 290 nm or 289.8 nm for improved robustness, as the peak is broader and less susceptible to minor wavelength inaccuracies of the spectrophotometer.[10][11]
Step-by-Step Methodology:
-
Accurately weigh 2-5 mg of the dried Fmoc-AM-PA loaded resin into a 10 mL volumetric flask. Record the exact mass (m).[4]
-
Add 2 mL of 20% (v/v) piperidine in DMF to the flask.[4]
-
Stopper the flask and agitate gently for 30 minutes to ensure complete cleavage of the Fmoc group.[4]
-
Dilute the solution to the 10 mL mark with spectroscopic grade DMF and mix thoroughly.[4]
-
Prepare a blank solution by diluting 2 mL of the 20% piperidine in DMF solution to 10 mL with DMF.[4]
-
Zero the UV-Vis spectrophotometer at the chosen wavelength (e.g., 301 nm) using the blank solution in a 1 cm path length quartz cuvette.[4]
-
Measure the absorbance (A) of the sample solution.
-
Calculate the resin loading (L) in mmol/g using the following formula:
L (mmol/g) = (A × V) / (ε × m × l)
Where:
-
A = Absorbance at the chosen wavelength
-
V = Total volume of the solution in mL (in this case, 10 mL)
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct in L·mol⁻¹·cm⁻¹. A commonly used value is 7800 at 301 nm.[1]
-
m = Mass of the resin in mg
-
l = Path length of the cuvette in cm (typically 1 cm)
-
Self-Validating System: To ensure the accuracy of the results, it is advisable to prepare and measure a standard solution of known concentration of the Fmoc-piperidine adduct. This can be prepared by reacting a known amount of Fmoc-amino acid with piperidine.
Caption: Workflow for Fmoc Loading Quantification by UV-Vis Spectrophotometry.
II. Alternative Quantification Methodologies: A Brief Overview
High-Performance Liquid Chromatography (HPLC): This technique offers higher precision and accuracy compared to UV-Vis spectrophotometry.[4] The cleaved Fmoc-dibenzofulvene adduct is quantified against a standard curve. While more resource-intensive, HPLC is invaluable for method validation and in regulated environments where stringent accuracy is required.
Gravimetric Analysis: This method involves weighing the resin before and after the coupling of Fmoc-AM-PA. The weight gain is directly proportional to the amount of linker attached. However, this method is prone to errors from incomplete drying and is less reliable for low-substitution resins.
Elemental Analysis: By determining the percentage of a specific element in the linker (e.g., nitrogen), the loading can be calculated. This is a highly accurate but destructive method that requires specialized equipment.[6] It is an excellent orthogonal technique for validating results obtained by other methods.
Quantitative ¹³C Magic Angle Spinning (MAS) NMR: This non-destructive solid-state NMR technique can be used to quantify the loading by integrating the signals of the linker's carbon atoms against those of the polymer support or an internal standard.[7][8] It is particularly useful when a chromophore is not present.[7][8]
Caption: Logical Relationship of Quantification Methods and Evaluation Criteria.
Conclusion: Selecting the Appropriate Method
The choice of method for quantifying Fmoc-AM-PA loading depends on the specific requirements of the project.
-
For routine synthesis and screening , the UV-Vis spectrophotometric method offers an optimal balance of speed, simplicity, and cost-effectiveness.
-
When high accuracy and precision are paramount , such as in GMP environments or during process validation, HPLC is the method of choice.
-
Gravimetric analysis can serve as a quick, albeit rough, preliminary check.
-
Elemental analysis and quantitative NMR are powerful orthogonal methods for validation and in-depth characterization, particularly in research and development settings.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and success of their solid-phase synthesis endeavors.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. benchchem.com [benchchem.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Fmoc-4-aminomethyl-phenylacetic Acid Under Different Basic Conditions: DBU vs. Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Stability in Advanced Synthesis
In the landscape of modern drug development and complex chemical synthesis, the choice of every building block and every reaction condition is pivotal. Among these, linker molecules play a central role, tethering a nascent molecule to a solid support or another molecular entity. The stability of these linkers under various chemical environments is not merely a matter of academic interest; it is a critical determinant of yield, purity, and the ultimate success of a synthetic strategy. Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA) has emerged as a versatile linker, particularly in solid-phase peptide synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs).[1][2] Its phenacetyl moiety provides a stable anchoring point, while the Fmoc-protected amine allows for orthogonal derivatization.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the stability of Fmoc-AMPA under two commonly employed basic conditions for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group: the industry-standard piperidine and the increasingly popular non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). We will delve into the mechanistic underpinnings of Fmoc deprotection, present a comparative analysis of these two bases, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.
The Mechanism of Fmoc Deprotection: A Tale of Two Bases
The removal of the Fmoc group is a cornerstone of modern SPPS, prized for its mild, base-labile nature which is orthogonal to the acid-labile side-chain protecting groups commonly used.[3] The reaction proceeds via a β-elimination mechanism, but the specifics of this process differ significantly between piperidine and DBU.
Piperidine: The Bifunctional Workhorse
Piperidine, a secondary amine, has long been the gold standard for Fmoc deprotection.[4] Its utility lies in its dual role as both a base and a nucleophilic scavenger. The deprotection process with piperidine can be summarized in two key steps:
-
Proton Abstraction: Piperidine acts as a base to abstract the acidic proton from the C9 position of the fluorene ring of the Fmoc group.[5]
-
β-Elimination and Scavenging: This proton abstraction leads to the formation of a transient carbanion, which rapidly undergoes β-elimination to release the free amine of the linker, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF). The excess piperidine in the reaction mixture then acts as a nucleophile to trap the DBF, forming a stable and soluble adduct that can be easily washed away.[5] This scavenging step is crucial to prevent the DBF from reacting with the newly liberated amine, which would result in chain termination.
DBU: The Potent, Non-Nucleophilic Catalyst
DBU is a significantly stronger, non-nucleophilic amidine base compared to piperidine.[6][7] Its strength allows for much faster Fmoc deprotection. However, its non-nucleophilic character presents a critical challenge: DBU itself cannot scavenge the liberated DBF.[6][7] This necessitates the inclusion of a nucleophilic scavenger in the deprotection cocktail to prevent the aforementioned side reactions.
Comparative Analysis: DBU vs. Piperidine for Fmoc-AMPA Deprotection
While specific kinetic data for the deprotection of Fmoc-AMPA is not extensively available in the reviewed literature, we can extrapolate from the well-established principles of Fmoc chemistry and studies on various Fmoc-amino acids to provide a robust comparative analysis.
| Parameter | Piperidine | DBU (with scavenger) | Rationale & Key Considerations |
| Deprotection Rate | Moderate | Very Rapid | DBU's significantly higher basicity leads to much faster proton abstraction and subsequent elimination of the Fmoc group.[6][8] This can be advantageous in high-throughput synthesis or for deprotecting sterically hindered Fmoc groups. |
| Byproduct Formation | Dibenzofulvene-piperidine adduct | Dibenzofulvene-scavenger adduct | The nature of the adduct depends on the scavenger used with DBU (often piperidine or piperazine). In both cases, efficient removal of the adduct is crucial. |
| Side Reactions | Potential for aspartimide formation and epimerization, especially with prolonged exposure.[4][6] | Can be advantageous in minimizing epimerization for certain sensitive residues.[7] However, as a strong base, it can also promote aspartimide formation if not used judiciously.[6] | The choice of base can be critical when working with sequences prone to these side reactions. The shorter reaction times with DBU can sometimes mitigate the extent of base-catalyzed side reactions. |
| Scavenging | Inherent to the reagent. | Requires an external scavenger (e.g., piperidine, piperazine).[6][7] | The necessity of a co-reagent with DBU adds a layer of complexity to the deprotection cocktail formulation. |
| Handling & Safety | A controlled substance in some regions, with moderate toxicity.[5] | Corrosive and requires careful handling. | Both reagents necessitate appropriate safety precautions. The regulatory status of piperidine may influence its selection in some laboratories. |
Experimental Protocols
The following protocols provide a starting point for the deprotection of Fmoc-AMPA. Optimization may be required based on the specific solid support, downstream synthetic steps, and the scale of the reaction.
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
This is the most widely used method for Fmoc removal and serves as a reliable baseline.
Materials:
-
Fmoc-AMPA-functionalized solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-AMPA-functionalized resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 10-15 minutes to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection: A qualitative Kaiser test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine.
Protocol 2: Rapid Fmoc Deprotection with 2% DBU / 2% Piperidine in DMF
This protocol is suitable for applications where rapid deprotection is desired.
Materials:
-
Fmoc-AMPA-functionalized solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine, reagent grade
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-AMPA-functionalized resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add the DBU/piperidine deprotection solution to the resin.
-
Agitation: Agitate the mixture for 2-5 minutes at room temperature. Due to the high reactivity of DBU, longer reaction times are generally not necessary and may increase the risk of side reactions.
-
Reagent Removal: Drain the deprotection solution.
-
Washing: Wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of DBU, piperidine, and the dibenzofulvene-piperidine adduct. Residual DBU can interfere with subsequent coupling reactions.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of the free amine.
Visualization of Key Concepts
Experimental Workflow for Stability Assessment
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 176504-01-1 [chemicalbook.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-4-aminomethyl-phenylacetic Acid
For researchers, scientists, and drug development professionals engaged in peptide chemistry, the incorporation of non-standard amino acids and spacers is a critical strategy for modulating biological activity, stability, and pharmacokinetic properties.[1][2] One such building block, Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA), introduces a rigid, aromatic spacer that can significantly alter a peptide's conformation and interactions. However, its unique structure also presents distinct challenges and opportunities in downstream analysis, particularly in mass spectrometry (MS).
This guide provides an in-depth comparison of the synthesis and mass spectrometric behavior of peptides containing the AMPA moiety versus standard peptides. We will explore the causality behind experimental choices, provide validated protocols, and present supporting data to ensure a thorough understanding of the analytical implications of using this important building block.
The Role of AMPA in Peptide Design: Beyond a Simple Spacer
Unlike traditional resin linkers like Wang or Rink, which anchor the C-terminus of a peptide to a solid support, Fmoc-AMPA is designed for incorporation directly into the peptide backbone via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] Its structure, featuring a phenylacetic acid core, provides a semi-rigid element that can enforce specific secondary structures or act as an attachment point for payloads in antibody-drug conjugates (ADCs).[3]
The decision to incorporate AMPA is driven by specific design goals:
-
Conformational Rigidity: The aromatic ring restricts bond rotation, influencing the peptide's folding and its ability to bind to a target.[4]
-
Pharmacokinetic Modulation: The spacer can alter the peptide's interaction with metabolic enzymes or clearance receptors.[1][2]
-
Linker Chemistry: The aminomethyl group provides a reactive handle for conjugating other molecules, such as fluorophores, chelating agents, or cytotoxic drugs.
To understand its analytical signature, we will conduct a comparative case study between a standard model peptide, Ac-Ala-Gly-Leu-Val-NH₂ (Peptide A), and its AMPA-containing analogue, Ac-Ala-AMPA-Leu-Val-NH₂ (Peptide B).
Comparative Synthesis and Purification
The synthesis of both peptides follows standard Fmoc-SPPS protocols.[3] The primary difference lies in the coupling of the AMPA building block.
Experimental Protocol: Peptide Synthesis
-
Resin Selection & Preparation:
-
Start with Rink Amide MBHA resin (0.5 mmol/g loading) to yield a C-terminal amide.[5]
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[3]
-
-
Amino Acid Coupling (Standard):
-
For standard amino acids (Val, Leu, Gly, Ala), pre-activate a solution of Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 1-2 minutes.
-
Add the activated solution to the resin and couple for 1-2 hours.
-
Confirm completion with a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the step.
-
-
Amino Acid Coupling (Fmoc-AMPA):
-
Causality: The Fmoc-AMPA building block is bulkier than a simple amino acid. To overcome potential steric hindrance and ensure complete reaction, a longer coupling time is advisable.
-
Use the same activation chemistry as standard amino acids but extend the coupling time to 4 hours or perform a double coupling.
-
-
Chain Elongation and Capping:
-
Repeat the deprotection and coupling cycles for each residue in the sequence.
-
After the final N-terminal Fmoc deprotection (on Alanine), cap the N-terminus by treating the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Note: TIS is a critical scavenger to prevent side reactions.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Data Presentation: Peptide Properties & Purification
The crude peptides are purified using reverse-phase HPLC (RP-HPLC) and their identity is confirmed by LC-MS.
| Property | Peptide A (Ac-AGLV-NH₂) | Peptide B (Ac-A-AMPA-LV-NH₂) | Rationale for Difference |
| Monoisotopic Mass | 414.2587 Da | 547.3322 Da | Addition of the AMPA moiety (C₁₀H₁₁NO) in place of Glycine (C₂H₃NO). |
| Predicted RP-HPLC Elution | Earlier | Later | The phenyl ring in AMPA significantly increases the hydrophobicity of Peptide B, leading to stronger retention on a C18 column. |
| Typical Purity (Post-HPLC) | >98% | >95% | The bulkiness of AMPA may lead to slightly higher rates of deletion sequences, potentially lowering the final purity. |
Mass Spectrometry Analysis: A Tale of Two Fragmentation Patterns
The core of this guide lies in comparing the tandem mass spectrometry (MS/MS) data from our two model peptides. Analysis was performed on a Q-TOF mass spectrometer using collision-induced dissociation (CID).
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified, lyophilized peptides in 0.1% formic acid in water to a concentration of 1 mg/mL.
-
Liquid Chromatography:
-
Inject 5 µL of the sample onto a C18 analytical column.
-
Elute using a gradient of 5-95% acetonitrile (containing 0.1% formic acid) over 30 minutes.
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
Perform data-dependent acquisition, selecting the doubly charged precursor ions ([M+2H]²⁺) for fragmentation.
-
Use a normalized collision energy of 25-35 eV.
-
Workflow for Peptide MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of synthetic peptides.
Comparative Fragmentation Analysis
Peptide A (Ac-Ala-Gly-Leu-Val-NH₂): Predictable Backbone Cleavage
The MS/MS spectrum of a standard peptide like Peptide A is dominated by predictable cleavages along the amide backbone, yielding characteristic b- and y-ions .[6][7] This allows for straightforward sequence confirmation.
Caption: Standard b- and y-ion fragmentation of Peptide A.
Peptide B (Ac-Ala-AMPA-Leu-Val-NH₂): A More Complex Signature
The incorporation of AMPA introduces new, predictable fragmentation pathways alongside the standard backbone cleavages.
-
Expertise & Experience: The structure of AMPA contains two bonds that are particularly susceptible to cleavage under CID conditions:
-
The benzylic C-C bond between the phenyl ring and the acetyl carbonyl group.
-
The C-N bond of the aminomethyl group.
-
Cleavage at these sites produces characteristic "reporter" or "signature" ions that are unique to the AMPA moiety. The most prominent predicted fragment is the tropylium-like ion at m/z 105.07 , resulting from cleavage of the benzylic C-C bond and loss of the rest of the peptide. This provides an unambiguous marker for the presence of AMPA.
Caption: Predicted fragmentation of Peptide B, including unique spacer cleavages.
Data Summary: Key Fragment Ions
The table below compares the expected key fragments for both peptides.
| Ion Type | Peptide A Fragment | m/z (Calculated) | Peptide B Fragment | m/z (Calculated) |
| b-ions | b₁: Ac-A | 114.0555 | b₁: Ac-A | 114.0555 |
| b₂: Ac-AG | 171.0770 | b₂: Ac-A-AMPA | 277.1552 | |
| b₃: Ac-AGL | 284.1609 | b₃: Ac-A-AMPA-L | 390.2392 | |
| y-ions | y₁: V-NH₂ | 117.0871 | y₁: V-NH₂ | 117.0871 |
| y₂: LV-NH₂ | 230.1711 | y₂: LV-NH₂ | 230.1711 | |
| y₃: GLV-NH₂ | 287.1926 | y₃: AMPA-LV-NH₂ | 420.2658 | |
| Signature Ions | N/A | N/A | AMPA immonium-type | 120.0813 |
| N/A | N/A | Benzylic fragment (tropylium-like) | 105.0704 |
The presence of the AMPA-specific ions, particularly the intense signal at m/z 105.07, not only confirms the incorporation of the spacer but also provides a valuable tool for identifying AMPA-containing peptides in complex mixtures, such as ADC digests.
Conclusions and Best Practices
The use of this compound offers a powerful method for introducing a rigid aromatic spacer into synthetic peptides. While its synthesis is straightforward, requiring only minor adjustments to standard SPPS protocols, its impact on mass spectrometric analysis is significant and must be understood for proper characterization.
Key Takeaways for Researchers:
-
Synthesis: When incorporating Fmoc-AMPA, consider extending coupling times or performing a double coupling to overcome steric hindrance and maximize yield.
-
Purification: Expect AMPA-containing peptides to be significantly more hydrophobic. Adjust RP-HPLC gradients accordingly (e.g., use a shallower gradient or a stronger organic phase).
-
MS Analysis: When analyzing MS/MS data, look beyond the standard b- and y-ion series. Actively search for signature ions derived from the AMPA moiety itself, such as the prominent fragment at m/z 105.07 , to confirm its successful incorporation.
-
Trustworthiness: Every analytical protocol described herein represents a self-validating system. The expected mass shift in MS1, the altered retention time in HPLC, and the appearance of unique fragment ions in MS2 all converge to provide unambiguous confirmation of the final product's identity.
By understanding these principles, scientists can confidently synthesize, purify, and characterize peptides containing the AMPA spacer, unlocking new possibilities in drug discovery and peptide engineering.
References
- 1. The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of the spacer on the structure and self-assembly of FF peptide mimetics - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to Cleavage Efficiency from Resins Linked with Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA)
For researchers, scientists, and professionals in drug development, the meticulous selection of solid-phase synthesis supports is a cornerstone of successful peptide synthesis. The choice of resin and linker profoundly impacts the yield, purity, and overall efficiency of the synthetic process. This guide provides an in-depth, objective comparison of the cleavage efficiency of peptides from various common resins functionalized with the versatile Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA) linker. By delving into the underlying chemical principles and presenting supporting experimental frameworks, this document serves as a practical resource for optimizing your solid-phase peptide synthesis (SPPS) workflows.
Introduction: The Role of the Fmoc-AMPA Linker in Modern Peptide Synthesis
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, relies on anchoring the initial amino acid to an insoluble polymer support, or resin. The linker is the chemical moiety that connects the growing peptide chain to this resin. The choice of linker is critical as it must be stable throughout the iterative cycles of Fmoc deprotection and amino acid coupling, yet labile enough to be cleaved at the end of the synthesis to release the desired peptide.[1]
This compound (Fmoc-AMPA) is a popular and versatile linker handle. Its phenylacetic acid structure allows it to be coupled to various amine-functionalized resins, thereby modifying their cleavage characteristics. Once coupled to a resin, the Fmoc group is removed, and the first amino acid of the target peptide is attached to the exposed amine. This guide will focus on the comparative cleavage efficiency of peptides from three commonly used resins functionalized with this linker: Wang resin, Rink Amide resin, and Sieber Amide resin.
A Head-to-Head Comparison of Key Resins
The cleavage of the peptide from the resin is typically the final step in SPPS and is usually achieved with a strong acid, most commonly trifluoroacetic acid (TFA). The efficiency of this cleavage is highly dependent on the acid lability of the linker-resin conjugate.
Wang Resin: The Workhorse for C-Terminal Carboxylic Acids
Wang resin is a p-alkoxybenzyl alcohol-functionalized polystyrene support and is one of the most widely used resins for the synthesis of peptides with a C-terminal carboxylic acid.[2][3] When Fmoc-AMPA is coupled to an aminomethylated Wang resin, it creates a benzyl ester-type linkage with the first amino acid. This linkage is stable to the basic conditions of Fmoc deprotection but can be readily cleaved with a high concentration of TFA.[3]
-
Advantages: Cost-effective and widely available, with well-established protocols.
-
Disadvantages: Requires concentrated TFA for efficient cleavage, which can lead to side reactions.[3] The loading of the first amino acid can sometimes be challenging and may lead to racemization.[2]
Rink Amide Resin: The Gold Standard for C-Terminal Amides
Many biologically active peptides possess a C-terminal amide, which often enhances their stability and activity.[4] The Rink Amide resin is specifically designed to produce peptide amides upon cleavage.[5] The linker on the Rink Amide resin is more acid-labile than the Wang linker, allowing for efficient cleavage and simultaneous formation of the C-terminal amide.[3][5]
-
Advantages: Directly yields peptide amides, crucial for many biological applications. The first amino acid loading is a straightforward amide bond formation.[2]
-
Disadvantages: The increased acid lability may lead to premature cleavage if harsh acidic conditions are used repeatedly during synthesis.
Sieber Amide Resin: For Protected Peptide Amides and Sensitive Sequences
The Sieber Amide resin is even more acid-sensitive than the Rink Amide resin.[5] This high acid lability allows for the cleavage of the peptide under very mild acidic conditions, such as with dilute TFA (e.g., 1-5% in dichloromethane).[2][6] This is particularly advantageous for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies or for peptides containing acid-sensitive modifications.[6]
-
Advantages: Allows for the synthesis of fully protected peptide amides.[2] The mild cleavage conditions minimize acid-induced side reactions.
-
Disadvantages: The high acid sensitivity requires careful handling to prevent premature cleavage during synthesis.
dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
} . Caption: Chemical structures of the linkers on different resins.
Experimental Protocol: A Framework for Comparative Cleavage Efficiency Analysis
To provide a robust and objective comparison of cleavage efficiency, a standardized experimental protocol is essential. The following methodology outlines a head-to-head study for a model peptide synthesized on Wang, Rink Amide, and Sieber Amide resins, all pre-functionalized with the Fmoc-AMPA linker.
Materials
-
Fmoc-AMPA-functionalized Wang Resin (0.5 mmol/g)
-
Fmoc-AMPA-functionalized Rink Amide Resin (0.5 mmol/g)
-
Fmoc-AMPA-functionalized Sieber Amide Resin (0.5 mmol/g)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage Cocktail A (for Wang and Rink Amide): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cleavage Cocktail B (for Sieber Amide): 1% TFA in DCM
-
Cold diethyl ether
-
HPLC system with a C18 column
Synthesis of a Model Peptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-OH/NH2)
-
Resin Swelling: Swell 100 mg of each resin in DMF for 30 minutes in separate reaction vessels.
-
Fmoc Deprotection: Treat each resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a 3-fold excess of amino acid, HBTU, and a 6-fold excess of DIPEA in DMF. Monitor coupling completion with a Kaiser test.
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Resin Drying: Wash the peptide-resins with DCM and dry under vacuum.
Cleavage and Analysis
-
Cleavage:
-
For Wang and Rink Amide resins, treat 50 mg of each with 1 mL of Cleavage Cocktail A for 2 hours at room temperature.
-
For Sieber Amide resin, treat 50 mg with 1 mL of Cleavage Cocktail B for 1 hour at room temperature.
-
-
Peptide Precipitation: Filter the cleavage solutions and precipitate the peptides by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptides, decant the ether, and dry the crude peptides.
-
Quantification: Dissolve the crude peptides in a known volume of a suitable solvent and analyze by HPLC. Determine the peptide concentration by comparing the peak area to a standard curve of a known concentration of the pure peptide.
-
Calculation of Cleavage Efficiency:
-
Cleavage Efficiency (%) = (Actual Yield of Peptide / Theoretical Yield) x 100
-
Theoretical Yield is calculated based on the initial loading of the resin.
-
dot graphdot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
} . Caption: Experimental workflow for the comparative cleavage study.
Data Presentation: Expected Cleavage Efficiencies
The following table summarizes the expected cleavage efficiencies for a model pentapeptide from the three resins, based on literature values for similar systems and the known chemical properties of the linkers. It is important to note that actual yields can be sequence-dependent.
| Resin Type | Target Peptide | Cleavage Cocktail | Expected Cleavage Efficiency (%) |
| Wang Resin | C-terminal Acid | 95% TFA / 2.5% H₂O / 2.5% TIS | 70 - 90 |
| Rink Amide Resin | C-terminal Amide | 95% TFA / 2.5% H₂O / 2.5% TIS | 80 - 95 |
| Sieber Amide Resin | C-terminal Amide | 1% TFA in DCM | 60 - 75[7] |
Note: The expected efficiency for Sieber Amide resin with 1% TFA is lower due to the milder conditions. A higher concentration of TFA would lead to a higher cleavage yield but would defeat the purpose of using this highly acid-labile resin for obtaining protected fragments.
Discussion and Recommendations
The choice of resin linked with Fmoc-AMPA is a critical decision that should be guided by the desired C-terminal functionality of the peptide and the presence of any acid-sensitive moieties.
-
For the routine synthesis of peptides with a C-terminal carboxylic acid , Wang resin remains a reliable and cost-effective choice. However, for sequences containing tryptophan, there is a risk of back-alkylation by cleavage byproducts from the linker, which can reduce purity.[8]
-
For peptides requiring a C-terminal amide , the Rink Amide resin is the recommended choice, generally providing high cleavage yields and purity.[3]
-
When the goal is to produce fully protected peptide amides for fragment condensation or for peptides with highly acid-labile modifications, the Sieber Amide resin is the superior option, despite a potentially lower cleavage yield under very mild conditions.[2][6] It is worth noting that the cleavage time for Sieber amide resin can be extended to achieve higher yields.[7]
Ultimately, the optimal choice of resin requires a careful consideration of the specific peptide sequence and the overall synthetic strategy. The experimental framework provided in this guide offers a reliable method for researchers to conduct their own comparative studies and make data-driven decisions for their specific applications.
References
A Comparative Guide to the Long-Term Storage Stability of Fmoc-4-aminomethyl-phenylacetic Acid
Abstract
Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA) is a critical bifunctional linker used extensively in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.[1] The purity and integrity of this reagent are paramount, as impurities can lead to the formation of undesired side-products, compromising the synthesis yield and the biological activity of the final product.[2] This guide presents a comprehensive framework for validating the long-term stability of Fmoc-AMPA under various storage conditions. We provide an objective comparison of storage strategies, detailed experimental protocols for purity assessment, and field-proven insights to ensure the reliability of this key synthetic building block.
Introduction: The Critical Role of Linker Stability in Drug Development
In the landscape of peptide chemistry and drug development, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS.[3] Its primary advantage lies in its stability under acidic conditions and its selective removal using a mild base, typically piperidine.[4][5] Fmoc-AMPA serves as a versatile linker, enabling the attachment of peptides to various molecules or solid supports.[1][6]
However, the chemical integrity of Fmoc-AMPA is not absolute. The Fmoc group, while robust, is inherently base-labile.[4] Over long-term storage, exposure to atmospheric moisture, trace basic impurities, elevated temperatures, or light can potentially initiate degradation, primarily through the cleavage of the Fmoc group. Such degradation introduces impurities that can terminate peptide chain elongation or lead to difficult-to-separate byproducts, ultimately impacting research timelines and manufacturing costs.[7] Therefore, establishing and verifying optimal storage conditions through a systematic stability study is not merely a quality control measure but a critical step in ensuring the reproducibility and success of complex synthetic projects.
Theoretical Degradation Pathways
Understanding potential degradation mechanisms is crucial for designing a robust stability study. For Fmoc-AMPA, the primary point of vulnerability is the carbamate linkage of the Fmoc group.
-
Base-Catalyzed Deprotection: The most probable degradation pathway is the base-catalyzed cleavage of the Fmoc group. The acidic proton on the fluorenyl ring system can be abstracted by a base, initiating an E1cB elimination mechanism.[5] While strong bases like piperidine are used for intentional deprotection, even weak bases or a slightly basic microenvironment (e.g., from certain packaging materials or ambient laboratory air) can facilitate slow degradation over time. This process yields the deprotected 4-aminomethyl-phenylacetic acid and a dibenzofulvene (DBF) byproduct, which can further react with nucleophiles.[4]
Caption: Potential base-catalyzed degradation of Fmoc-AMPA.
Experimental Design for a Comparative Stability Study
To objectively assess the stability of Fmoc-AMPA, a long-term study should be designed to compare its purity under controlled, varied environmental conditions. This approach allows for the determination of an optimal storage strategy and a reliable shelf-life. The principles outlined in guidelines for reagent stability testing can provide a valuable framework for such studies.[8][9]
Storage Conditions and Time Points
A comprehensive study should include a range of conditions that simulate potential real-world storage scenarios, from ideal to worst-case.
| Condition ID | Temperature | Relative Humidity (RH) | Light Exposure | Packaging |
| A (Ideal) | -20°C ± 2°C | Not Controlled | Protected from Light | Sealed, Inert Gas |
| B (Standard) | 2-8°C | Not Controlled | Protected from Light | Sealed |
| C (Room Temp) | 25°C ± 2°C | 60% ± 5% RH | Protected from Light | Sealed |
| D (Accelerated) | 40°C ± 2°C | 75% ± 5% RH | Protected from Light | Sealed |
Time Points for Analysis:
-
T = 0 (Initial Analysis)
-
T = 3 months
-
T = 6 months
-
T = 12 months
-
T = 24 months
The accelerated condition (D) is designed to stress the material and predict long-term stability in a shorter timeframe, a common practice in formal stability testing.[10][11]
Caption: Workflow for the long-term stability validation study.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids due to its high accuracy and resolving power.[2] The Fmoc group has a strong chromophore, making UV detection highly sensitive.
Detailed HPLC Protocol
Objective: To determine the chemical purity of Fmoc-AMPA and quantify any degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[12]
-
Sample Diluent: Acetonitrile/Water (1:1, v/v).
Procedure:
-
Sample Preparation: Accurately prepare a solution of the Fmoc-AMPA sample in the diluent to a final concentration of 1.0 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of Fmoc-AMPA using the area percent method:
-
Purity (%) = (Peak Area of Fmoc-AMPA / Total Peak Area of All Components) x 100[2]
-
Rationale for Method Choices:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic Fmoc group and the phenylacetic acid moiety.
-
TFA in Mobile Phase: Acts as an ion-pairing agent and maintains an acidic pH (~2), ensuring the carboxylic acid group remains protonated for sharp, symmetrical peak shapes.
-
Gradient Elution: Necessary to elute the highly retained Fmoc-AMPA while also providing good resolution of any more polar degradation products (like the deprotected amine) that would elute earlier.
Comparative Data and Interpretation
The following table presents hypothetical but expected data from the described stability study, illustrating the comparative performance under different storage conditions.
| Storage Condition | T=0 | T=6 months | T=12 months | T=24 months |
| A (-20°C) | 99.8% | 99.8% | 99.7% | 99.7% |
| B (2-8°C) | 99.8% | 99.6% | 99.4% | 99.0% |
| C (25°C / 60% RH) | 99.8% | 99.1% | 98.2% | 96.5% |
| D (40°C / 75% RH) | 99.8% | 97.5% | 95.1% | (Not Tested) |
Interpretation of Results:
-
Condition A (-20°C): Demonstrates exceptional stability. The minimal decrease in purity over two years is well within acceptable limits for high-purity reagents. This represents the optimal storage condition for long-term preservation.
-
Condition B (2-8°C): Shows very good stability, with only a minor decline in purity over two years. This is a viable and often more practical alternative to freezer storage for routine use.[][14]
-
Condition C (Room Temperature): A noticeable degradation is observed, accelerating after the 6-month time point. This indicates that long-term storage at ambient temperatures is not recommended.
-
Condition D (Accelerated): Significant degradation is seen within 6-12 months, confirming the compound's susceptibility to heat and humidity and reinforcing the need for controlled, cool storage.
Conclusion and Best Practice Recommendations
Based on a systematic evaluation, the stability of this compound is highly dependent on storage temperature.
-
Optimal Long-Term Storage: For archival purposes or storage exceeding 6-12 months, Fmoc-AMPA should be stored at -20°C in a tightly sealed container, protected from light.
-
Routine Use Storage: For material in routine use, storage at 2-8°C provides excellent stability for up to two years and is a practical alternative to freezer storage.[][14]
-
Avoid: Storage at ambient or room temperature for prolonged periods should be avoided to prevent the accumulation of degradation products that could compromise subsequent synthetic applications.
By implementing these evidence-based storage strategies, researchers, scientists, and drug development professionals can ensure the integrity of their Fmoc-AMPA reagent, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 8. EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents [clsi.org]
- 9. westgard.com [westgard.com]
- 10. teknova.com [teknova.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 14. This compound | 176504-01-1 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Fmoc-Protected Amino Acids by Chiral HPLC
In the realm of peptide synthesis and drug development, the stereochemical integrity of amino acid building blocks is paramount. The use of Nα-Fmoc-protected amino acids is a cornerstone of modern solid-phase peptide synthesis (SPPS), and ensuring their enantiomeric purity is a critical quality attribute.[1][2] Even minute quantities of the undesired D-enantiomer can lead to the formation of diastereomeric peptide impurities, which are often difficult to separate and can have unforeseen pharmacological or toxicological effects.[1][3]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of Fmoc-protected amino acids. We will delve into the rationale behind method development, compare the performance of various chiral stationary phases (CSPs), and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to achieve accurate and reliable results.
The "Why": Understanding the Fundamentals of Chiral Separation
Chiral HPLC is the preferred method for determining the enantiomeric excess (ee) of Fmoc-amino acids due to its speed, sensitivity, and precision.[4][5] The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase. The differing stability of these diastereomeric complexes results in different retention times for the two enantiomers.
The choice of the chiral stationary phase and the mobile phase composition are the most critical factors in achieving successful enantioseparation. The interactions governing chiral recognition can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The Fmoc group itself, with its aromatic nature, plays a significant role in these interactions.
Comparing the Workhorses: A Guide to Chiral Stationary Phases
The market offers a diverse range of chiral stationary phases. For Fmoc-amino acids, polysaccharide-based, quinine-based, and macrocyclic glycopeptide-based CSPs have proven to be the most effective.
Polysaccharide-Based CSPs
These are the most widely used CSPs for a broad range of chiral compounds, including Fmoc-amino acids. They consist of cellulose or amylose derivatives coated or covalently bonded to a silica support. The helical structure of the polysaccharide provides a chiral environment rich in polar carbamate groups, which act as sites for chiral recognition.
-
Mechanism of Separation: The primary interactions are hydrogen bonding, dipole-dipole interactions, and π-π stacking between the Fmoc group and the aromatic rings of the CSP's phenylcarbamate derivatives. The acidic nature of the Fmoc-amino acid's carboxyl group also plays a crucial role.
-
Performance: Polysaccharide-based CSPs like Lux Cellulose-1, Cellulose-2, Cellulose-3, and Cellulose-4, as well as CHIRALPAK IA and IC, have demonstrated excellent performance in resolving a wide array of Fmoc-amino acids.[1][4][5] For instance, Lux Cellulose-2 has been shown to resolve 18 of the 19 common Fmoc-amino acids under reversed-phase conditions.[5] CHIRALPAK IC often provides superior selectivity and resolution for many natural and unnatural Fmoc-amino acid derivatives.[1]
Quinine-Based CSPs
These CSPs utilize quinine, a Cinchona alkaloid, as the chiral selector. They can be either weak anion-exchangers (QN-AX) or zwitterionic (ZWIX).
-
Mechanism of Separation: The separation on quinine-based CSPs is primarily driven by ion-exchange interactions between the protonated tertiary amine of the quinine selector and the deprotonated carboxyl group of the Fmoc-amino acid. Hydrogen bonding and π-π interactions also contribute to the chiral recognition.[3]
-
Performance: Quinine-based CSPs, particularly the anion-exchanger type, can offer very high selectivity and resolution for Fmoc-amino acids.[3] They often exhibit a predictable elution order, with the D-enantiomer typically eluting before the L-enantiomer.[3]
Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic glycopeptides like vancomycin, teicoplanin (CHIROBIOTIC T), and ristocetin A (CHIROBIOTIC R) offer a unique multimodal separation mechanism.[6]
-
Mechanism of Separation: These complex structures provide multiple interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups. This allows for a combination of hydrogen bonding, π-π interactions, and ionic interactions, leading to broad applicability. The carboxylate group of the Fmoc-amino acid is a key interaction site with the chiral amino groups of these CSPs.[6]
-
Performance: CHIROBIOTIC T and R have been shown to be particularly effective for the separation of Fmoc-amino acids, often achieving baseline resolution for every racemate tested.[6] They are compatible with both reversed-phase and polar organic mobile phases.[6]
Data-Driven Comparison of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Common Trade Names | Primary Separation Mechanism | Advantages | Typical Mobile Phases |
| Polysaccharide-Based | Lux Cellulose-1, -2, -3, -4; CHIRALPAK IA, IC | Hydrogen bonding, π-π interactions, dipole-dipole interactions | Broad applicability, excellent resolution for a wide range of Fmoc-amino acids.[1][4][5] | Reversed-phase (Acetonitrile/Water with TFA or Formic Acid)[2][5] |
| Quinine-Based (Anion-Exchanger) | QN-AX | Ion-exchange, hydrogen bonding, π-π interactions | High selectivity and resolution, predictable elution order.[3] | Polar-ionic mode (e.g., Methanol/Acetonitrile with TEA and Formic Acid)[3] |
| Quinine-Based (Zwitterionic) | ZWIX(+) | Ion-exchange, hydrogen bonding | Good performance under hydro-organic conditions.[3] | Hydro-organic (e.g., Water/Methanol with TEA and Formic Acid)[3] |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC T, CHIROBIOTIC R | Multimodal (H-bonding, π-π, ionic) | Broad selectivity, rugged, compatible with multiple mobile phase modes.[6] | Reversed-phase, Polar organic[6] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and self-validating. It is crucial to perform a system suitability test before analyzing samples to ensure the chromatographic system is performing adequately.
System Suitability Test (SST)
Before any sample analysis, inject a solution containing a racemic mixture of the Fmoc-amino acid of interest. The SST parameters should include:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for quantitative analysis.[5]
-
Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5.
-
Repeatability: The relative standard deviation (RSD) for the retention times and peak areas of replicate injections should be less than 2%.
Protocol 1: Enantiomeric Purity using a Polysaccharide-Based CSP (Reversed-Phase)
This protocol is a general starting point for the analysis of most Fmoc-amino acids and is based on methods that have shown broad applicability.[2][4][5]
Objective: To separate and quantify the L- and D-enantiomers of an Fmoc-amino acid using a cellulose-based chiral stationary phase.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: e.g., Lux 5 µm Cellulose-2 (250 x 4.6 mm)[5]
-
Mobile Phase: Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid, TFA) in a 60:40 (v/v) ratio.[2]
-
Sample Solvent: Mobile Phase
-
Fmoc-DL-amino acid standard and Fmoc-L-amino acid sample
Procedure:
-
Sample Preparation:
-
HPLC Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers from the standard chromatogram.
-
In the sample chromatogram, integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
-
Protocol 2: Enantiomeric Purity using a Quinine-Based CSP (Polar-Ionic Mode)
This protocol is particularly useful when high selectivity is required.
Objective: To achieve high-resolution separation of Fmoc-amino acid enantiomers using a quinine-based anion-exchange CSP.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: e.g., QN-AX, 250 x 4.6 mm, 5 µm[2]
-
Mobile Phase: Methanol/Acetonitrile (75/25 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).[3]
-
Sample Solvent: Mobile Phase
-
Fmoc-DL-amino acid standard and Fmoc-L-amino acid sample
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the Fmoc-DL-amino acid standard in the mobile phase.
-
Prepare a 1 mg/mL solution of the Fmoc-L-amino acid sample in the mobile phase.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm[2]
-
-
Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1.
-
Visualizing the Workflow
Caption: Workflow for Enantiomeric Purity Analysis of Fmoc-Amino Acids.
Conclusion
The enantiomeric purity of Fmoc-protected amino acids is a non-negotiable aspect of modern peptide synthesis. Chiral HPLC provides a robust and reliable platform for this critical quality control step. By understanding the principles of chiral separation and the characteristics of different chiral stationary phases, researchers can select and optimize methods to ensure the integrity of their starting materials. The protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing effective analytical strategies for the enantiomeric purity analysis of Fmoc-amino acids.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. phenomenex.com [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A comparative review of linkers for solid-phase synthesis of complex peptides.
For researchers, medicinal chemists, and professionals in drug development, the successful synthesis of complex peptides is a cornerstone of innovation. The solid-phase peptide synthesis (SPPS) methodology, pioneered by Merrifield, remains the dominant strategy, but its success hinges on a critical, often underappreciated component: the linker. The linker is the molecular anchor attaching the nascent peptide to the insoluble resin. Its chemistry dictates not only the C-terminal functionality of the final product but also the conditions of its release, the strategy for protecting amino acid side chains, and the feasibility of synthesizing complex structures like cyclic or modified peptides.[1][2][3]
This guide provides an in-depth comparative review of the most pivotal linkers used in modern Fmoc-based SPPS. We will move beyond simple catalogs to explain the causality behind linker selection, offering field-proven insights into mitigating common side reactions and enabling the synthesis of challenging peptide targets. Every protocol and recommendation is grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
The Principle of Orthogonality: The Foundation of Linker Strategy
Successful SPPS relies on the concept of orthogonality , which refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[4][5] In a typical Fmoc/tBu strategy, this creates a three-tiered system of stability:
-
Temporary Nα-amino Protection (Fmoc group): Labile to bases (e.g., piperidine). Removed at every synthesis cycle.
-
Permanent Side-Chain Protection (e.g., tBu, Boc, Trt): Labile to strong acids (e.g., concentrated Trifluoroacetic Acid - TFA). Removed during the final cleavage step.
-
The Peptide-Linker Bond: The stability of this bond is the central variable. It must be completely stable to the base used for Fmoc removal but cleavable under conditions that are, ideally, orthogonal to the side-chain protecting groups if a protected fragment is desired.[6][7]
The choice of linker defines the cleavage strategy and the overall synthetic plan.
Diagram: The Orthogonal Protection Scheme in Fmoc-SPPS
Caption: Orthogonality in Fmoc SPPS.
I. Linkers for C-Terminal Carboxylic Acids: Mitigating Classic Side Reactions
The synthesis of standard peptides with a C-terminal acid is the most common application of SPPS. The choice of linker here is critical for avoiding two destructive side reactions: C-terminal racemization and diketopiperazine (DKP) formation .
Wang Resin (p-Alkoxybenzyl Alcohol Linker)
The Wang resin is the workhorse of SPPS for generating peptide acids. The first amino acid is esterified to its benzyl alcohol handle. It is stable to the piperidine used for Fmoc removal but is readily cleaved by strong acidolysis (typically 95% TFA).[3][8]
-
Causality of Side Reactions: The primary drawback of Wang resin arises during the loading of the first amino acid. The standard procedure requires activation of the amino acid's carboxyl group (e.g., with a carbodiimide like DIC) and a catalyst (DMAP).[9][10] This activation, especially for residues like Cysteine (Cys) and Histidine (His), makes the α-proton acidic and highly susceptible to epimerization, leading to racemization.[3][11] Furthermore, after the second amino acid is coupled and its Fmoc group is removed, the deprotected dipeptidyl-resin is perfectly primed for intramolecular cyclization. The N-terminal amine attacks the C-terminal ester, cleaving the dipeptide from the resin as a cyclic diketopiperazine, which is then washed away, resulting in significant yield loss. This is especially problematic for sequences containing Proline or Glycine at the C-terminus.[12][13]
2-Chlorotrityl Chloride (2-CTC) Resin
The 2-CTC resin was specifically designed to overcome the limitations of Wang resin. Its key feature is a highly sterically hindered and acid-labile trityl chloride linker.
-
Causality of Prevention:
-
Racemization-Free Loading: The first amino acid is loaded via a simple SN1 reaction. The amino acid's carboxylate displaces the chloride from the resin. Critically, this does not require prior activation of the amino acid , thus eliminating the primary cause of racemization.[11][14][15]
-
DKP Suppression: The immense steric bulk of the trityl group physically obstructs the N-terminal amine of the dipeptide from approaching the C-terminal ester bond, effectively preventing the intramolecular attack that leads to DKP formation.[12][15]
-
Orthogonality for Protected Fragments: The 2-CTC linker is exceptionally acid-labile. It can be cleaved with very dilute acid (e.g., 1-5% TFA in Dichloromethane - DCM), leaving most acid-sensitive side-chain protecting groups (like tBu, Boc, and even Trt on Cys) fully intact.[3][14][15] This makes 2-CTC the linker of choice for preparing fully protected peptide fragments, which are essential building blocks for convergent or fragment-based synthesis of larger proteins.[8][16]
-
Comparative Summary: Wang vs. 2-CTC
| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin | Rationale & Field Insights |
| Primary Use | Standard C-terminal acids | C-terminal acids, Protected Fragments | 2-CTC is superior for any sequence prone to racemization or DKP formation.[8][15] |
| Loading Chemistry | Carboxyl activation (e.g., DIC/DMAP) | Direct displacement (DIPEA) | 2-CTC avoids the activation step, preventing racemization of sensitive residues like Cys and His.[3][11] |
| Risk of Racemization | High for sensitive residues | Negligible | This is the most critical advantage of 2-CTC for ensuring peptide integrity.[11] |
| Risk of DKP Formation | High, especially with Pro, Gly | Low due to steric hindrance | For sequences like X-Pro or X-Gly, 2-CTC can dramatically improve yields by preventing chain loss.[12] |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA) | Very Mild Acid (e.g., 1-5% TFA in DCM) | 2-CTC's mild cleavage preserves side-chain protection, enabling fragment synthesis.[14] |
| Overall Yield/Purity | Moderate to High | High, especially for difficult sequences | While Wang is economical for simple peptides, 2-CTC provides higher purity and yield for complex targets.[8] |
II. Linkers for C-Terminal Amides and Complex Modifications
Many biologically active peptides, including numerous hormones and neuropeptides, terminate in a C-terminal amide. Furthermore, advanced applications require linkers that offer unique cleavage mechanisms for ultimate synthetic flexibility.
Rink Amide and Sieber Resins
The Rink Amide resin is the industry standard for the Fmoc-based synthesis of peptide amides.[17] Its linker is designed to release the peptide with a C-terminal amide upon cleavage with concentrated TFA.[18][19] The Sieber amide resin is a more acid-labile alternative, allowing cleavage with dilute TFA (e.g., 1% TFA in DCM) to yield fully protected peptide amides.[11][17] This is analogous to the relationship between Wang and 2-CTC resins.
Safety-Catch Linkers
Safety-catch linkers represent a paradigm of enhanced orthogonality. They are inert throughout the synthesis but are "activated" in a discrete chemical step, rendering them labile to a specific cleavage condition.[2][6]
-
Mechanism & Causality: A common example is a sulfoxide-based linker. The electron-withdrawing sulfoxide group stabilizes the linker bond against both acid (TFA) and base (piperidine). After peptide assembly is complete, the sulfoxide is selectively reduced to a sulfide. This electron-donating sulfide group now destabilizes the linker, making it susceptible to acid cleavage.[2][20] This two-step release mechanism provides an extra layer of control, which is invaluable for:
-
On-Resin Cyclization: The peptide can be fully deprotected on the resin, and then cyclized head-to-tail without premature cleavage from the support.[21]
-
Difficult Modifications: Complex, multi-step modifications can be performed on the fully assembled peptide with the assurance that the linker will remain intact until the final activation and cleavage steps.
-
Diagram: Cleavage Mechanism of a Safety-Catch Linker
Caption: General workflow for a safety-catch linker.
Photolabile Linkers
These linkers offer the ultimate in orthogonal cleavage. They are stable to most chemical reagents used in SPPS but are cleaved by irradiation with UV light at a specific wavelength (e.g., 365 nm). This method is exceptionally mild, reagent-free, and leaves all other protecting groups untouched, making it ideal for synthesizing fragile peptides or for applications in peptide arrays where chemical cleavage is impractical.
III. Linker Selection Guide for Complex Peptides
The optimal linker is determined by the specific challenges posed by the target peptide.
Diagram: Decision Tree for Linker Selection
Caption: Decision guide for linker selection in SPPS.
-
For Glycopeptides and Phosphopeptides: Stability is paramount. The glycosidic bonds and phosphate esters can be sensitive to the repeated acid/base cycles of SPPS. While standard linkers like Wang can be used, the synthesis often requires optimized coupling conditions (e.g., lower temperatures, specific coupling reagents) to prevent degradation.[22][23][24] The extremely mild cleavage offered by 2-CTC or photolabile linkers can be advantageous for preserving these delicate modifications during release from the resin.
-
For On-Resin Cyclization: The peptide must be anchored to the resin via a side chain, leaving the N- and C-termini free to react. Alternatively, a safety-catch linker is used. The linear peptide is synthesized, side-chain protecting groups are removed, and cyclization is performed. The stable linker prevents premature cleavage. Finally, the linker is activated and the cyclic peptide is released.[25][26][27][28]
IV. Validated Experimental Protocols
The following protocols are provided as self-validating systems for common procedures in SPPS.
Protocol 1: Racemization-Free Loading of the First Amino Acid on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol leverages the reactivity of the 2-CTC resin to avoid amino acid activation, thereby preventing racemization.[14][29]
-
Resin Swelling: Swell 1.0 g of 2-CTC resin (e.g., 1.5 mmol/g capacity) in anhydrous DCM (10 mL) in a reaction vessel for 30 minutes under an inert atmosphere (N₂ or Ar).
-
Amino Acid Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0 eq. relative to resin capacity, e.g., 1.5 mmol) in anhydrous DCM (5-10 mL). A minimal amount of anhydrous DMF can be added if solubility is an issue.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-amino acid solution to the resin, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq., e.g., 3.75 mmol). Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To quench any remaining reactive chlorotrityl sites, add HPLC-grade methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally Methanol (3x).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading can be quantified by weight gain or by spectrophotometric analysis of the dibenzofulvene adduct released upon a test Fmoc deprotection.
Protocol 2: Loading the First Amino Acid on Wang Resin (DIC/DMAP Method)
This is the traditional method for esterifying an amino acid to a benzyl alcohol-type linker. Caution is advised for sensitive amino acids.[9][29]
-
Resin Swelling: Swell 1.0 g of Wang resin (e.g., 0.8 mmol/g capacity) in anhydrous DMF (10 mL) for 30 minutes.
-
Reagent Solution: In a separate flask, dissolve the Fmoc-amino acid (4 eq. relative to resin capacity, e.g., 3.2 mmol) in a minimal amount of anhydrous DMF. Add N,N'-diisopropylcarbodiimide (DIC) (4 eq., e.g., 3.2 mmol).
-
Loading Reaction: Drain the DMF from the swollen resin. Add the reagent solution to the resin. Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq., e.g., 0.08 mmol) dissolved in a small amount of DMF. Agitate the mixture at room temperature for 4-12 hours.
-
Capping: To cap unreacted hydroxyl groups, drain the reaction mixture and treat the resin with a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage and Global Deprotection from Rink Amide Resin
This protocol uses a standard strong acid "cocktail" to simultaneously cleave the peptide amide from the resin and remove side-chain protecting groups.[17][18][19]
-
Resin Preparation: Place the dry, peptide-bound Rink Amide resin (e.g., 100 mg) in a reaction vessel. If the N-terminal Fmoc group is still present, remove it with 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x) followed by DCM (3x) and dry briefly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the peptide sequence. A common general-purpose cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For peptides containing arginine, use TFA/TIS/Water (95:2.5:2.5). Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold (0 °C) solution of diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
V. Conclusion
The selection of a linker in solid-phase peptide synthesis is a strategic decision that profoundly impacts the success of a project. It is not merely a question of anchoring the first amino acid but a choice that dictates the entire synthetic strategy, from protecting group schemes to the final cleavage and purification. For simple, robust sequences, traditional linkers like Wang and Rink Amide remain economical and effective. However, for the synthesis of complex peptides—those with sensitive C-terminal residues, post-translational modifications, or cyclic architectures—advanced linkers such as 2-CTC and safety-catch systems are enabling tools. They provide the necessary orthogonality and chemical stability to mitigate side reactions, preserve fragile moieties, and allow for intricate on-resin manipulations. By understanding the underlying chemical principles of how each linker functions, researchers can make informed choices, troubleshoot effectively, and ultimately accelerate the discovery and development of novel peptide-based therapeutics and research tools.
References
- 1. biosynth.com [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc SPPS Linkers [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. mesalabs.com [mesalabs.com]
- 14. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. mdpi.com [mdpi.com]
- 21. peptide.com [peptide.com]
- 22. Synthesis of N-linked glycopeptides on solid support and their evaluation as protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]
- 29. peptideweb.com [peptideweb.com]
A Comparative Guide to the Spectrophotometric Determination of Fmoc-Resin Loading
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the precise determination of the initial loading of the Fmoc-protected amino acid onto the solid support is a critical parameter. This value dictates the stoichiometry of all subsequent coupling reactions and directly impacts the overall yield and purity of the final peptide. This guide provides an in-depth comparison of the widely adopted spectrophotometric method for determining Fmoc-resin loading against other common techniques, supported by detailed experimental protocols and data interpretation.
The Principle of Spectrophotometric Determination
The spectrophotometric method is a rapid, simple, and inexpensive technique for quantifying Fmoc-resin loading.[1] Its foundation lies in the base-catalyzed cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This cleavage is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[2][3]
The reaction proceeds via a β-elimination mechanism, releasing dibenzofulvene (DBF).[4] In the presence of excess piperidine, the highly reactive DBF undergoes a Michael-type addition to form a stable dibenzofulvene-piperidine (DBF-piperidine) adduct.[4][5] This adduct possesses a strong chromophore with a characteristic UV absorbance maximum around 301 nm.[1][3] The concentration of this adduct in solution, which is directly proportional to the amount of Fmoc-amino acid loaded onto the resin, can be accurately quantified using UV-Vis spectroscopy by applying the Beer-Lambert law.[6]
Experimental Workflow: Spectrophotometric Method
The following diagram outlines the key steps in the spectrophotometric determination of Fmoc-resin loading.
Caption: Workflow for Fmoc-resin loading determination by UV-Vis spectroscopy.
Detailed Experimental Protocol
Materials:
-
Fmoc-amino acid loaded resin (thoroughly dried)
-
20% (v/v) piperidine in DMF (spectroscopic grade)[2]
-
DMF (spectroscopic grade)[1]
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 10 mL) and pipettes
-
UV-Vis spectrophotometer and two matched 1 cm path length quartz cuvettes[2]
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the dried Fmoc-amino acid resin into a 10 mL volumetric flask. Record the exact mass (m).[1] To ensure accuracy, it is crucial that the resin is completely dry, as residual solvent will affect the mass measurement.[6]
-
Fmoc Cleavage: Add a known volume (e.g., 2 mL) of 20% piperidine in DMF to the flask.[1]
-
Incubation: Stopper the flask and agitate it gently (e.g., on a rotary shaker) for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.[1]
-
Dilution: Dilute the solution to the final volume (10 mL) with spectroscopic grade DMF and mix thoroughly.[1] If the expected loading is high, a further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[6]
-
Spectrophotometric Measurement:
Calculation of Resin Loading
The resin loading (L) in mmol/g is calculated using the Beer-Lambert Law: A = εcl
Where:
-
A is the measured absorbance.
-
ε is the molar absorptivity (or extinction coefficient) of the DBF-piperidine adduct. A commonly cited value is 7800 L mol⁻¹ cm⁻¹.[3][7]
-
c is the concentration of the adduct in mol/L.
-
l is the path length of the cuvette in cm (typically 1 cm).
The formula for calculating the loading is:
L (mmol/g) = (A × V × D) / (ε × m × l) × 1000
Where:
-
A = Absorbance at ~301 nm
-
V = Initial volume of the cleavage solution (in Liters)
-
D = Dilution factor (if any)
-
ε = Molar absorptivity (7800 L mol⁻¹ cm⁻¹)
-
m = Mass of the resin (in mg)
-
l = Cuvette path length (1 cm)
A simplified formula can also be used:
L (mmol/g) = (A × Total Volume [mL]) / (7.8 × Mass [mg])
A Note on Wavelength and Molar Absorptivity
While 301 nm is the most commonly used wavelength, the literature reports a range of molar absorptivity values (from 7100 to 8100 L mol⁻¹ cm⁻¹), which can lead to variations of up to 14% in calculated loading.[8] Some studies suggest that measuring at a shallower band around 289.8 nm (ε ≈ 6089 L mol⁻¹ cm⁻¹) can be more robust and less susceptible to variations caused by the wavelength accuracy of the spectrophotometer.[8][9] For the highest accuracy, it is recommended to generate a calibration curve with a known standard of the DBF-piperidine adduct.[4]
Comparative Analysis of Loading Determination Methods
While the spectrophotometric method is prevalent, other techniques offer alternative or complementary information. The choice of method depends on the required accuracy, available equipment, and whether a destructive or non-destructive analysis is preferred.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Quantification of the DBF-piperidine adduct released upon Fmoc cleavage.[1] | Rapid, simple, inexpensive, widely used.[1] | Indirect measurement; accuracy depends on precise pipetting and the molar extinction coefficient used; can be affected by UV-absorbing impurities.[1][5] |
| Gravimetric Analysis | Measuring the weight gain of the resin after the attachment of the first Fmoc-amino acid.[2][7] | Simple, requires no specialized equipment other than an accurate balance. | Can be inaccurate, especially for low-loading resins; assumes 100% reaction completion and that all weight gain is due to the attached amino acid. |
| Elemental Analysis (CHN) | Measures the percentage of nitrogen in the resin, which can be correlated to the amount of amino acid attached.[10][11] | Highly accurate and provides a direct measure of the elemental composition.[11] | Destructive, requires specialized equipment, more time-consuming, and can be expensive.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation and quantification of the cleaved DBF-adduct or the final peptide product after cleavage from the resin.[1] | High accuracy, precision, and sensitivity; provides purity information.[1] | Requires specialized equipment, longer analysis time, and method development.[1] |
| Quantitative ¹³C NMR Spectroscopy | Uses magic angle spinning (MAS) NMR to quantify the carbon resonances of the attached molecule relative to an internal standard or the polymer backbone.[12] | Non-destructive, provides detailed structural information. | Requires specialized and expensive instrumentation; long analysis times.[12] |
Conclusion: A Self-Validating Approach
For routine SPPS, the spectrophotometric determination of Fmoc-resin loading offers an optimal balance of speed, cost, and reliability.[1][4] Its accuracy is sufficient for most applications, particularly when performed with careful analytical technique.[6] However, for critical applications such as large-scale synthesis or when developing a new process, it is prudent to validate the results with an orthogonal method like elemental analysis.[8] This cross-validation ensures the highest degree of confidence in the initial loading value, a cornerstone for the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptideweb.com [peptideweb.com]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 12. Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-4-aminomethyl-phenylacetic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth operational and safety framework for the handling of Fmoc-4-aminomethyl-phenylacetic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist of personal protective equipment (PPE). Instead, this document is designed to instill a deep understanding of why specific precautions are necessary, fostering a proactive safety culture within your laboratory. The protocols outlined herein are built on a foundation of scientific integrity and field-proven best practices to ensure both personal safety and the validity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a derivative of an amino acid widely used in peptide synthesis and drug development.[1] It is typically supplied as a white to off-white crystalline powder.[2] While essential for creating novel therapeutics, its physical and chemical properties present specific hazards that must be managed through appropriate engineering controls and PPE.
A thorough risk assessment begins with understanding the compound's intrinsic hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for this.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Rationale and Implications for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. This underscores the importance of preventing hand-to-mouth contamination by wearing gloves and practicing strict hygiene. |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the solid or its solutions can cause redness, itching, or inflammation. A robust barrier in the form of gloves and a lab coat is non-negotiable. |
| Eye Irritation | H319: Causes serious eye irritation | The fine particulate nature of the powder and potential splashes from solutions pose a significant risk to the eyes, necessitating sealed eye protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | As a fine powder, the compound can easily become airborne during handling, leading to irritation of the respiratory tract if inhaled.[3] |
| Combustible Dust | May form combustible dust concentrations in air.[4] | While not a flammable solid, the fine dust can form an explosive mixture with air under certain conditions, highlighting the need to control dust generation. |
Core Directive: A Multi-Barrier PPE Strategy
A multi-barrier approach to PPE is critical. This strategy ensures that if one layer of protection is compromised, another is in place to prevent exposure. The selection of PPE is not static; it must be adapted to the specific task and the physical form of the chemical being handled.
Table 2: Recommended PPE for Handling this compound
| PPE Category | Specification for Handling Solid Powder | Specification for Handling Solutions | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[5] | Double-gloving with nitrile gloves. | Provides a primary barrier against skin contact.[5] Double-gloving minimizes the risk of exposure from a single glove failure. Nitrile offers good resistance to many common laboratory solvents.[5] |
| Eye Protection | Chemical splash goggles that form a complete seal around the eyes.[5][6] | Chemical splash goggles. | Protects against airborne powder and accidental splashes, which can cause serious eye irritation.[5] |
| Face Protection | A face shield worn over safety goggles, especially when handling >5g.[5][6] | A face shield worn over goggles when there is a significant splash hazard.[6] | Provides a secondary layer of protection for the entire face from splashes or unexpected reactions.[5] |
| Body Protection | A buttoned, long-sleeved laboratory coat.[3][5] | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and protects the skin from incidental contact.[5] |
| Respiratory Protection | A NIOSH-approved N95 (or equivalent) respirator.[6][7] | Not typically required if handled within a certified chemical fume hood. | Mandatory when weighing or transferring the powder outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[5][7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is essential for minimizing risk. The following protocol integrates safety checkpoints at each stage of a typical laboratory procedure involving this compound.
Workflow for Safe Handling
Caption: A 4-phase workflow for handling this compound.
Experimental Protocol Details:
-
Preparation and Weighing (Solid Form):
-
Before beginning, ensure you have read and fully understood the Safety Data Sheet (SDS).[6]
-
Don all PPE as specified for handling solids in Table 2.
-
All weighing and transfer operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risk.[6][7]
-
Use appropriate tools, such as an anti-static spatula, to handle the solid. Move slowly and deliberately to avoid creating airborne dust.[6]
-
Should a spill occur, clean it immediately following established laboratory procedures for non-volatile chemical powders.
-
-
Dissolution and Reaction (Solution Form):
-
If transitioning to solution work, ensure your PPE is appropriate (Table 2). All manipulations involving solvents must be performed in a chemical fume hood.[6]
-
To prevent splashing, always add the solvent to the solid reagent, not the other way around.[3]
-
Cap the container and mix gently until the solid is fully dissolved before proceeding with your reaction.
-
-
Post-Handling Decontamination and PPE Removal:
-
Upon completion of the task, thoroughly decontaminate the work surface with an appropriate solvent and absorbent pads.[5]
-
Securely close the primary container of the this compound.[7]
-
Properly doff PPE in the correct order to prevent cross-contamination: first gloves, followed by the lab coat, and finally, eye and face protection.[5]
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal and Waste Management
Proper waste segregation is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be disposed of as hazardous chemical waste.
Waste Disposal Decision Tree
Caption: Decision workflow for segregating chemical waste.
-
Solid Waste: Place all contaminated solid items, including gloves, weighing paper, and absorbent pads, into a designated and clearly labeled hazardous waste container for solid organic waste.[7]
-
Liquid Waste: Dispose of unused solutions or solvent rinses into a compatible, labeled container for halogen-free organic liquid waste.
-
Container Management: Use only approved hazardous waste containers with secure, tight-fitting lids. Keep containers closed at all times except when actively adding waste.[3]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific endeavors. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the manufacturer's most recent SDS.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
